molecular formula C8H9ClO B1581908 1-Chloro-3-ethoxybenzene CAS No. 2655-83-6

1-Chloro-3-ethoxybenzene

Cat. No.: B1581908
CAS No.: 2655-83-6
M. Wt: 156.61 g/mol
InChI Key: HNMYSCABMYNGTP-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxybenzene (CAS 2655-83-6) is a high-purity chemical compound with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol . This liquid appears as a yellow to colorless oil and has a density of approximately 1.103 g/cm³ , a boiling point of 204.7°C , and a refractive index of n20/D 1.525 . It is a versatile building block in organic synthesis and pharmaceutical research. Its structure, featuring both an electron-donating ethoxy group and an electron-withdrawing chloro substituent, makes it a valuable substrate for studying regioselective transformations, such as Palladium-catalyzed C-H arylation and Friedel-Crafts acylation . In these reactions, the ethoxy group is a strong ortho-/para-director, while the chlorine atom allows for further functionalization via nucleophilic aromatic substitution, providing researchers with multiple avenues for molecular complexity . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use . It should be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-ethoxybenzene
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InChI

InChI=1S/C8H9ClO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMYSCABMYNGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181125
Record name 1-Chloro-3-ethoxybenzene
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Molecular Weight

156.61 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2655-83-6
Record name 1-Chloro-3-ethoxybenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-ethoxybenzene
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Record name 1-Chloro-3-ethoxybenzene
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Record name 1-chloro-3-ethoxybenzene
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Foundational & Exploratory

Section 1: Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Chloro-3-ethoxybenzene (CAS No. 2655-83-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a valuable chemical intermediate in organic synthesis. Moving beyond a simple data sheet, this document synthesizes core physicochemical properties, practical synthetic and analytical methodologies, and contextual applications to offer field-proven insights for laboratory professionals.

This compound, also known by synonyms such as 3-Chlorophenetole and m-Chlorophenyl ethyl ether, is a disubstituted aromatic ether.[1][2][3] Its unique substitution pattern—a meta-directing chloro group and an ortho-, para-directing ethoxy group—makes it a versatile building block for introducing specific functionalities in complex molecule synthesis.

Identifiers and Molecular Structure
  • IUPAC Name: this compound[1]

  • CAS Number: 2655-83-6[1][4]

  • Molecular Formula: C₈H₉ClO[1][4][5]

  • Molecular Weight: 156.61 g/mol [1][5]

  • Canonical SMILES: CCOC1=CC(=CC=C1)Cl[2]

  • InChIKey: HNMYSCABMYNGTP-UHFFFAOYSA-N[1][6]

Physicochemical Data

The physical properties of this compound are essential for its handling, reaction setup, and purification. The data presented below has been aggregated from multiple sources for a comprehensive overview.

PropertyValueSource(s)
Physical State Liquid[7]
Density 1.103 - 1.12 g/cm³ at 25°C[4][5]
Boiling Point 204.7 - 207 °C at 760 mmHg86.5 °C at 12 mmHg[4][5][8]
Flash Point 83.7 °C - 198 °F (92.2 °C)[2][4][5]
Refractive Index n20/D 1.525[4][5]
Vapor Pressure 0.371 mmHg at 25°C[2][4]
LogP (Octanol/Water) 2.74 - 3.3[1][2][4]
Hydrogen Bond Acceptors 1[1][2]
Hydrogen Bond Donors 0[1][2]
Rotatable Bond Count 2[1][2]

Section 2: Synthesis and Purification Protocols

The commercial availability of this compound is widespread, but an understanding of its synthesis is crucial for researchers who may need to produce derivatives or understand impurity profiles.[2]

Recommended Synthetic Protocol: Williamson Ether Synthesis

The most direct and common laboratory-scale synthesis is the Williamson ether synthesis, which involves the alkylation of a phenoxide. This method is reliable and generally high-yielding. The primary precursors are 3-Chlorophenol and an ethylating agent.[4]

Workflow:

  • Deprotonation: 3-Chlorophenol is deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) in a polar aprotic solvent (e.g., acetone, DMF) to form the corresponding sodium or potassium 3-chlorophenoxide.

  • Alkylation: The phenoxide is then treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, to undergo an Sₙ2 reaction.[4]

  • Workup & Isolation: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 3-Chlorophenol p1 Deprotonation of Phenol (Formation of Phenoxide) r1->p1 r2 Ethyl Iodide p2 SN2 Nucleophilic Attack by Phenoxide on Ethyl Iodide r2->p2 r3 Base (e.g., K2CO3) r3->p1 r4 Solvent (e.g., Acetone) p1->p2 p3 Aqueous Workup & Extraction p2->p3 bp Salt Byproduct (e.g., KI) p2->bp p4 Vacuum Distillation p3->p4 prod This compound (Pure Product) p4->prod

Caption: Williamson Ether Synthesis Workflow.

Analytical & Preparative Purification: HPLC

For high-purity applications, such as in pharmacokinetics or impurity isolation, High-Performance Liquid Chromatography (HPLC) is an effective method. A scalable reverse-phase (RP) HPLC method has been demonstrated for this compound.[9]

Methodology:

  • Column: Newcrom R1 HPLC column or equivalent C18 column.[9]

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile (MeCN) and water with a phosphoric acid modifier is effective.[9] For Mass Spectrometry (MS) compatibility, phosphoric acid should be substituted with formic acid.[9]

  • Detection: UV detection at a suitable wavelength for the aromatic system (e.g., 254 nm).

  • Scalability: This method is suitable for scaling up to preparative separation to isolate impurities or produce highly pure material for sensitive applications.[9]

Section 3: Spectroscopic Characterization

Correctly interpreting spectroscopic data is the cornerstone of chemical verification. The following outlines the expected spectral features for this compound, based on its structure and available data from spectral databases.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is highly predictable.

    • Ethoxy Group: A triplet integrating to 3H (for the -CH₃) around 1.4 ppm and a quartet integrating to 2H (for the -OCH₂-) around 4.0 ppm. The coupling constant (J) between them should be approximately 7 Hz.

    • Aromatic Region: Four protons in the aromatic region (approx. 6.8-7.3 ppm) will exhibit a complex splitting pattern due to meta and ortho coupling. The proton between the two electron-withdrawing/donating groups will likely be the most distinct.

  • ¹³C NMR: Due to the lack of symmetry, eight distinct signals are expected.

    • Aliphatic Carbons: Two signals in the aliphatic region: ~15 ppm (-CH₃) and ~63 ppm (-OCH₂-).

    • Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm). The carbon attached to the oxygen (C-O) will be the most downfield (~159 ppm), and the carbon attached to the chlorine (C-Cl) will be around ~135 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

  • ~2850-3000 cm⁻¹: C-H stretching from the ethoxy group and aromatic ring.

  • ~1580-1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations characteristic of the benzene ring.

  • ~1250 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching of the aryl ether.

  • ~1050 cm⁻¹: C-O-C symmetric stretching.

  • ~700-800 cm⁻¹: C-Cl stretching and C-H out-of-plane bending, indicative of the 1,3-disubstitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 156.[1]

  • Isotopic Pattern: A crucial feature will be the M+2 peak at m/z = 158, with an intensity approximately one-third of the M⁺ peak.[1] This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl).

  • Fragmentation: Common fragmentation patterns would include the loss of an ethyl group (-29) or an ethoxy group (-45).

Section 4: Applications in Research and Drug Development

While this compound is not an active pharmaceutical ingredient itself, it is a key intermediate whose structural motifs are highly relevant in medicinal chemistry. The strategic placement of chloro and alkoxy groups on an aromatic scaffold is a cornerstone of modern drug design.

Role as a Synthetic Intermediate

The compound serves as a scaffold for further functionalization. The chlorine and ethoxy groups direct subsequent electrophilic aromatic substitutions, and the chlorine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds.

G cluster_reactions Potential Downstream Reactions start This compound r1 Suzuki Coupling (Forms new C-C bond) start->r1 [Pd catalyst] r2 Buchwald-Hartwig Amination (Forms new C-N bond) start->r2 [Pd catalyst] r3 Electrophilic Substitution (e.g., Nitration, Halogenation) start->r3 [HNO3/H2SO4] r4 Metal-Halogen Exchange (Forms Grignard or Lithiated species) start->r4 [Mg or BuLi]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-3-ethoxybenzene, also known as m-chlorophenetole, is a halogenated aromatic ether. Its unique substitution pattern—a chloro group and an ethoxy group at the meta positions of a benzene ring—imparts a specific set of physicochemical characteristics that make it a valuable intermediate in organic synthesis. For professionals in drug development and chemical research, a thorough understanding of these properties is not merely academic; it is fundamental to the rational design of synthetic routes, the assurance of purity, and the safe handling of the compound. This guide provides a detailed examination of the core physicochemical properties of this compound, supported by established data and practical experimental protocols.

Chemical Identity and Structure

Correctly identifying a chemical compound is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are crucial for database searches and regulatory compliance.

  • IUPAC Name: this compound[1]

  • Synonyms: 3-Chlorophenetole, m-Chlorophenyl ethyl ether[1][2][3][4]

  • CAS Number: 2655-83-6[1][4]

  • Molecular Formula: C₈H₉ClO[1][4][5]

  • Molecular Weight: 156.61 g/mol [1][5]

  • Canonical SMILES: CCOC1=CC(=CC=C1)Cl[1][2]

  • InChIKey: HNMYSCABMYNGTP-UHFFFAOYSA-N[5][6]

The structure consists of a benzene ring substituted with a chlorine atom and an ethoxy group (-OCH₂CH₃) in a 1,3- (or meta) arrangement. This arrangement prevents the formation of strong intramolecular hydrogen bonds but influences the molecule's dipole moment and electronic distribution.

Core Physicochemical Properties

A quantitative understanding of a compound's physical properties is essential for its application in a laboratory or industrial setting. The following table summarizes the key physicochemical data for this compound, compiled from authoritative chemical databases.

PropertyValueSource(s)
Physical State Liquid, Yellow to colorless oil[7]
Boiling Point 204.7 – 207 °C at 760 mmHg[2][6][8]
86.5 °C at 12 mmHg[9]
Density 1.103 - 1.171 g/cm³ at 25°C[2][5][6][9]
Refractive Index (n²⁰/D) 1.525[2][6][8][9]
Flash Point 83.7 °C (198 °F)[2][8][9]
Vapor Pressure 0.371 mmHg at 25°C[2][6][8]
Water Solubility Insoluble (Predicted)
LogP (Octanol/Water Partition) 2.74 - 3.3[2][3]
Hydrogen Bond Acceptor Count 1[1][2]
Hydrogen Bond Donor Count 0[1][2]
Rotatable Bond Count 2[1][2]

Insight from the Data: The high boiling point is typical for a substituted benzene of this molecular weight. The density being greater than water means it will form the lower layer in an immiscible mixture. Its high LogP value indicates significant lipophilicity, predicting poor solubility in water but good solubility in nonpolar organic solvents like ethers, benzene, and chloroform. The absence of hydrogen bond donors and the presence of a single acceptor (the ether oxygen) govern its interaction with protic solvents and its chromatographic behavior.

Spectroscopic Profile

Spectroscopic data provides an empirical "fingerprint" for the molecule, which is indispensable for identity confirmation and quality control.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak at m/z 156.[1] A key feature will be the M+2 peak at m/z 158, with an intensity approximately one-third of the M⁺ peak, which is the classic isotopic signature of a molecule containing one chlorine atom.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorptions for the C-O-C ether linkage (around 1250-1050 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and the C-Cl stretch (around 800-600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR is expected to show a triplet for the methyl protons (-CH₃) around 1.4 ppm, a quartet for the methylene protons (-CH₂-) around 4.0 ppm, and a complex multiplet pattern for the four aromatic protons in the region of 6.8-7.3 ppm.

    • ¹³C NMR: The carbon NMR will show distinct signals for the two aliphatic carbons of the ethoxy group and six signals for the aromatic carbons, with the carbon attached to the oxygen being the most downfield and the carbon attached to the chlorine also showing a characteristic shift.

Experimental Protocols for Property Verification

To ensure the identity and purity of a supplied batch of this compound, the following self-validating experimental workflows are recommended.

Protocol 1: Boiling Point and Refractive Index Determination

Causality: Boiling point and refractive index are fundamental physical constants sensitive to impurities. A sharp boiling point range and a refractive index matching the literature value provide strong evidence of sample purity.

Methodology:

  • Boiling Point:

    • Set up a simple distillation apparatus using a microscale kit.

    • Place 2-3 mL of the sample in the distillation flask with a boiling chip.

    • Insert a calibrated thermometer so that the top of the bulb is level with the side arm of the distillation head.

    • Heat the flask gently and record the temperature at which the first drop of distillate condenses and the temperature when the last drop is distilled. A pure compound should have a boiling range of 1-2 °C.

  • Refractive Index:

    • Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

    • Ensure the prism temperature is controlled to 20°C.

    • Apply 1-2 drops of this compound to the lower prism.

    • Close the prisms and adjust the instrument to bring the dividing line into sharp focus on the crosshairs.

    • Read the refractive index from the scale. Compare the value to the literature value of ~1.525.[2][6][8][9]

Protocol 2: Spectroscopic Identity Confirmation Workflow

Causality: This workflow provides an unambiguous structural confirmation. By using orthogonal techniques (MS for mass, NMR for connectivity), the identity is cross-validated, forming a self-validating system.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Confirmation Prep Dissolve sample in CDCl3 for NMR and in Methanol for MS NMR Acquire 1H and 13C NMR Spectra Prep->NMR MS Acquire EI Mass Spectrum Prep->MS Validate_NMR Confirm proton signals (triplet, quartet, aromatic multiplet) and carbon count. NMR->Validate_NMR Validate_MS Confirm Molecular Ion (m/z 156) and Chlorine Isotope Pattern (M+2 at 158) MS->Validate_MS Confirm Identity Confirmed Validate_NMR->Confirm Validate_MS->Confirm

Caption: Workflow for Spectroscopic Identity Confirmation.

Reactivity, Stability, and Applications

  • Stability: this compound is stable under normal laboratory conditions.[10] However, like many ethers, it is classified as a potential peroxide-forming chemical upon prolonged exposure to air and light.[1][8] It is crucial to store it in a tightly sealed, dry container.[7][10]

  • Reactivity: The benzene ring can undergo further electrophilic aromatic substitution. The ethoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The ultimate position of substitution will depend on the reaction conditions and the nature of the electrophile. The C-Cl bond can participate in nucleophilic aromatic substitution under harsh conditions or in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a versatile building block.

  • Applications: As a substituted aromatic compound, this compound serves as an intermediate in the synthesis of more complex molecules. Its bifunctionality (ether and halide) allows for sequential, regioselective modifications, which is a highly desirable feature in the synthesis of pharmaceutical agents and agrochemicals where precise molecular architecture is key.[11]

Safety and Handling

All laboratory work should be conducted with an awareness of potential hazards.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid contact with skin and eyes.[10]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials.[10] Keep containers tightly closed.[7][10] As a potential peroxide former, it should be dated upon opening and tested for peroxides if stored for extended periods.

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that are critical to its use in scientific research and development. Its lipophilicity, thermal stability, and specific spectroscopic signature make its characterization straightforward. The presence of two distinct functional groups on the aromatic ring provides multiple handles for synthetic modification, cementing its role as a valuable intermediate. Adherence to the outlined experimental and safety protocols will ensure its effective and safe utilization in the laboratory.

References

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  • Chemsrc. This compound | CAS#:2655-83-6.
  • Cheméo. Chemical Properties of m-Tolyl isothiocyanate (CAS 621-30-7).
  • Cheméo. Chemical Properties of Benzene, 1-chloro-3-ethoxy- (CAS 2655-83-6).
  • PubChem. m-Tolylisothiocyanate | C8H7NS | CID 69304.
  • Oakwood Chemical. 3-Tolyl isothiocyanate.
  • SIELC Technologies. m-Tolyl isothiocyanate.
  • NIST. Benzene, 1-chloro-3-ethoxy-.
  • PubChemLite. This compound (C8H9ClO).
  • IWK Health Centre. 2655-83-6 | this compound.
  • PubChem. 1-Chloro-3-ethylbenzene | C8H9Cl | CID 136426.

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1-Chloro-3-ethoxybenzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Chloro-3-ethoxybenzene: Structure, Properties, and Synthesis

Introduction

This compound is a halogenated aromatic ether, a class of organic compounds that serve as versatile building blocks in synthetic chemistry. Its structure, featuring a benzene ring substituted with both a chloro and an ethoxy group at the meta position, provides two distinct points for chemical modification. This disubstituted pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the realms of agrochemicals, materials science, and pharmaceutical drug discovery. For researchers and drug development professionals, understanding the fundamental properties and synthetic accessibility of such intermediates is paramount for the rational design of novel chemical entities.

This guide provides a comprehensive technical overview of this compound, focusing on its core molecular attributes, spectroscopic signature, a reliable synthetic protocol, and its potential applications as a precursor in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of an ethoxy group (-OCH₂CH₃) and a chlorine atom (-Cl) attached to a benzene ring at positions 1 and 3, respectively. This arrangement makes the molecule relatively nonpolar, conferring solubility in common organic solvents. The presence of the ether linkage and the halogen atom introduces specific reactivity and spectroscopic characteristics.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms m-Chlorophenyl ethyl ether, 3-Chlorophenetole[1][2][3]
CAS Number 2655-83-6[1][2][4]
Molecular Formula C₈H₉ClO[1][2][5]
Molecular Weight 156.61 g/mol [1][2][4]
Physical State Liquid[4]
Density 1.103 g/cm³[3]
Boiling Point 204.7 - 207 °C at 760 mmHg[3][6]
Flash Point 83.7 °C[3][6]
Refractive Index n20/D 1.525 (lit.)[3][4]
InChIKey HNMYSCABMYNGTP-UHFFFAOYSA-N[1][7]

Spectroscopic Characterization: An Interpretive Approach

A robust understanding of a molecule's spectroscopic profile is essential for reaction monitoring and structural confirmation. The following sections detail the expected spectral features for this compound, providing a predictive framework for its identification.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 156. A highly characteristic feature will be the presence of an isotopic peak at M+2 (m/z 158) with an intensity of approximately one-third that of the M⁺ peak. This pattern is definitive for the presence of a single chlorine atom, owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the ethoxy group and the aromatic protons.

    • Ethoxy Group: A triplet integrating to 3H will appear upfield (approx. δ 1.4 ppm), corresponding to the methyl (-CH₃) protons, which are split by the adjacent methylene protons. A quartet integrating to 2H will be observed further downfield (approx. δ 4.0 ppm) for the methylene (-CH₂-) protons, split by the methyl protons.

    • Aromatic Protons: Four protons will be present in the aromatic region (approx. δ 6.7-7.2 ppm). Due to the meta-substitution pattern, they will exhibit a complex splitting pattern. A singlet-like signal might be observed for the proton between the two substituents (at C2), with more complex multiplets for the other three aromatic protons.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.

    • Aliphatic Carbons: Two signals in the upfield region for the ethoxy group: ~δ 15 ppm (CH₃) and ~δ 63 ppm (CH₂).

    • Aromatic Carbons: Six signals in the downfield region (~δ 110-160 ppm). The carbon atom attached to the oxygen (C3) will be the most downfield, while the carbon attached to the chlorine (C1) will also be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm⁻¹.

  • C-O-C Stretching: A strong, characteristic asymmetric stretch for the aryl-alkyl ether linkage is expected in the 1200-1275 cm⁻¹ region. A symmetric stretch will appear near 1000-1075 cm⁻¹.

  • Aromatic C=C Stretching: Overtone and combination bands will appear in the 1600-2000 cm⁻¹ region, and fundamental C=C stretching bands will be present in the 1450-1600 cm⁻¹ range.

  • C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl stretch is expected in the 600-800 cm⁻¹ region.

Synthetic Protocol: Williamson Ether Synthesis

The synthesis of this compound is reliably achieved via the Williamson ether synthesis. This classic SN2 reaction provides a high yield and is a trustworthy method for preparing ethers from an alkoxide and a primary alkyl halide. The protocol below outlines a self-validating system for its synthesis, purification, and characterization.

Causality Behind Experimental Choices
  • Reactants: 3-Chlorophenol is used as the nucleophile precursor. Its phenolic proton is acidic and easily removed by a base. Ethyl iodide is an excellent electrophile, as iodide is a superb leaving group, facilitating the SN2 reaction.

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to form the highly nucleophilic phenoxide ion. It is also inexpensive and easy to handle.

  • Solvent: Acetone is a polar aprotic solvent. It effectively dissolves the reactants but does not participate in hydrogen bonding, which would solvate and stabilize the nucleophile, thus hindering the reaction. A polar aprotic environment maximizes the rate of the SN2 reaction.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (12.85 g, 0.1 mol) and acetone (100 mL).

  • Addition of Base: While stirring, add anhydrous potassium carbonate (20.7 g, 0.15 mol). The mixture will become a suspension.

  • Addition of Alkylating Agent: Add ethyl iodide (23.4 g, 0.15 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add 100 mL of water. The product will be insoluble. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted 3-chlorophenol. Then, wash with brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Remove the diethyl ether by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Williamson ether synthesis for this compound.

Williamson_Ether_Synthesis Reactants Reactants 3-Chlorophenol Ethyl Iodide K₂CO₃ in Acetone Setup Reaction Setup Combine in Round-Bottom Flask Reactants->Setup Reflux Reflux ~56°C, 12-16 hours Setup->Reflux Heat Cooling Cool to Room Temp Reflux->Cooling Rotovap1 Solvent Removal (Rotary Evaporation) Cooling->Rotovap1 Extraction Aqueous Workup Add H₂O, Extract with Et₂O Rotovap1->Extraction Washing Wash Organic Layer 1. 5% NaOH (aq) 2. Brine Extraction->Washing Drying Dry over MgSO₄ & Filter Washing->Drying Rotovap2 Solvent Removal (Rotary Evaporation) Drying->Rotovap2 Purification Purification Vacuum Distillation Rotovap2->Purification Product Pure Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While this compound is not an end-product pharmaceutical, its utility lies in its role as a key intermediate. The presence of chlorine in pharmaceuticals is widespread, often used to modulate a compound's lipophilicity, metabolic stability, and binding affinity.[8] The structure of this compound offers several strategic advantages for drug development professionals:

  • Scaffold for Further Functionalization: The aromatic ring can undergo further electrophilic substitution reactions (e.g., nitration, acylation), with the directing effects of the chloro (ortho-, para-directing but deactivating) and ethoxy (ortho-, para-directing and activating) groups leading to specific isomers.

  • Cross-Coupling Reactions: The C-Cl bond is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

  • Ether Cleavage: The ethoxy group can be cleaved under specific conditions to reveal a phenolic hydroxyl group, providing another site for modification or for acting as a hydrogen bond donor in a target protein.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Peroxide Formation: This compound is classified as a potential peroxide-former.[2][6] It should be stored away from light and heat, and containers should be dated upon opening. It is advisable to test for the presence of peroxides before heating or distillation, especially if the material has been stored for an extended period.

  • First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[9] Always consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. Its well-defined molecular structure and physicochemical properties, combined with a predictable spectroscopic signature, make it a reliable building block for advanced chemical synthesis. The robust Williamson ether synthesis provides a straightforward route to its production, enabling its use in further research. For scientists in drug discovery and materials science, this compound represents a valuable scaffold, offering multiple avenues for structural elaboration to create novel and complex molecular architectures.

References

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-3-ethoxy-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-3-ethoxy-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Hoffman Fine Chemicals. (n.d.). This compound.
  • Chemsrc. (n.d.). This compound.
  • SIELC Technologies. (2018). This compound.
  • LookChem. (n.d.). This compound.
  • Stenutz, R. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-ethoxy- (CAS 2655-83-6).
  • J. F. S. Carvalho, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-chloro-3-ethoxybenzene. As a vital tool in structural elucidation, a thorough understanding of the NMR spectra of this compound is crucial for its identification, characterization, and application in various research and development endeavors. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not only the spectral data but also the underlying principles and experimental considerations that inform its interpretation.

Introduction: The Power of NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a substituted aromatic compound like this compound, ¹H and ¹³C NMR are indispensable for confirming its identity and purity. The chemical shifts (δ), spin-spin coupling patterns (J), and signal integrations observed in the spectra serve as a unique fingerprint of the molecule, allowing for unambiguous structural assignment.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound presents distinct signals corresponding to the aromatic protons and the protons of the ethoxy group. The interpretation of these signals is based on the electronic effects of the chloro and ethoxy substituents on the benzene ring.

The aromatic region of the spectrum (typically δ 6.5-8.0 ppm) is of particular interest. The chloro group is an ortho-, para-directing deactivator, while the ethoxy group is an ortho-, para-directing activator. Their meta-relationship to each other in this compound results in a complex but interpretable splitting pattern for the four aromatic protons.

The ethoxy group protons give rise to two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The characteristic upfield chemical shifts and the n+1 splitting rule make these signals readily assignable.

Analysis of the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, we expect to see signals for the six aromatic carbons and the two carbons of the ethoxy group.

The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the ethoxy group. Carbons directly attached to these substituents will show the most significant shifts. The carbon bearing the chlorine atom will be shifted downfield, while the carbon attached to the oxygen of the ethoxy group will be even further downfield. The remaining aromatic carbon signals will be distributed in the aromatic region (typically δ 110-160 ppm).

The two carbons of the ethoxy group are found in the aliphatic region of the spectrum. The methylene carbon (-CH₂-), being directly attached to the electronegative oxygen atom, will appear at a lower field compared to the terminal methyl carbon (-CH₃).

Summary of ¹H and ¹³C NMR Spectral Data

The following table summarizes the experimental ¹H and ¹³C NMR spectral data for this compound. This data is essential for the verification and characterization of the compound.

¹H NMR Data
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
¹³C NMR Data
Chemical Shift (δ) ppm
Data not available in search results

Note: Specific peak assignments and coupling constants were not available in the initial search results. The analysis is based on established principles of NMR spectroscopy.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following is a detailed, step-by-step methodology for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Materials:

    • This compound (5-20 mg)

    • Deuterated chloroform (CDCl₃) (0.6-0.7 mL)

    • NMR tube (5 mm diameter)

    • Pasteur pipette and bulb

    • Small cotton or glass wool plug

  • Procedure:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR (15-20 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Place a small plug of cotton or glass wool into a Pasteur pipette.

    • Filter the solution through the plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • General Parameters:

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Lock: Deuterium lock on CDCl₃.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 128-1024 (or more, depending on sample concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 0-220 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick the peaks in both spectra and determine their chemical shifts, multiplicities, and coupling constants.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments that are differentiated in the NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem Compound Summary for CID 75866, this compound.
  • NIST Chemistry WebBook, SRD 69, Benzene, 1-chloro-3-ethoxy-. National Institute of Standards and Technology. [Link]

Mass spectrometry analysis of m-Chlorophenyl ethyl ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of m-Chlorophenyl Ethyl Ether

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of m-Chlorophenyl ethyl ether (3-Chlorophenetole), a compound relevant in environmental analysis and as an intermediate in chemical synthesis. As drug development and environmental monitoring demand increasingly sensitive and specific analytical methods, a deep understanding of the behavior of halogenated aromatic compounds in mass spectrometry is paramount. This document, intended for researchers, scientists, and drug development professionals, moves beyond procedural outlines to explore the causal factors influencing analytical choices and data interpretation. We will detail the foundational principles of electron ionization mass spectrometry as applied to this analyte, elucidate its characteristic fragmentation pathways, provide a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol, and discuss the interpretation of the resulting mass spectrum.

Introduction: The Analytical Imperative

m-Chlorophenyl ethyl ether (C₈H₉ClO) belongs to the class of haloethers, which are structurally related to more widely studied environmental contaminants like chlorophenols and haloanisoles.[1][2] The unequivocal identification and quantification of such molecules are critical, as halogenation can significantly impact a compound's toxicity, environmental persistence, and metabolic fate. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers unparalleled specificity and sensitivity for this task.[3] This guide serves as a field-proven playbook, grounding every recommendation in the fundamental principles of gas-phase ion chemistry to empower the analyst with not just a method, but a thorough understanding of the analytical process.

Core Principles: Electron Ionization of an Aryl Ether

For a volatile, thermally stable molecule like m-Chlorophenyl ethyl ether, Electron Ionization (EI) is the ionization technique of choice.[4] The process involves bombarding the gaseous analyte with high-energy electrons (typically 70 eV). This interaction is energetic enough to dislodge an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

The choice of 70 eV is not arbitrary; it is a standard that ensures sufficient excess energy is imparted to the molecular ion to induce extensive and reproducible fragmentation.[4] This fragmentation is the key to structural elucidation, as the patterns are characteristic of the molecule's functional groups and overall structure. The resulting mass spectrum is a veritable fingerprint, allowing for confident identification through spectral library matching and de novo interpretation.

The ionization process preferentially removes an electron from a region of high electron density. In m-Chlorophenyl ethyl ether, this is most likely one of the lone pair electrons on the ether oxygen or from the π-system of the aromatic ring.[4]

The Fragmentation Roadmap: Decoding the Mass Spectrum

The molecular ion of m-Chlorophenyl ethyl ether is energetically unstable and rapidly undergoes a series of fragmentation and rearrangement reactions to yield a collection of more stable fragment ions.[5] The analysis of these fragments provides a definitive structural signature.

Molecular Ion and Isotopic Signature

The molecular weight of m-Chlorophenyl ethyl ether (C₈H₉ClO) is 156.61 g/mol .[6] The mass spectrum will exhibit a molecular ion peak at an m/z of 156. A crucial diagnostic feature is the presence of a prominent M+2 peak at m/z 158. This peak arises from the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The expected intensity ratio of the M to M+2 peak is approximately 3:1, which is a clear indicator of the presence of a single chlorine atom in the ion.[7]

Primary Fragmentation Pathways

The fragmentation of m-Chlorophenyl ethyl ether is dictated by the lability of bonds within the molecular ion. The primary pathways are α-cleavage at the ether linkage and cleavage of the aryl-oxygen bond.

  • Loss of an Ethyl Radical (•CH₂CH₃): This is a classic α-cleavage pathway for ethers.[8][9] The bond between the ether oxygen and the ethyl group breaks, leading to the loss of a neutral ethyl radical (mass 29). This results in a highly stable chlorophenoxy cation. The presence of a strong peak at m/z 127/129 is a primary indicator of this fragmentation.

  • Loss of Ethylene (C₂H₄) via Rearrangement: A common rearrangement for aryl ethyl ethers involves the transfer of a hydrogen atom from the ethyl group to the aromatic ring or oxygen, followed by the elimination of a neutral ethylene molecule (mass 28).[8] This pathway leads to the formation of the m-chlorophenol radical cation at m/z 128/130 .

  • Loss of a Chloro Radical (•Cl): Cleavage of the strong carbon-chlorine bond can occur, resulting in the loss of a chlorine radical (mass 35). This would produce an ion at m/z 121 .

  • Formation of the Chlorophenyl Cation: Cleavage of the C-O bond can lead to the formation of a chlorophenyl cation at m/z 111/113 and the loss of a neutral ethoxy radical.

The logical flow of these fragmentation events can be visualized.

G M m-Chlorophenyl ethyl ether M+• m/z 156/158 F1 [M - C₂H₅]+ m/z 127/129 M->F1 - •C₂H₅ (α-cleavage) F2 [M - C₂H₄]+• m/z 128/130 M->F2 - C₂H₄ (rearrangement) F3 [M - Cl]+ m/z 121 M->F3 - •Cl F4 [C₆H₄Cl]+ m/z 111/113 M->F4 - •OC₂H₅

Caption: Primary EI fragmentation pathways for m-Chlorophenyl ethyl ether.

Summary of Key Fragment Ions

The expected quantitative data for the primary fragment ions is summarized below.

m/z (mass/charge ratio)Proposed Fragment Ion StructureFragmentation Pathway
156/158[C₈H₉ClO]⁺•Molecular Ion (M⁺•)
128/130[C₆H₅ClO]⁺•Loss of neutral ethylene (C₂H₄) via rearrangement
127/129[C₆H₄ClO]⁺Loss of ethyl radical (•C₂H₅) via α-cleavage
111/113[C₆H₄Cl]⁺Cleavage of C-O bond, loss of ethoxy radical (•OC₂H₅)
121[C₈H₉O]⁺Loss of chloro radical (•Cl)
99[C₅H₄O]⁺Loss of HCl from the m/z 127 fragment
75[C₆H₃]⁺Loss of CO from the m/z 111 fragment

Experimental Protocol: GC-MS Analysis

The following protocol details a robust method for the analysis of m-Chlorophenyl ethyl ether using a standard Gas Chromatography-Mass Spectrometry system. This protocol is designed as a self-validating system, incorporating quality control checks to ensure data integrity.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Standard & QC Preparation p2 Sample Dilution (in Ethyl Acetate) p1->p2 a1 Vial Loading into Autosampler p2->a1 a2 GC Injection & Separation a1->a2 a3 EI Ionization & Fragmentation a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Chromatogram Extraction a4->d1 d2 Peak Integration d1->d2 d3 Spectral Library Search (NIST) d2->d3 d4 Quantification & Reporting d3->d4

Caption: General experimental workflow for GC-MS analysis.

Materials and Reagents
  • m-Chlorophenyl ethyl ether standard (≥98% purity)

  • Ethyl acetate (HPLC or GC grade)

  • Helium (99.999% purity)

  • 2 mL autosampler vials with septa caps

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of m-Chlorophenyl ethyl ether in ethyl acetate.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Dilute unknown samples with ethyl acetate to fall within the expected calibration range.

  • Instrumentation: GC-MS Parameters:

    • The rationale for these parameters is based on established methods for analyzing semi-volatile aromatic compounds.[1][3] A non-polar column like a DB-5ms is chosen for its excellent separation of such analytes. The temperature program is designed to ensure sharp peaks and adequate separation from any matrix components.

ParameterSettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume for good sensitivity without overloading.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte.
Injection ModeSplitlessMaximizes analyte transfer to the column for trace analysis.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column dimensions and carrier gas.
GC Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)Industry-standard column for robust separation of a wide range of analytes.
Oven ProgramInitial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minProvides good separation and elution of the analyte in a reasonable timeframe.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching.[4]
Ion Source Temp.230 °CStandard temperature to minimize analyte degradation.
Electron Energy70 eVStandard energy for generating comparable library spectra.
Mass Rangem/z 40 - 350Covers the molecular ion and all expected fragments.
Scan Rate2 scans/secSufficient data points across the chromatographic peak.
Transfer Line Temp.280 °CPrevents condensation of the analyte between GC and MS.
  • Data Acquisition and Processing:

    • Create a sequence table including calibration standards, QCs, blanks, and unknown samples.

    • Run the sequence.

    • After acquisition, process the data using the instrument's software.

    • Identify the chromatographic peak for m-Chlorophenyl ethyl ether based on its retention time from the standard injections.

    • Extract the mass spectrum from the apex of the peak.

    • Compare the acquired spectrum against the NIST Mass Spectral Library for confirmation. The spectrum should show a high match factor.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of m-Chlorophenyl ethyl ether in the unknown samples using the calibration curve.

Conclusion: From Data to Decision

The mass spectrometric analysis of m-Chlorophenyl ethyl ether is a clear-cut process when grounded in the principles of ion chemistry and fragmentation. By leveraging the reproducible fingerprint generated by 70 eV electron ionization, analysts can achieve confident identification. The characteristic isotopic signature of chlorine provides an immediate and unmistakable validation point. The GC-MS protocol outlined herein offers a robust and reliable starting point for method development and routine analysis. This comprehensive understanding empowers researchers not merely to generate data, but to interpret it with authority, ensuring the integrity of results in critical applications from pharmaceutical development to environmental safety.

References

  • Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_4unFH2iggRXENSoTTTzF9E9GZpJv7eOyvxpvGBpbFNDcqjD3KxYHDcB40Ttr4dZLxDhzdEsuoE7cmAzroqIgTZySpcrJRecU3BecR5MhGiT487pQ7n6INpCHfdmzzNnov09JEdRLNZUjqG1iX8yGVR7XPn4VJlFNTwzKMtmOnxNkYdUsDcLqISDL0XOdTirq3SCLatYudwPpLA6ziEV7LFIFJvREY6Cem4gYHPnuJfNVPLo=]
  • Turnes, I., Rodríguez, I., García, C. M., & Cela, R. (1996). Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 743(2), 283–292. [https://doi.org/10.1016/0021-9673(96)00301-9]
  • Guo, L., & Lee, H. K. (2005). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. In Springer Nature Experiments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIkP6KgMvos6sOI9SjgQAbWYw51t3dvhMJ-k6hnQ9BY0B868uPCVL-lRAKKT8GR2TX2L6hljX6Csqo6DjqzXhjGLcpsUXRm8vFBbJAWdVF9HsGDMA1R-t5HWu1MzyvnvzvWHhbiNKMqwdjn5IYVXpw9ibi_mdxN7Y8K6NQFsDlCINI170=]
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  • Ferreira da Silva, F., et al. (2023). Electron ionization induced fragmentation pathways of trichloroanisole. Physical Chemistry Chemical Physics. [https://pubs.rsc.org/en/content/articlelanding/2023/cp/d3cp02498k]
  • Kromidas, S. (2014). Electron Ionization for GC–MS. LCGC International. [https://www.chromatographyonline.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • NIST. (n.d.). Benzene, 1-chloro-3-ethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C2655836&Mask=200]
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  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Retrieved from Chemguide. [https://www.chemguide.co.
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A Comprehensive Vibrational Analysis of 1-Chloro-3-ethoxybenzene using FTIR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-Chloro-3-ethoxybenzene using Fourier Transform Infrared (FTIR) and Raman spectroscopy. As complementary vibrational spectroscopy techniques, FTIR and Raman provide a detailed molecular fingerprint, enabling the elucidation of structural features and the assignment of fundamental vibrational modes. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize these techniques for molecular characterization. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and conduct a thorough analysis of the resulting spectra, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Molecule and the Method

This compound (C₈H₉ClO) is a disubstituted benzene derivative with a molecular weight of approximately 156.61 g/mol .[1][2][3] Its structure, featuring a chlorine atom and an ethoxy group at the meta positions of the benzene ring, gives it specific chemical properties relevant in various synthetic pathways. The unequivocal identification and structural confirmation of such molecules are paramount in research and quality control.

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive approach to molecular analysis.[4][5] These methods probe the vibrational states of molecules, which are intrinsically linked to their geometric structure, bond strengths, and atomic masses. While FTIR spectroscopy measures the absorption of infrared light due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability.[6] By employing both techniques, we can obtain a more complete vibrational profile, as some modes may be strong in one spectrum and weak or absent in the other.[5][6] This guide will demonstrate this synergy in the comprehensive characterization of this compound.

Theoretical Framework: Principles of Vibrational Spectroscopy

A robust analysis is built upon a solid theoretical foundation. Understanding the principles of FTIR and Raman spectroscopy is crucial for making informed experimental choices and accurately interpreting spectral data.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an absorption technique where infrared radiation is passed through a sample.[5] Molecules absorb radiation at specific frequencies that correspond to the energy required to excite their vibrational modes (e.g., stretching, bending, rocking). The key innovation of FTIR is the use of an interferometer, which allows all frequencies from the broadband IR source to reach the sample simultaneously. This results in a high signal-to-noise ratio and superior resolution compared to older dispersive instruments.[4] The resulting interferogram is then subjected to a Fourier transform to yield the familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). A vibration will be "IR active" only if it produces a change in the molecule's net dipole moment.

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique.[6] A high-intensity monochromatic laser source irradiates the sample. While most of the light is scattered elastically (Rayleigh scattering) with no change in energy, a tiny fraction is scattered inelastically. This inelastic scattering, known as the Raman effect, involves the molecule gaining energy from or losing energy to the incident photons. This energy difference corresponds precisely to the energy of the molecule's vibrational modes. A vibration is "Raman active" if it causes a change in the polarizability of the molecule's electron cloud.[6] Symmetrical vibrations and bonds between homonuclear atoms (like C=C in the benzene ring) often produce strong Raman signals.[6]

The Power of Complementarity

For molecules with a center of symmetry, the rule of mutual exclusion states that vibrational modes cannot be both IR and Raman active.[6] this compound lacks a center of symmetry, meaning all its vibrational modes are, in principle, active in both techniques. However, their intensities will vary significantly. For instance, the polar C-O and C-Cl bonds are expected to show strong IR absorption, while the non-polar aromatic ring C=C bonds will likely yield intense Raman signals. This complementary nature is the core reason for using both methods for a comprehensive structural elucidation.

Molecular Structure and Symmetry Considerations

The structure of this compound is foundational to its vibrational spectrum. The molecule consists of a benzene ring substituted at positions 1 and 3 (meta-substitution) with a chlorine atom and an ethoxy group (-OCH₂CH₃).

Caption: Molecular structure of this compound.

Due to the meta-substitution with two different groups, the molecule belongs to the Cₛ point group, with the only symmetry element being the plane of the aromatic ring (assuming the ethoxy group lies in this plane, which is a simplification). This low symmetry means that all 48 fundamental vibrations are expected to be active in both IR and Raman spectra, reinforcing the need to analyze both to resolve and assign these modes.

Experimental Workflow and Protocols

A self-validating protocol is essential for trustworthy and reproducible results. The following sections detail the step-by-step methodologies for acquiring FTIR and Raman spectra of this compound.

Overall Experimental Design

The workflow is designed for efficiency and data integrity, moving from sample preparation to data acquisition and culminating in spectral analysis.

G cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_analysis Data Analysis Sample Obtain high-purity This compound (liquid) BG_FTIR 1. Collect Background Spectrum (Clean ATR Crystal) Sample->BG_FTIR S_Raman 1. Place Sample in Glass Vial Sample->S_Raman S_FTIR 2. Apply Sample to ATR Crystal BG_FTIR->S_FTIR ACQ_FTIR 3. Acquire FTIR Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) S_FTIR->ACQ_FTIR Clean_FTIR 4. Clean ATR Crystal ACQ_FTIR->Clean_FTIR Process Baseline Correction & Normalization ACQ_FTIR->Process ACQ_Raman 2. Acquire Raman Spectrum (1064 nm laser, 3500-100 cm⁻¹, 4 cm⁻¹ res) ACQ_Raman->Process Assign Peak Picking & Assignment of Vibrational Modes Process->Assign Report Generate Report with Tables & Spectra Assign->Report

Caption: Experimental workflow for vibrational analysis.

Protocol: ATR-FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) accessory is chosen for its simplicity and minimal sample preparation, making it ideal for liquid samples.[4]

  • Instrument Preparation: Ensure the FTIR spectrometer (e.g., a Nicolet iS50) is powered on and has reached thermal equilibrium.

  • Background Collection:

    • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Acquire a background spectrum. This is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a single drop of this compound directly onto the center of the ATR crystal, ensuring it is fully covered.

    • Acquire the sample spectrum using the following parameters:

      • Spectral Range: 4000 – 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 (to ensure a good signal-to-noise ratio)

  • Post-Measurement:

    • Clean the sample from the ATR crystal using the same solvent and procedure as in step 2. This ensures no cross-contamination for subsequent measurements.

Protocol: FT-Raman Spectroscopy

FT-Raman with a 1064 nm laser is selected to minimize the risk of fluorescence, which can be a problem with aromatic compounds when using shorter wavelength lasers.[7]

  • Instrument Preparation: Power on the FT-Raman spectrometer (e.g., a Bruker MultiRAM).

  • Sample Preparation:

    • Pipette approximately 0.5 mL of this compound into a standard glass vial or NMR tube.

    • Place the vial securely in the sample holder of the spectrometer.

  • Data Acquisition:

    • Acquire the Raman spectrum using representative parameters:

      • Excitation Wavelength: 1064 nm (Nd:YAG laser)

      • Laser Power: 150 mW (a balance between obtaining good signal and avoiding sample heating/degradation)

      • Spectral Range: 3500 – 100 cm⁻¹

      • Resolution: 4 cm⁻¹

  • Post-Measurement: Remove the sample vial. No cleaning of the instrument optics is typically required.

Spectral Interpretation and Discussion

The analysis of the spectra involves assigning the observed bands to specific molecular vibrations. This is done by dividing the spectrum into characteristic regions and comparing the observed frequencies to established literature values for similar functional groups and substitution patterns.[8][9][10]

FTIR Spectrum Analysis

The FTIR spectrum is dominated by absorptions from polar bonds.

  • C-H Stretching Region (3100-2850 cm⁻¹): Two distinct types of C-H stretching vibrations are expected. The bands appearing above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of the C-H bonds on the aromatic ring.[9] Below 3000 cm⁻¹, absorptions corresponding to the asymmetric and symmetric stretching of the CH₂ and CH₃ groups of the ethoxy substituent are observed.

  • Aromatic Ring Stretching (1600-1450 cm⁻¹): A series of sharp bands in this region are due to the C=C stretching vibrations within the benzene ring. For meta-disubstituted benzenes, characteristic bands are expected near 1600, 1580, and 1470 cm⁻¹.

  • Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of structural information.

    • C-O-C (Ether) Stretching: The strong band around 1250-1200 cm⁻¹ is assigned to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage. The symmetric stretch typically appears as a strong band near 1050-1020 cm⁻¹.

    • C-H Bending: In-plane C-H bending vibrations of the aromatic ring appear between 1300-1000 cm⁻¹. The out-of-plane (OOP) C-H bending modes are highly diagnostic of the substitution pattern. For meta-substitution, strong absorptions are expected in the 810-750 cm⁻¹ range and a second band around 690 cm⁻¹.[8]

    • C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong absorption in the 800-600 cm⁻¹ range.[7][10]

Raman Spectrum Analysis

The Raman spectrum highlights the vibrations of non-polar, symmetric bonds.

  • Aromatic Ring Modes: The Raman spectrum will show a very strong, sharp band around 1000 cm⁻¹, which is characteristic of the symmetric ring "breathing" mode. The C=C stretching modes around 1600 cm⁻¹ will also be present and often intense.

  • C-H Stretching: Both aromatic (~3060 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretches will be visible, often with the aromatic stretch being sharper.

  • Substituent Vibrations: The C-Cl and C-O stretches will be present, but likely weaker than in the FTIR spectrum. The symmetric vibrations of the ethoxy group may be more pronounced. The low-frequency region (< 400 cm⁻¹) will contain information about skeletal deformations of the entire molecule.

Summary of Vibrational Assignments

The following table summarizes the key expected vibrational modes for this compound and their characteristic frequencies in both FTIR and Raman spectra.

Frequency Range (cm⁻¹)Proposed Vibrational AssignmentExpected FTIR IntensityExpected Raman Intensity
3100 - 3000Aromatic C-H StretchingMediumMedium-Strong
2990 - 2850Aliphatic C-H Stretching (ethoxy)Medium-StrongMedium
1600 - 1580Aromatic C=C Ring StretchingStrongStrong
1480 - 1440Aromatic C=C Ring Stretching / CH₂ ScissoringMediumMedium
1260 - 1220Asymmetric C-O-C StretchingVery StrongWeak-Medium
1050 - 1020Symmetric C-O-C StretchingStrongMedium
~1000Aromatic Ring Breathing (Trigonal)WeakVery Strong
810 - 750Aromatic C-H Out-of-Plane BendingStrongWeak
~690Aromatic Ring Bending (OOP)StrongMedium
800 - 600C-Cl StretchingStrongMedium-Strong

Conclusion

This guide has detailed the comprehensive analysis of this compound using the complementary techniques of FTIR and Raman spectroscopy. By leveraging the strengths of each method—FTIR for polar functional groups like the ether and C-Cl bonds, and Raman for the symmetric vibrations of the aromatic ring—a complete and unambiguous vibrational fingerprint of the molecule can be established. The provided protocols outline a robust workflow for acquiring high-quality, reproducible data. The detailed spectral analysis demonstrates how these techniques can be used to confirm molecular identity and elucidate specific structural features, such as the meta-substitution pattern on the benzene ring. This dual-spectroscopic approach represents a cornerstone of modern analytical chemistry, providing essential insights for researchers in chemical synthesis, drug development, and materials science.

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An In-Depth Technical Guide to 1-Chloro-3-ethoxybenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-chloro-3-ethoxybenzene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, chemical reactivity, and its emerging role as a valuable building block in medicinal chemistry.

Compound Identification and Nomenclature

The compound with the chemical formula C₈H₉ClO is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name precisely describes the substitution pattern on the benzene ring, with a chlorine atom at position 1 and an ethoxy group (-OCH₂CH₃) at position 3.

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. Understanding these alternative names is crucial for exhaustive literature searches and procurement.

Common Synonyms:

  • m-Chlorophenetole

  • Benzene, 1-chloro-3-ethoxy-

  • m-Chlorophenyl ethyl ether

  • 3-Chlorophenetole[1]

  • Phenetole, m-chloro-

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in reactions, and for the purification of its products. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉ClOPubChem[1]
Molar Mass 156.61 g/mol PubChem[1]
Appearance Yellow to colorless oilHoffman Fine Chemicals
Density 1.103 g/cm³Hoffman Fine Chemicals
Boiling Point 207 °CECHEMI
Flash Point 83.7 °CECHEMI
Refractive Index (n20/D) 1.525 (lit.)Chemsrc[2]
Solubility Insoluble in water; soluble in common organic solvents.General Knowledge
CAS Number 2655-83-6PubChem[1]

Spectroscopic Data: Spectroscopic data is essential for the unambiguous identification and characterization of this compound. Key spectral features are available in public databases.[1]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with splitting patterns indicative of the 1,3-disubstitution, as well as a triplet and a quartet for the ethyl group of the ethoxy substituent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms, including the two carbons of the ethoxy group and the six aromatic carbons, with chemical shifts influenced by the chloro and ethoxy substituents.

  • Mass Spectrometry (GC-MS): The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 156 and a characteristic M+2 peak at m/z 158 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. The base peak is often observed at m/z 128.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and the C-O-C stretching of the ether linkage.[1]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Williamson ether synthesis . This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][4]

The Williamson Ether Synthesis: Mechanism and Rationale

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide.[5][6] In the case of this compound, the synthesis proceeds by reacting 3-chlorophenol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

The key steps in the mechanism are:

  • Deprotonation: A base, typically a carbonate or hydroxide, deprotonates the acidic phenolic hydroxyl group of 3-chlorophenol to form the more nucleophilic 3-chlorophenoxide ion.

  • Nucleophilic Attack: The 3-chlorophenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the ethyl halide in an Sₙ2 fashion, displacing the halide ion and forming the ether linkage.

Williamson_Ether_Synthesis

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound, adapted from general Williamson ether synthesis procedures.[7]

Materials:

  • 3-Chlorophenol

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (or another suitable polar aprotic solvent like DMF)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone.

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.

  • Add ethyl iodide (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with 1M sodium hydroxide solution to remove any unreacted 3-chlorophenol, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of the chloro and ethoxy substituents on the aromatic ring. Both are ortho-, para-directing groups in electrophilic aromatic substitution reactions. However, the ethoxy group is a stronger activating group than the deactivating (by induction) but ortho-, para-directing chloro group. This differential directing effect is key to predicting the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

This compound readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The incoming electrophile will be directed to the positions ortho and para to the strongly activating ethoxy group.

Electrophilic_Substitution

  • Nitration: The nitration of chlorobenzene is a well-studied reaction, and the presence of the activating ethoxy group in this compound will facilitate this reaction. The major products are expected to be 1-chloro-2-nitro-5-ethoxybenzene and 1-chloro-4-nitro-3-ethoxybenzene, with the regioselectivity being influenced by steric hindrance.[8]

  • Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride.[9][10] For this compound, acylation is predicted to occur at the positions activated by the ethoxy group, leading to the formation of substituted acetophenones, which are valuable intermediates.

Applications in Drug Discovery and Development

Substituted aromatic compounds are fundamental building blocks in medicinal chemistry.[11][12] The presence of both a halogen and an ether functional group makes this compound a versatile starting material for the synthesis of more complex molecules with potential biological activity. Chloro-containing compounds are prevalent in a wide range of pharmaceuticals.[13]

While direct applications of this compound in final drug structures are not extensively documented, its role as a key intermediate is of significant interest. For instance, derivatives of chloro-ethoxy benzene can be utilized in the synthesis of various heterocyclic systems, which form the core of many drug molecules. The chloro and ethoxy groups provide handles for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is classified as a peroxide-forming chemical, and therefore, it should be stored in a tightly sealed container, away from light and heat, and tested for the presence of peroxides before use, especially if it has been stored for an extended period.[1]

Conclusion

This compound is a valuable and versatile aromatic compound with well-defined physicochemical properties. Its synthesis via the Williamson ether synthesis is a robust and scalable method. The predictable reactivity of its aromatic ring towards electrophilic substitution makes it a useful intermediate for the synthesis of a variety of more complex molecules. For professionals in drug discovery and development, this compound represents a readily accessible building block for the construction of novel chemical entities with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in a research and development setting.

References

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  • Li, Y. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, Chemistry, 4(1).
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  • Fang, W.-Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 117-153.
  • Study.com. (n.d.). On nitration, the major product that chlorobenzene gives is:1-chloro-3-nitrobenz.
  • LibreTexts Chemistry. (2023, January 22). Friedel-Crafts Reactions.
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A Senior Application Scientist's Guide to the Solubility Profile of 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-3-ethoxybenzene, a substituted aromatic ether relevant in various chemical synthesis and research applications. Moving beyond a simple data sheet, this document elucidates the physicochemical principles governing its solubility in common laboratory solvents. We present its key physical properties, explore the theoretical underpinnings of its molecular interactions, and provide a detailed, field-proven experimental protocol for accurate solubility determination using the gold-standard shake-flask method. This guide is designed to empower researchers to not only understand but also practically determine and apply the solubility profile of this compound in their work.

Introduction: Why Solubility Matters

This compound (CAS No: 2655-83-6) is a halogenated aromatic ether used as an intermediate in the synthesis of more complex molecules in fields ranging from pharmaceuticals to materials science. The success of any solution-phase chemical reaction, purification process, or formulation development hinges on a thorough understanding of the solubility of its components. A well-characterized solubility profile is critical for:

  • Reaction Optimization: Selecting an appropriate solvent ensures that reactants are in the same phase, maximizing reaction rates and yield.

  • Purification Strategy: Solubility differences are exploited in techniques like recrystallization and chromatography.

  • Formulation Development: In drug development, solubility is a key determinant of a compound's bioavailability and dictates the choice of delivery vehicle.[1][2]

This guide provides the foundational knowledge and practical methodologies to confidently assess and utilize the solubility properties of this compound.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The structure of this compound—featuring a benzene ring, a chloro-substituent, and an ethoxy group—creates a molecule with mixed polarity. Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₉ClO[3][4][5][6]
Molecular Weight 156.61 g/mol [4][6]
Appearance Yellow to colorless oil/liquid
Density ~1.103 - 1.171 g/cm³ at 20-25°C[3][4][5][7]
Boiling Point ~204.7 - 207 °C at 760 mmHg[3][4][7][8]
Flash Point 83.7 °C[3][7][8]
Refractive Index n20/D ~1.525[3][5][7][8]
logP (Octanol/Water) ~2.7 - 3.3[3][6][8][9]
Vapor Pressure 0.371 mmHg at 25°C[3][7][8]

The logP value , representing the octanol-water partition coefficient, is particularly telling. A value between 2 and 3 indicates that this compound is significantly more soluble in a nonpolar solvent (octanol) than in a polar solvent (water), classifying it as a hydrophobic or lipophilic compound.[9][10]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[11][12][13] This means solvents are most effective at dissolving solutes that share similar intermolecular forces (IMFs).[10][14] The key IMFs to consider are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[2][12][15]

This compound's structure dictates its interactions:

  • Aromatic Ring & Ethyl Chain: These large, nonpolar regions are dominated by weak London dispersion forces . They will interact favorably with nonpolar solvents.[2]

  • Ether Oxygen (C-O-C): The electronegative oxygen atom creates a bent geometry with a dipole moment, allowing for dipole-dipole interactions . The lone pairs on the oxygen can also act as hydrogen bond acceptors.

  • Chloro-substituent (C-Cl): The electronegative chlorine atom also induces a dipole, contributing to the molecule's overall polarity and enabling dipole-dipole interactions .

The molecule lacks a hydrogen atom bonded to a highly electronegative atom (N, O, or F), so it cannot act as a hydrogen bond donor.[2]

Based on this structure, we can anticipate its solubility across different solvent classes:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Dominated by London dispersion forces. The large nonpolar backbone of this compound will facilitate strong interactions with these solvents, leading to high solubility .

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): These solvents have dipole moments but do not donate hydrogen bonds.[13] They can engage in dipole-dipole interactions with the C-Cl and C-O-C bonds. Good solubility is expected, particularly in solvents of moderate polarity like THF and Ethyl Acetate.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by their ability to both donate and accept hydrogen bonds.[13] While the ether oxygen in this compound can accept a hydrogen bond, the molecule's large hydrophobic area and inability to donate hydrogen bonds will limit its interaction with the highly structured network of these solvents. Therefore, solubility is expected to be low , especially in water.

Predicted Solubility Profile of this compound
Solvent ClassCommon ExamplesDominant IMFs with SolutePredicted Solubility
Nonpolar Hexane, Toluene, Diethyl EtherLondon DispersionHigh / Miscible
Polar Aprotic Tetrahydrofuran (THF), Acetone, Dichloromethane (DCM), Ethyl AcetateDipole-Dipole, London DispersionHigh / Miscible
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Dipole-Dipole, London DispersionModerate to High
Polar Protic Ethanol, Methanol, 2-PropanolH-bond Accepting, Dipole-Dipole, London DispersionModerate
Polar Protic WaterH-bond Accepting, Dipole-DipoleVery Low / Immiscible

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To move from prediction to quantitative data, a robust experimental method is required. The shake-flask method is the internationally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][16][17] The protocol described below is a self-validating system designed for accuracy and reproducibility, adhering to principles outlined by the OECD and IUPAC.[18]

Causality Behind Experimental Choices
  • Using Excess Solid: Adding an excess of the solute ensures that the solvent becomes truly saturated, and that the final solution is in equilibrium with the solid phase.[16]

  • Extended Equilibration Time: Solubility is an equilibrium process. Insufficient incubation time can lead to an underestimation of solubility. Shaking for 24-72 hours at a constant temperature ensures the system reaches thermodynamic equilibrium.[19][20] Some protocols even suggest heating to accelerate dissolution followed by cooling and seeding to ensure the most stable crystalline form is present at equilibrium.[21]

  • Precise Temperature Control: Solubility is highly temperature-dependent. A thermostatted shaker or water bath is essential to eliminate thermal fluctuations as a source of error.[1][22]

  • Inert Materials: Using glass vials and PTFE filters prevents the solute from adsorbing to the container or filter material, which would artificially lower the measured concentration.

  • Phase Separation: Centrifugation and filtration are critical for completely removing all undissolved solid particles. Any suspended microparticles in the analyzed sample will lead to a significant overestimation of solubility.[19][23]

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several 4 mL glass vials. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

    • Prepare at least three replicate vials for each solvent to assess reproducibility.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a consistent speed (e.g., 150 rpm) for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended.[19] A preliminary experiment can be run to check if the concentration is stable between 24 and 48 hours.

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed at the same constant temperature for 1-2 hours to allow larger particles to sediment.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the controlled temperature to pellet the remaining undissolved solid.

    • Carefully draw the supernatant using a glass pipette and filter it through a chemically inert 0.22 µm PTFE syringe filter into a clean analysis vial. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the test solvent.

    • Analyze the filtered saturated solution (the filtrate) and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC).

    • The concentration of the solute in the filtrate represents its equilibrium solubility.

Diagram of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess This compound B Add precise volume of solvent to vial A->B C Agitate in thermostatted shaker (24-72h at 25°C) B->C D Sedimentation (1-2h at 25°C) C->D E Centrifuge to pellet solid D->E F Filter supernatant (0.22 µm PTFE filter) E->F H Analyze filtrate via HPLC or GC F->H G Prepare calibration standards G->H I Determine Concentration (Solubility) H->I

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Visualizing Molecular Interactions

The interplay of intermolecular forces between this compound and different solvent types is key to its solubility profile.

G solute This compound nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) solute->nonpolar Dominant: London Dispersion Forces (High Compatibility) aprotic Polar Aprotic Solvents (e.g., THF, Acetone) solute->aprotic Dipole-Dipole & London Dispersion (Good Compatibility) protic Polar Protic Solvents (e.g., Water, Ethanol) solute->protic Limited: H-Bond Accepting Only (Low Compatibility)

Caption: Dominant intermolecular forces governing solubility.

Conclusion

The solubility of this compound is governed by its distinct molecular structure, which possesses both nonpolar and moderately polar characteristics. Its high logP value and chemical architecture predict high solubility in nonpolar and polar aprotic solvents, with limited solubility in polar protic solvents, particularly water. This guide provides the theoretical basis for these predictions and, more importantly, a rigorous, validated experimental protocol for their quantitative determination. By applying the principles and methods outlined herein, researchers can ensure the accurate and reliable use of this compound in their scientific endeavors.

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An In-Depth Technical Guide to the Synthesis of 1-Chloro-3-ethoxybenzene from 3-Chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-3-ethoxybenzene, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and offers insights into process optimization and safety considerations. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Introduction: The Significance of this compound

This compound serves as a key building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a chloro and an ethoxy group on an aromatic ring, allows for a variety of subsequent chemical transformations. The chloro substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions, while the ethoxy group imparts specific solubility and electronic properties to the molecule and its derivatives. A reliable and scalable synthetic route to this intermediate is therefore of considerable interest.

The Synthetic Pathway: Williamson Ether Synthesis

The most direct and efficient method for the preparation of this compound from 3-chlorophenol is the Williamson ether synthesis.[1] This venerable yet highly effective reaction, first reported by Alexander Williamson in 1850, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Mechanistic Insights

The reaction can be conceptually divided into two key steps:

  • Deprotonation: The acidic proton of the hydroxyl group of 3-chlorophenol is abstracted by a base to form the corresponding 3-chlorophenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the parent phenol.

  • Nucleophilic Attack: The newly formed 3-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (typically an ethyl halide) in a concerted SN2 displacement of the halide leaving group.

The choice of base, solvent, and ethylating agent are critical parameters that influence the reaction's efficiency and yield.

Williamson_Ether_Synthesis Base Base (e.g., NaOH) 3_Chlorophenoxide 3-Chlorophenoxide Ion Base->3_Chlorophenoxide Product This compound 3_Chlorophenoxide->Product SN2 Attack Ethyl_Halide Ethyl Halide (e.g., Ethyl Iodide) Ethyl_Halide->Product Halide_Salt Halide Salt (e.g., NaI)

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound. This procedure is adapted from established general methods for Williamson ether synthesis of phenols.[3]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
3-Chlorophenol108-43-0128.5612.86 g0.10
Sodium Hydroxide1310-73-240.004.40 g0.11
Ethyl Iodide75-03-6155.9717.16 g (9.0 mL)0.11
Acetone67-64-158.08150 mL-
Diethyl Ether60-29-774.12As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Reaction Work-up and Purification Workflow

Workflow start Reaction Mixture filter Filter to remove inorganic salts start->filter evaporate Evaporate acetone filter->evaporate dissolve Dissolve residue in diethyl ether evaporate->dissolve wash_bicarb Wash with saturated NaHCO3 solution dissolve->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over anhydrous MgSO4 wash_brine->dry filter_dry Filter off drying agent dry->filter_dry evaporate_ether Evaporate diethyl ether filter_dry->evaporate_ether distill Purify by vacuum distillation evaporate_ether->distill product Pure this compound distill->product

Caption: Workflow for the work-up and purification of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 3-chlorophenol (12.86 g, 0.10 mol) and acetone (100 mL).

  • Formation of the Phenoxide: In a separate beaker, dissolve sodium hydroxide (4.40 g, 0.11 mol) in water (10 mL). Carefully add the sodium hydroxide solution to the flask containing the 3-chlorophenol solution with stirring.

  • Addition of Ethylating Agent: Add ethyl iodide (17.16 g, 9.0 mL, 0.11 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the precipitated sodium iodide.

    • Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.

    • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate.

    • Remove the diethyl ether by rotary evaporation to yield the crude product.

    • Purify the crude product by vacuum distillation to obtain pure this compound.[4]

Causality and Optimization of Experimental Choices

  • Choice of Base: Sodium hydroxide is a strong base that effectively deprotonates the phenol to form the phenoxide.[5] Potassium carbonate is a milder alternative that can also be used, particularly if the substrate is sensitive to strong bases.[6]

  • Choice of Ethylating Agent: Ethyl iodide is a highly reactive ethylating agent due to the excellent leaving group ability of the iodide ion.[2] Ethyl bromide can also be used, though the reaction may require longer reaction times or higher temperatures.

  • Choice of Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. Other polar aprotic solvents like N,N-dimethylformamide (DMF) can also be used and may accelerate the reaction rate.[1]

  • Reaction Temperature: Refluxing the reaction mixture ensures a sufficient reaction rate. Lowering the temperature may decrease the rate of reaction and lead to incomplete conversion.

Hazard Analysis and Safety Precautions

A thorough understanding of the hazards associated with the reagents is paramount for safe execution of this synthesis.

ChemicalHazard StatementsPrecautionary Measures
3-Chlorophenol Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Toxic to aquatic life with long-lasting effects.[7][8][9][10][11]Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated fume hood. Avoid release to the environment.[7][9]
Sodium Hydroxide Causes severe skin burns and eye damage.[5][12][13][14]Wear protective gloves, clothing, and eye/face protection. Handle with care to avoid contact. Reacts exothermically with water.[12][13]
Ethyl Iodide Harmful if swallowed. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.[15][16][17][18][19]Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated fume hood. Keep away from heat and light.[15][16][17][18]
This compound No comprehensive safety data available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[20]Handle with care, wearing appropriate personal protective equipment. Use in a well-ventilated area.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₈H₉ClO[21]
Molecular Weight 156.61 g/mol [21]
Appearance Colorless liquid
Boiling Point 207 °C at 760 mmHg[22]
Refractive Index (n20/D) 1.525 (lit.)[23]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethoxy group, a quartet for the methylene protons of the ethoxy group, and a complex multiplet pattern for the aromatic protons.[21]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethoxy group and the six aromatic carbons.[21]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-O-C stretching vibrations for the ether linkage and C-H stretching vibrations for the aromatic and aliphatic protons.[21]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 156 and an M+2 peak at m/z 158 with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound.[24]

Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway for the synthesis of this compound from 3-chlorophenol. By carefully selecting the base, ethylating agent, and solvent, and by adhering to strict safety protocols, this valuable intermediate can be prepared in high yield and purity. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis.

References

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Chemical reactivity and stability of 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 1-Chloro-3-ethoxybenzene

Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No. 2655-83-6), a substituted aromatic ether of significant interest in synthetic and medicinal chemistry. The document delineates the compound's physicochemical properties, details a robust synthetic protocol, and offers a mechanistic exploration of its chemical reactivity. Key reaction classes, including electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and modern metal-catalyzed cross-couplings, are discussed with an emphasis on the directing effects of the chloro and ethoxy substituents. Crucially, this guide addresses the stability of this compound, with a focus on its propensity for peroxide formation and outlines validated protocols for detection and mitigation. This whitepaper is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling the safe and effective utilization of this versatile chemical intermediate.

Physicochemical Properties and Identification

This compound is a disubstituted benzene derivative. Its physical and chemical characteristics are fundamental to its handling, reactivity, and application in synthetic workflows.

PropertyValueSource(s)
CAS Number 2655-83-6[1][2]
Molecular Formula C₈H₉ClO[1][2]
Molecular Weight 156.61 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 3-Chlorophenetole, m-Chlorophenyl ethyl ether[1]
Appearance Not specified; likely a liquid at STP
Density 1.103 g/cm³[1]
Boiling Point 204.7 °C at 760 mmHg[1]
Flash Point 83.7 °C[1]
Refractive Index n20/D 1.525 (lit.)[1]
Vapor Pressure 0.371 mmHg at 25°C[1]
XLogP3 3.3[1]

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of this compound is the Williamson ether synthesis. This venerable yet highly reliable Sₙ2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide.[3][4] The causality for this choice of strategy is clear: 3-chlorophenol is a readily available starting material, and its phenolic proton is sufficiently acidic to be deprotonated by a common base like sodium hydroxide, forming the sodium 3-chlorophenoxide in situ.[5] The subsequent reaction with an ethylating agent, such as ethyl iodide or ethyl bromide, proceeds efficiently as these are excellent Sₙ2 substrates with a good leaving group.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established methodologies for ether synthesis.[5][6]

Materials:

  • 3-Chlorophenol

  • Sodium hydroxide (NaOH)

  • Ethyl iodide (CH₃CH₂I)

  • Methanol or Ethanol (solvent)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenol (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (1.1 eq) in methanol dropwise to the flask while stirring. The formation of the sodium 3-chlorophenoxide is an acid-base reaction and may be slightly exothermic.[5]

  • Alkylation: To the resulting phenoxide solution, add ethyl iodide (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to afford the final product in high purity.

Chemical Reactivity: A Mechanistic Perspective

The reactivity of this compound is governed by the electronic interplay between the ethoxy group and the chlorine atom on the aromatic ring.

Electronic Effects of Substituents
  • Ethoxy Group (-OEt): The oxygen atom's lone pairs participate in resonance with the benzene ring, donating electron density. This is a strong positive mesomeric effect (+M). This effect significantly increases the electron density at the ortho and para positions, making the ring more nucleophilic and thus activating it towards electrophilic attack.

  • Chloro Group (-Cl): Chlorine is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that deactivates the ring. However, like the ethoxy group, its lone pairs can participate in resonance (+M), donating electron density to the ortho and para positions. For halogens, the -I effect generally outweighs the +M effect, resulting in net deactivation, but the +M effect still dictates the ortho, para regioselectivity.[7][8]

The potent activating +M effect of the ethoxy group is dominant, making the molecule as a whole activated towards electrophilic aromatic substitution compared to benzene.

G General Mechanism of Electrophilic Aromatic Substitution A This compound + Electrophile (E⁺) B Formation of Arenium Ion (σ-complex) (Rate-Determining Step) A->B π-attack C Resonance-Stabilized Intermediate B->C Resonance D Deprotonation (Fast Step) C->D E Substituted Product + H⁺ D->E Restores Aromaticity G Peroxide Handling & Testing Workflow Start Receive/Open Container of This compound Date Date the container upon receipt and opening Start->Date Test Test for Peroxides (before each use involving heat) Date->Test Peroxides_Present Peroxides > 10 ppm? Test->Peroxides_Present Purify Purify via Alumina Column or Ferrous Sulfate Wash Peroxides_Present->Purify Yes Use Proceed with Experiment (e.g., distillation, reaction) Peroxides_Present->Use No Purify->Use Discard Dispose of Reagent (if purification is not feasible or peroxides are >100 ppm) Purify->Discard Alternative End Safe Use Use->End

Caption: Workflow for the safe handling and testing of potential peroxides.

Protocol: Peroxide Detection (Potassium Iodide Method)

This is a qualitative test for the presence of peroxides.

[9]1. Add 1 mL of a freshly prepared 10% (w/v) potassium iodide (KI) solution to 10 mL of this compound in a test tube. 2. Add a few drops of dilute hydrochloric acid. 3. Stopper and shake the test tube vigorously for 30 seconds. 4. Result: The formation of a yellow to brown color in the aqueous layer indicates the liberation of iodine and the presence of peroxides. A faint yellow color suggests low levels, while a dark brown color indicates a hazardous concentration. For quantitative analysis, commercially available peroxide test strips are recommended.

[10]#### Protocol: Peroxide Removal

Peroxides can be removed by chemical reduction or adsorption.

[11][9]* Ferrous Sulfate Wash: Shake the ether with a freshly prepared solution of 60 g of ferrous sulfate (FeSO₄) in 110 mL of water containing 6 mL of concentrated sulfuric acid. R[12]epeat until a peroxide test is negative.

  • Activated Alumina Column: Pass the ether through a column of activated alumina. This method is effective for adsorbing hydroperoxides.

[11]CAUTION: Never distill or evaporate a sample of this compound to dryness unless it has been confirmed to be peroxide-free. Always leave at least 10% residual volume.

[11]#### 4.3. Incompatible Materials and Hazardous Decomposition

  • Incompatible Materials: Avoid strong oxidizing agents, which can react violently.

  • Hazardous Decomposition Products: Combustion may produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).

Handling, Storage, and Safety Protocols

Proper handling and storage are essential for safety and to maintain the chemical's integrity.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure and subsequent peroxide formation. K[10]eep in a cool, dry, dark place away from heat, light, and sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.

Applications in Research and Drug Development

This compound is not just a laboratory curiosity; it is a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical sector. T[13]he presence of three distinct types of positions on the aromatic ring—the chloro group for cross-coupling, the ethoxy group influencing reactivity, and the unsubstituted C-H bonds for further electrophilic substitution—provides significant synthetic versatility.

The chlorinated aromatic scaffold is a common feature in many approved drugs, contributing to modified metabolic stability, lipophilicity, and binding interactions with biological targets. A[14]s such, this compound serves as a key intermediate for constructing novel pharmaceutical candidates and other fine chemicals.

[15]---

References

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Navigating the Unknown: A Technical Guide to the Potential Hazards and Toxicity of 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-ethoxybenzene (CAS No. 2655-83-6) is a substituted aromatic ether with applications in chemical synthesis and as a potential intermediate in the development of novel pharmaceutical agents. As with many specialized chemical entities, a comprehensive, publicly available toxicological profile is largely absent. This technical guide addresses this critical knowledge gap by providing a framework for understanding and managing the potential hazards associated with this compound. In the absence of direct toxicological data, this guide employs a precautionary approach, leveraging structure-activity relationships (SAR) with related chemical classes to infer potential risks. Furthermore, it outlines detailed protocols for safe handling, risk mitigation, and a strategic approach to toxicological evaluation, empowering researchers to work with this compound in a manner that prioritizes safety and scientific integrity.

Chemical and Physical Identity

A thorough understanding of the chemical and physical properties of a compound is the foundation of a robust safety assessment. These properties influence its behavior, potential exposure routes, and appropriate handling procedures.

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms 3-Chlorophenetole, m-Chlorophenyl ethyl ether[1][2]
CAS Number 2655-83-6[3][4]
Molecular Formula C₈H₉ClO[1][5]
Molecular Weight 156.61 g/mol [1]
Appearance Yellow to colorless oil/liquid[6]
Boiling Point 207 °C[3]
Flash Point 83.7 °C[3][4]
Density 1.103 g/cm³[3][4]
Refractive Index n20/D 1.525 (lit.)[3][7]

Hazard Assessment: A Precautionary Approach in the Absence of Data

A crucial finding from a thorough review of publicly available safety data sheets and chemical databases is the significant lack of specific toxicological information for this compound.[8] For many key toxicological endpoints, the available documentation explicitly states "no data available."[8]

In the field of chemical research and drug development, the absence of data must not be misconstrued as the absence of hazard. A precautionary principle should always be adopted, treating the compound as potentially hazardous until a comprehensive toxicological profile can be established. This approach is fundamental to ensuring laboratory safety and regulatory compliance.

Hazard Assessment via Structure-Activity Relationship (SAR)

In the absence of direct experimental data, Structure-Activity Relationship (SAR) analysis is a scientifically validated method for predicting the potential toxicity of a chemical by comparing its structure to that of well-characterized compounds.[9][10] this compound possesses three key structural features that can inform a preliminary hazard assessment: a chlorinated aromatic ring, an ether linkage, and an ethyl group.

  • Chlorinated Aromatic Hydrocarbons: This class of compounds is known for a range of toxic effects. The number and position of chlorine atoms on the benzene ring significantly influence toxicity.[3][4][11] Known hazards associated with chloroaromatic compounds include:

    • Hepatotoxicity (Liver Toxicity): Metabolism, often via cytochrome P450 enzymes, can generate reactive intermediates that lead to liver damage.[11][12]

    • Nephrotoxicity (Kidney Toxicity): Certain chlorinated benzenes are known to cause kidney damage.[11][13]

    • Irritation: Many chlorinated aromatic compounds cause irritation to the skin, eyes, and respiratory tract.[14]

    • Carcinogenicity and Genotoxicity: Some members of this class have been shown to be carcinogenic or mutagenic.[12][15]

  • Aromatic Ethers: The ether functional group also contributes to the potential hazard profile.

    • Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[16][17] While aromatic ethers are generally less prone to this than aliphatic ethers, it remains a potential risk, particularly with prolonged storage.[18]

    • Anesthetic Effects: At high concentrations, ethers can have narcotic or anesthetic effects on the central nervous system, leading to dizziness and drowsiness.[17][18][19]

Based on these SAR principles, it is prudent to assume that this compound may exhibit some or all of the following hazards:

  • Harmful if swallowed, inhaled, or in contact with skin.

  • Causes skin and eye irritation.

  • May cause respiratory irritation.

  • Potential for liver and kidney toxicity with repeated or significant exposure.

  • Potential to form explosive peroxides upon prolonged storage.

The following diagram illustrates the logical flow of this SAR-based hazard assessment.

SAR_Hazard_Assessment cluster_compound This compound cluster_structural_features Structural Features cluster_inferred_hazards Inferred Potential Hazards Compound This compound (C₈H₉ClO) AromaticRing Chlorinated Aromatic Ring Compound->AromaticRing is a EtherLinkage Ether Linkage Compound->EtherLinkage contains an Toxicity Hepatotoxicity Nephrotoxicity Irritation (Skin, Eye, Respiratory) Potential Carcinogenicity/Genotoxicity AromaticRing->Toxicity suggests potential for PhysicalHazards Peroxide Formation Anesthetic Effects (High Conc.) EtherLinkage->PhysicalHazards suggests potential for Toxicity_Testing_Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Acute & Dose-Ranging cluster_tier3 Tier 3: In Vivo Sub-chronic & Specific Endpoints Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) [Cell Lines: HepG2, HEK293] Genotoxicity Genotoxicity Assays (e.g., Ames Test, in vitro Micronucleus) Cytotoxicity->Genotoxicity Proceed if IC50 is acceptable Metabolism Metabolic Stability (Liver Microsomes) Genotoxicity->Metabolism Proceed if non-genotoxic AcuteTox Acute Toxicity Study (e.g., OECD 420/423) [Rodent Model] Metabolism->AcuteTox Provides data for dose selection DoseRange Dose Range-Finding (7-14 day study) AcuteTox->DoseRange Determines dose levels SubChronic Repeated Dose Toxicity (28-day or 90-day, OECD 407/408) [Rodent Model] DoseRange->SubChronic Informs study design ReproTox Reproductive/Developmental Toxicity Screening (e.g., OECD 421/422) SubChronic->ReproTox If warranted by use case

Caption: A tiered workflow for the toxicological evaluation of this compound.

Tier 1: In Vitro Screening

The initial phase focuses on cell-based assays to rapidly assess fundamental toxicity endpoints, minimizing animal use in accordance with the 3Rs (Replacement, Reduction, Refinement). [8]

  • Cytotoxicity Assays:

    • Objective: To determine the concentration at which the compound causes cell death.

    • Methodology:

      • Cell Lines: Utilize relevant human cell lines, such as HepG2 (liver) and HEK293 (kidney), to assess potential organ-specific toxicity.

      • Assays: Employ assays like MTT or WST-1 to measure metabolic activity (an indicator of cell viability) and LDH release assays to measure membrane integrity. [20] 3. Endpoint: Determine the IC₅₀ (half-maximal inhibitory concentration).

    • Causality: A low IC₅₀ value suggests high intrinsic cytotoxicity, which may be a flag for significant systemic toxicity in vivo.

  • Genotoxicity Assays:

    • Objective: To assess the potential of the compound to damage genetic material.

    • Methodology:

      • Bacterial Reverse Mutation Assay (Ames Test): Detects the ability of the compound to cause mutations in bacterial strains.

      • In Vitro Micronucleus Test: Evaluates chromosomal damage in mammalian cells.

    • Causality: Positive results in genotoxicity assays are a major red flag for potential carcinogenicity and may halt further development.

Tier 2: In Vivo Acute and Dose-Ranging Studies

If in vitro results are acceptable, limited in vivo studies are conducted to understand the compound's effects in a whole-organism system.

  • Acute Oral Toxicity Study (OECD Test Guideline 420, 423, or 425):

    • Objective: To determine the acute toxicity after a single oral dose and identify the LD₅₀ (lethal dose for 50% of the population). [7][21] * Methodology:

      • Administer the compound to a small group of rodents at various dose levels.

      • Observe for clinical signs of toxicity and mortality over a 14-day period.

      • Conduct a gross necropsy at the end of the study.

    • Causality: This study provides a quantitative measure of acute toxicity and helps classify the compound's hazard level. It is also crucial for selecting dose levels for subsequent repeated-dose studies.

Tier 3: In Vivo Repeated Dose and Specific Toxicity Studies
  • 28-Day or 90-Day Repeated Dose Toxicity Study (OECD Test Guideline 407 or 408):

    • Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) after prolonged exposure. [21] * Methodology:

      • Administer the compound daily to rodents at three or more dose levels for 28 or 90 days.

      • Monitor clinical signs, body weight, food/water consumption, clinical pathology (hematology, clinical chemistry), and conduct a full histopathological examination of all major organs.

    • Causality: This is the cornerstone of systemic toxicity assessment, providing detailed information on which organs are affected and at what dose levels, which is critical for human risk assessment.

  • Reproductive and Developmental Toxicity Screening (OECD Test Guideline 421 or 422):

    • Objective: To provide an initial assessment of potential effects on reproductive function and embryonic development. [1][2] * Causality: These screening studies help identify potential reproductive or teratogenic hazards that would require more extensive two-generation studies (e.g., OECD 416) if the compound is intended for use in populations of child-bearing potential.

Conclusion

While this compound is a valuable chemical intermediate, the current lack of comprehensive toxicological data necessitates a highly cautious and systematic approach to its handling and evaluation. By applying structure-activity relationship principles, we can infer a potential hazard profile that includes irritation, organ toxicity, and physical hazards common to chlorinated aromatic ethers. Adherence to the stringent handling, storage, and personal protective equipment protocols outlined in this guide is paramount to ensuring researcher safety. For those in drug development, the proposed tiered toxicological evaluation strategy provides a scientifically sound and ethically responsible pathway to characterize the compound's safety profile, enabling informed decisions on its potential for further advancement.

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The Unseen Hazard: Understanding and Managing the Peroxide Formation Potential of 3-Chlorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

3-Chlorophenetole (C₈H₉ClO), an ethyl phenyl ether derivative, is a valuable reagent in organic synthesis. However, like many ethers, it possesses an inherent and often underestimated risk: the potential to form shock-sensitive and explosive peroxide compounds upon storage. This guide provides an in-depth technical analysis of the peroxide formation potential of 3-Chlorophenetole. We will explore the underlying chemical mechanisms, establish a risk assessment framework, detail protocols for safe storage and handling, and provide validated methods for peroxide detection and management. This document is intended for researchers, chemists, and laboratory safety professionals who handle this and structurally similar compounds, aiming to foster a proactive safety culture grounded in scientific understanding.

Introduction: The Nature of the Peroxide Threat

Organic peroxides are a class of compounds characterized by the unstable oxygen-oxygen single bond (R-O-O-R' or R-O-O-H). This bond is weak and susceptible to cleavage, which can be initiated by heat, friction, or mechanical shock, leading to violent, explosive decomposition.[1] A significant number of common laboratory solvents and reagents, particularly ethers, can generate these hazardous peroxides over time through a process called autoxidation when exposed to atmospheric oxygen.[2][3]

While prominent peroxide-formers like diethyl ether and tetrahydrofuran (THF) are well-recognized hazards, the risks associated with less common or substituted ethers like 3-Chlorophenetole are often overlooked. This guide serves to bridge that knowledge gap, ensuring that scientific personnel can handle this chemical with the requisite level of caution and expertise.

Structural Analysis and Peroxide Formation Propensity

The susceptibility of a chemical to autoxidation is fundamentally linked to its molecular structure.[2] The key structural feature that renders ethers hazardous is the presence of a hydrogen atom on a carbon atom adjacent (alpha) to the ether oxygen.

Figure 1: Structure of 3-Chlorophenetole, highlighting the reactive α-hydrogens on the ethyl group that are susceptible to radical abstraction.

In 3-Chlorophenetole, the methylene (-CH₂-) group of the ethyl substituent is alpha to the ether oxygen. The C-H bonds at this position are weakened because the resulting carbon-centered radical is stabilized by the adjacent oxygen atom. This makes these hydrogens prime targets for abstraction, initiating the peroxide-forming chain reaction.[4] The chloro-substituent on the phenyl ring has a negligible effect on this process, which occurs on the alkyl side chain. Therefore, 3-Chlorophenetole must be considered a potential peroxide-forming chemical.

Mechanism of Autoxidation in Ethers

The formation of peroxides in ethers is a free-radical chain reaction that proceeds in the presence of oxygen and is often initiated by light or heat.[4][5] The mechanism can be broken down into three distinct stages: initiation, propagation, and termination.

Initiation: An initiator (In•), which can be a radical species formed by UV light or trace impurities, abstracts a hydrogen atom from the carbon alpha to the ether oxygen.

R-O-CH₂-R' + In• → R-O-ĊH-R' + In-H

Propagation: This is a two-step cycle that generates the peroxide product and regenerates the carbon radical, allowing the chain reaction to continue.

  • The carbon radical (R-O-ĊH-R') rapidly reacts with molecular oxygen (O₂) to form a peroxy radical.[4]

    R-O-ĊH-R' + O₂ → R-O-CH(OO•)-R'

  • The peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon radical.[4]

    R-O-CH(OO•)-R' + R-O-CH₂-R' → R-O-CH(OOH)-R' + R-O-ĊH-R'

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product.

2 R-O-ĊH-R' → R-O-CH(R')-CH(R')-O-R

The hydroperoxides formed during propagation are unstable and can further react or oligomerize to form even more sensitive and explosive polymeric peroxides and cyclic peroxide derivatives. It is the accumulation of these hydroperoxides and their byproducts that poses the primary explosion hazard.[1]

Autoxidation_Mechanism Initiation Initiation (Light, Heat) CarbonRadical Carbon Radical (R-O-ĊH-R') Initiation->CarbonRadical H• abstraction Ether 3-Chlorophenetole (R-O-CH₂-R') Ether->Initiation Propagation2 Propagation (Step 2) Ether->Propagation2 H• abstraction Propagation1 Propagation (Step 1) CarbonRadical->Propagation1 Termination Termination (Radical Combination) CarbonRadical->Termination PeroxyRadical Peroxy Radical (R-O-CH(OO•)-R') Propagation1->PeroxyRadical Oxygen Molecular Oxygen (O₂) Oxygen->Propagation1 PeroxyRadical->Propagation2 PeroxyRadical->Termination Propagation2->CarbonRadical Chain Continues Hydroperoxide Hydroperoxide Formed (HAZARDOUS PRODUCT) Propagation2->Hydroperoxide

Figure 2: Free-radical chain mechanism for the autoxidation of ethers, leading to the formation of hazardous hydroperoxides.

Hazard Classification and Risk Assessment

Peroxide-forming chemicals (PFCs) are typically categorized into groups based on the severity and nature of the hazard they present.[6][7] While 3-Chlorophenetole is not explicitly listed in every safety manual, its structural analog, p-Chlorophenetole, is categorized as a Class D chemical.[8] It is prudent and scientifically justified to assign 3-Chlorophenetole to the same risk category.

Table 1: Classification of Common Peroxide-Forming Chemicals

Class Hazard Description Examples Recommended Discard/Test Period (After Opening)
Class A Severe hazard; forms explosive peroxides without concentration. Can be hazardous even in unopened containers. Isopropyl ether, Potassium amide, Divinyl acetylene[7] 3 Months[7]
Class B Forms explosive peroxides upon concentration (e.g., distillation, evaporation).[9] Diethyl ether, Tetrahydrofuran (THF), Dioxane, Cyclohexene[7] 12 Months[10]
Class C Can initiate hazardous, explosive autopolymerization as a result of peroxide accumulation.[6] Styrene, Butadiene, Vinyl acetate, Methyl methacrylate[7] 12 Months (inhibited)[10] / 24 Hours (uninhibited)[8]

| Class D | May form peroxides but the hazard is not well-characterized. Includes chemicals that pose a risk similar to Class B. | 3-Chlorophenetole (by analogy) , p-Chlorophenetole, Diallyl ether[8][11] | Treat as Class B; Test before use or after 12 months.[8] |

Risk Assessment for 3-Chlorophenetole: Based on its classification as a Class D/B compound, the primary risk associated with 3-Chlorophenetole arises when the material is concentrated. This is a critical consideration during procedures like distillation or rotary evaporation, where the less volatile peroxides can accumulate to dangerous levels in the residual liquid.[3][12] The risk increases significantly with storage time, exposure to air (e.g., in a partially empty, unsealed container), and exposure to light.[5]

Safe Handling and Storage Protocols

A rigorous safety protocol is essential for mitigating the risks of peroxide formation. The following procedures are based on established best practices for handling PFCs.[13][14][15]

5.1. Procurement and Inventory Management

  • Purchase Minimally: Procure 3-Chlorophenetole in the smallest quantities required for short-term needs to avoid prolonged storage.[14]

  • Prefer Inhibited Chemicals: Whenever possible, purchase chemicals containing an inhibitor (e.g., BHT - butylated hydroxytoluene), which slows the rate of peroxide formation.[2][14]

  • Mandatory Labeling: Upon receipt, immediately label the container with:

    • Date Received

    • Date Opened

    • Peroxide Test Dates & Results

    • Intended Disposal Date [13]

5.2. Storage Requirements

  • Original Containers: Store in the original manufacturer's container, which is typically designed to be light-resistant and air-impermeable.[16]

  • Avoid Contamination: Never return unused material to the original container.

  • Environment: Store in a cool, dark, dry area away from heat, light, and ignition sources.[17] Use a flammable materials cabinet.

  • Inert Atmosphere: For uninhibited ethers, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen exposure. However, be aware that some phenolic inhibitors require small amounts of oxygen to function effectively; for inhibited chemicals, do not store under an inert atmosphere unless recommended by the manufacturer.[14][17]

5.3. Handling Procedures

  • Visual Inspection: Before each use, visually inspect the container. DO NOT TOUCH OR OPEN the container if you observe any of the following, and contact your institution's Environmental Health & Safety (EHS) office immediately:

    • Crystal formation (especially around the cap or in the liquid)[13]

    • Discoloration or stratification of the liquid[16]

    • A rusted or compromised steel container[16]

  • Avoid Concentration: Never distill or evaporate a PFC to dryness or near-dryness. Always leave at least 10-20% of the initial volume as a residue.[1][14]

  • Test Before Heating: Always test for the presence of peroxides before any heating, distillation, or concentration step.[1]

  • Avoid Contaminants: Do not use metal spatulas or stir bars, as metal ions can catalyze the explosive decomposition of peroxides. Use ceramic, Teflon, or wood implements.[3][15]

PFC_Handling_Workflow start Handling a Container of 3-Chlorophenetole visual_inspect Visually Inspect Container start->visual_inspect crystals_found Crystals, Discoloration, or Damage Found? visual_inspect->crystals_found stop_ehs STOP. Do Not Open. Contact EHS. crystals_found->stop_ehs Yes check_date Check 'Date Opened' crystals_found->check_date No is_expired Past 12-Month Discard Date? check_date->is_expired dispose_ehs Dispose via EHS is_expired->dispose_ehs Yes test_peroxides Test for Peroxides is_expired->test_peroxides No peroxide_level Peroxide Level? test_peroxides->peroxide_level safe_use < 30 ppm: Safe for Use peroxide_level->safe_use < 30 ppm caution_use 30-100 ppm: Use with Caution. DO NOT Concentrate. peroxide_level->caution_use 30-100 ppm danger_dispose > 100 ppm: Hazardous. Dispose via EHS. peroxide_level->danger_dispose > 100 ppm

Figure 3: Decision workflow for the safe handling and testing of 3-Chlorophenetole containers.

Experimental Protocols: Peroxide Detection

Regular testing is the cornerstone of safe PFC management.[2] While advanced quantitative methods exist[18], simple qualitative or semi-quantitative tests are sufficient for routine laboratory safety checks.

Table 2: Peroxide Concentration Action Levels

Concentration Risk Level Recommended Action
< 30 ppm Acceptable Considered safe for general use.[13]
30 - 100 ppm Moderate Unsafe for distillation or other concentration procedures. Use with caution.[1][15]

| > 100 ppm | High / Severe | Potentially explosive. Do not handle. Contact EHS immediately for disposal.[15] |

6.1. Protocol: Semi-Quantitative Peroxide Test Strips

This is the most convenient method for routine screening.

  • Select a suitable test strip: Use strips designed for organic solvents (e.g., Quantofix® Peroxide test strips).[2]

  • Dip the strip: Immerse the test pad into the 3-Chlorophenetole sample for 1-2 seconds.

  • Wait: Allow the solvent to evaporate from the pad. For some organic solvents, it may be necessary to wet the test zone with one drop of water after the solvent has evaporated.[2]

  • Read the result: Compare the color of the test pad to the color scale on the packaging at the specified time.

  • Record: Document the date and the result (in ppm) directly on the container's label.

6.2. Protocol: Potassium Iodide (KI) Colorimetric Test

This classic method provides a qualitative indication of peroxide presence.[2]

  • Prepare a test solution: Add 0.5-1.0 mL of 3-Chlorophenetole to an equal volume of glacial acetic acid in a glass test tube.

  • Add KI: Add approximately 0.1 g of sodium iodide or potassium iodide crystals and mix.

  • Observe: A yellow color indicates the presence of peroxides, while a brown color signifies a high concentration.[2] A faint color should be compared against a blank (acetic acid and KI only), as old reagent mixtures can slowly air-oxidize.[2]

  • Record: Note the result (e.g., "Positive - Brown") on the container and proceed with appropriate action based on Table 2.

Conclusion

3-Chlorophenetole, due to its ether functional group, possesses a significant and inherent potential for peroxide formation upon storage. This risk is manageable but requires a deep understanding of the underlying chemistry and strict adherence to safety protocols. By implementing a comprehensive management strategy that includes diligent inventory control, proper storage, routine visual inspection, and regular peroxide testing, researchers can safely utilize this valuable compound. The assumption that less common ethers are exempt from these hazards is a dangerous one. Treating all peroxide-forming chemicals, including 3-Chlorophenetole, with a consistent and high level of scientific caution is paramount to ensuring a safe laboratory environment.

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A Comprehensive Safety & Handling Guide for 1-Chloro-3-ethoxybenzene: Navigating Data Gaps with Scientific Prudence

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Statement of Precaution

This document provides a detailed technical guide on the safe handling, storage, and emergency procedures for 1-Chloro-3-ethoxybenzene (CAS No: 2655-83-6). A thorough review of available safety literature reveals a significant lack of empirical toxicological and hazard classification data for this compound.[1] Many standard safety data sheet sections, including GHS classification and acute toxicity, are marked as "no data available".[1]

Therefore, this guide is built upon the precautionary principle , a foundational concept in laboratory safety. All protocols and recommendations herein are designed with the assumption that the substance is potentially hazardous. Researchers, scientists, and drug development professionals must treat this compound with the same level of care as a compound with known irritant, toxic, and environmental hazards. The causality behind each recommendation is explained to empower users to make informed risk assessments in their specific applications.

Section 2: Chemical & Physical Identity

Understanding the fundamental physical and chemical properties of a substance is the first step in a sound risk assessment. These known values influence storage conditions, appropriate fire-fighting measures, and potential exposure routes. The established properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 2655-83-6[2][3][4]
Molecular Formula C₈H₉ClO[2][3][4]
Molecular Weight 156.61 g/mol [2][4][5]
Synonyms Benzene, 1-chloro-3-ethoxy-; Phenetole, m-chloro-; m-Chlorophenyl ethyl ether; 3-Chlorophenetole[2][3][6]
Appearance Liquid; Yellow to colorless oil[4]
Boiling Point 204.7 °C to 207 °C at 760 mmHg[2][3][7]
Flash Point 83.7 °C (182.7 °F)[2][3][7]
Density ~1.103 g/cm³[2][3][7]
Vapor Pressure 0.371 mmHg at 25 °C[2][3]
Refractive Index n20/D 1.525 (lit.)[2][4][8]

Section 3: Hazard Analysis: An Evidence-Based Approach in the Absence of Data

The primary challenge with this compound is the absence of formal GHS hazard classifications.[1] However, two potential hazards can be identified from its chemical structure and properties: combustibility and peroxide formation.

  • Combustibility : With a flash point of 83.7 °C, this compound is a combustible liquid.[2][3] It does not pose a fire hazard at standard room temperature but can be ignited if heated above its flash point. Vapors may be heavier than air and can travel to an ignition source.[9]

  • Peroxide Formation : As an ether, this compound is classified as a potential peroxide-forming chemical.[2][5] Over time, and particularly when exposed to air and light, ethers can form explosive peroxide crystals. This is a critical safety concern, especially before any process involving heating or distillation, which can concentrate the peroxides to dangerous levels.

Given the data gaps, a hazard assessment by analogy is a prudent scientific approach. The molecule contains a chlorinated aromatic ring and an ether group, functionalities present in compounds known to cause irritation. For instance, related chlorinated or ether-containing aromatic compounds can be skin, eye, and respiratory tract irritants.[9][10][11] Therefore, it is logical to infer that this compound may possess similar properties.

The following diagram illustrates the logical framework for handling chemicals with incomplete safety data.

sub Substance with Significant Data Gaps (this compound) analysis Analyze Knowns: - Chemical Structure (Ether, Aryl Halide) - Physical Properties (Combustible) sub->analysis analogs Compare to Structural Analogs (e.g., other chlorinated ethers) analysis->analogs infer Infer Potential Hazards: - Skin/Eye/Respiratory Irritation - Peroxide Formation - Aquatic Toxicity (common for aryl halides) analogs->infer adopt Adopt Precautionary Principle: Treat as Hazardous infer->adopt

Caption: Logical framework for hazard assessment in the absence of data.

Section 4: The Precautionary Protocol: Integrated Safe Handling Workflow

A self-validating, precautionary workflow is essential. Every step is designed to minimize exposure and mitigate both known and inferred risks.

Personal Protective Equipment (PPE) Selection Rationale

The choice of PPE is dictated by the need to protect against splashes of a potentially irritating combustible liquid and inhalation of its vapors.

  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be added if there is a significant risk of splashing.

  • Skin Protection : Handle with chemical-resistant gloves (e.g., nitrile). Wear impervious clothing, such as a chemically resistant lab coat.[1] For tasks with a higher risk of contact, a chemically resistant apron or suit should be utilized.

  • Respiratory Protection : All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][9] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1]

Engineering Controls for Exposure Minimization

Engineering controls are the most effective way to reduce exposure.

  • Ventilation : Always handle this chemical in a well-ventilated place.[1] A certified chemical fume hood is mandatory for all open-container operations.

  • Safety Equipment : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12]

  • Ignition Source Control : Use non-sparking tools and explosion-proof equipment, especially when transferring larger quantities.[1] Prevent fire caused by electrostatic discharge by grounding equipment.[11]

Step-by-Step Handling & Storage Protocol
  • Receiving : Upon receipt, inspect the container for damage. Affix a label with the date received and the date opened. This is critical for tracking the potential for peroxide formation.

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place away from light, heat, and sources of ignition.[1][4][9] It must be stored separately from incompatible materials, particularly strong oxidizing agents.[9]

  • Peroxide Management :

    • Before use, especially with containers that have been opened for an extended period, visually inspect for the formation of crystals or a viscous layer.

    • If heating or distillation is planned, it is mandatory to test for the presence of peroxides using commercially available test strips.

    • If peroxides are detected, consult specialized literature for their safe removal before proceeding.

  • Dispensing : Conduct all transfers inside a chemical fume hood. Ground containers when transferring to prevent static discharge.

  • Use : Keep containers closed when not in use. Avoid the formation of aerosols.[1]

The following diagram outlines the mandatory workflow for handling this compound.

start Receive Chemical inspect Inspect Container Date & Label start->inspect store Store in Cool, Dry, Dark, Ventilated Area inspect->store pre_use Pre-Use Check store->pre_use test_peroxide MANDATORY Test for Peroxides pre_use->test_peroxide Opened > 3 months or Heating/Distillation handle Handle in Fume Hood with Full PPE pre_use->handle Opened < 3 months No heating planned test_peroxide->handle Peroxides Absent dispose Dispose via Licensed Service handle->dispose

Caption: Safe handling and peroxide management workflow for this compound.

Section 5: Emergency Response & Decontamination

Exposure Scenarios & First-Aid

Immediate and correct first aid is critical. The following protocols are based on standard best practices for chemical exposures.[13][14][15]

  • Inhalation :

    • Immediately move the victim to fresh air.[1]

    • If breathing is difficult, provide oxygen.

    • If breathing has stopped, perform artificial respiration, avoiding mouth-to-mouth resuscitation.[1][13]

    • Seek immediate medical attention.[1]

  • Skin Contact :

    • Immediately remove all contaminated clothing.[1][14]

    • Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][15]

    • Seek medical attention if irritation develops or persists.[1]

  • Eye Contact :

    • Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13][14]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[1]

  • Ingestion :

    • Rinse the mouth with water. Do NOT induce vomiting.[1]

    • Never give anything by mouth to an unconscious person.[1]

    • Call a physician or Poison Control Center immediately.[1]

Accidental Release Containment
  • Evacuate : Evacuate non-essential personnel from the area.[1]

  • Ventilate : Ensure adequate ventilation.

  • Control Ignition : Remove all sources of ignition.[1]

  • Don PPE : Wear the appropriate PPE as described in Section 4.1.

  • Containment : Prevent further leakage or spillage. Do not let the chemical enter drains or waterways.[1]

  • Clean-up : Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite, or dry earth).[9] Collect the material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1]

The decision-making process for an accidental release is visualized below.

spill Accidental Release Detected assess Assess Scale & Risk (Size, Location, Ventilation) spill->assess evacuate Evacuate Area Remove Ignition Sources assess->evacuate Any Scale ppe Don Full PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Waste with Non-Sparking Tools contain->cleanup dispose Place in Labeled Sealed Container for Disposal cleanup->dispose

Caption: Emergency response decision tree for accidental spills.

Section 6: Waste Disposal & Environmental Considerations

Due to the lack of ecotoxicological data and the presence of a halogenated aromatic structure, this compound must be treated as potentially harmful to the environment.

  • Disposal Method : Do not dispose of it in sewer systems or waterways.[1] The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] All local, state, and federal regulations must be followed.

  • Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill as per local regulations.[1]

Section 7: References

  • This compound Formula - ECHEMI. (URL: )

  • This compound - LookChem. (URL: )

  • This compound - ChemBK. (URL: )

  • This compound SDS, 2655-83-6 Safety Data Sheets - ECHEMI. (URL: )

  • This compound | C8H9ClO | CID 75866 - PubChem. (URL: )

  • CAS 2655-83-6 | this compound - Hoffman Fine Chemicals. (URL: )

  • This compound | CAS#:2655-83-6 | Chemsrc. (URL: )

  • This compound - SIELC Technologies. (URL: )

  • Chemical Properties of Benzene, 1-chloro-3-ethoxy- (CAS 2655-83-6) - Cheméo. (URL: )

  • 1-Chloro-3-methoxybenzene(2845-89-8) - ChemicalBook. (URL: )

  • Safety Data Sheet - MedchemExpress.com. (URL: )

  • This compound - Stenutz. (URL: )

  • Benzene, 1-chloro-3-ethoxy- - the NIST WebBook. (URL: )

  • Safety Data Sheet - Angene Chemical. (URL: )

  • SAFETY DATA SHEET - TCI Chemicals. (URL: )

  • SAFETY DATA SHEET - Fisher Scientific. (URL: )

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (URL: )

  • 1 - SAFETY DATA SHEET. (URL: )

  • First Aid for Chemical Exposure | Coast2Coast. (URL: )

  • First Aid - Chemical Poisoning. (URL: )

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling using 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of a wide array of valuable compounds, from pharmaceuticals to advanced materials.[3] Historically, the utility of this powerful transformation was often limited by the reactivity of the halide coupling partner, with more reactive aryl iodides and bromides being the substrates of choice. However, from an economic and sustainability perspective, the use of aryl chlorides is highly desirable due to their lower cost and wider commercial availability.

The primary challenge in employing aryl chlorides lies in the strength of the carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[4][5] Overcoming this hurdle has been a focal point of extensive research, leading to the development of sophisticated catalyst systems. These systems typically feature palladium catalysts paired with electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs), which enhance the catalytic activity towards the less reactive C-Cl bond.[5][6]

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 1-chloro-3-ethoxybenzene, a representative electron-rich aryl chloride. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide insights into troubleshooting common issues. These application notes are designed for researchers, scientists, and professionals in drug development who seek to leverage the advantages of using aryl chlorides in their synthetic endeavors.

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][4] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-coordinate Pd(0) complex.[4][7] This is often the rate-limiting step, particularly for less reactive aryl chlorides. The electron-rich and sterically demanding ligands are crucial here as they facilitate the insertion of the palladium into the strong C-Cl bond, forming a Pd(II) species.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center.[4] The presence of a base is essential for this process. The base activates the boronic acid, forming a more nucleophilic boronate species, which then undergoes transmetalation with the arylpalladium(II) halide complex.[8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium center, forming the new C-C bond of the desired biaryl product.[4][7] This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation (R-B(OR')_2 + Base) ArPdR->Pd0 Reductive Elimination (Ar-R) Product 3-Ethoxy-Substituted Biphenyl (Ar-R) ArPdR->Product ArX This compound (Ar-X) ArX->ArPdX RBOR Arylboronic Acid (R-B(OR')_2) RBOR->ArPdR

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations and Safety

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • This compound: Handle with care. While specific toxicity data is limited, it is prudent to avoid inhalation, ingestion, and skin contact.[9][10][11]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with caution.[12][13][14][15] Some palladium catalysts, particularly those on carbon supports, can be flammable.[16]

  • Boronic Acids: Boronic acids may cause irritation.[17] Some are classified as reproductive toxins.[18][19][20] Always consult the specific Safety Data Sheet (SDS) for the boronic acid being used.

  • Bases: The bases used can be corrosive or irritants. Handle with appropriate care.

  • Solvents: Organic solvents are often flammable and can be harmful if inhaled or absorbed through the skin.

Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, which can lead to side reactions like the homocoupling of boronic acids and catalyst deactivation.[1] Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves using oven-dried glassware and employing techniques to degas the solvents.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a representative procedure for the coupling of this compound with phenylboronic acid.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound156.61157 mg1.01.0
Phenylboronic Acid121.93183 mg1.51.5
Pd₂(dba)₃915.729.2 mg0.010.01 (1 mol% Pd)
SPhos410.5316.4 mg0.040.04
Potassium Phosphate (K₃PO₄)212.27425 mg2.02.0
1,4-Dioxane-5 mL--
Water-0.5 mL--

Equipment:

  • Oven-dried 25 mL Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stir bar

  • Magnetic stir plate with heating

  • Inert gas (Nitrogen or Argon) line with a manifold

  • Syringes and needles

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To the oven-dried Schlenk flask containing a magnetic stir bar, add this compound (157 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe. The use of a solvent mixture like dioxane/water is common and often enhances the reaction rate and yield.[21][22]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-ethoxybiphenyl.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents or solvents- Inappropriate base or solvent- Use a fresh, high-quality catalyst.- Ensure proper degassing of solvents and thorough purging of the reaction vessel with inert gas.[23]- Use anhydrous solvents and dry reagents.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene, THF).[21][24]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0)- Improve inert atmosphere techniques.[1]- Consider using a Pd(0) source directly or ensure precatalyst is fully activated.
Protodeboronation (Loss of Boronic Acid) - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous solvents and limit the amount of water.- Optimize reaction time and temperature to avoid decomposition of the boronic acid.
Side Reactions (e.g., ester cleavage) - Use of a strong base with base-sensitive functional groups- Employ a milder base such as KF or an organic base like triethylamine.[23][25]
Difficulty in Product Purification - Formation of palladium black- Presence of boron-containing byproducts- Filter the reaction mixture through a pad of Celite before workup to remove palladium black.- Perform an aqueous wash during workup to remove water-soluble boron species.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound serves as an excellent model for the successful application of this powerful C-C bond-forming reaction to the more challenging class of aryl chlorides. The key to success lies in the judicious choice of a highly active catalyst system, typically composed of a palladium source and a sterically bulky, electron-rich phosphine ligand, along with careful control of reaction conditions. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can effectively and reliably synthesize a variety of 3-ethoxybiphenyl derivatives and apply these principles to a broader range of challenging cross-coupling transformations. The continued development of robust and efficient protocols for the coupling of aryl chlorides will undoubtedly play a crucial role in advancing the fields of medicinal chemistry and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
  • ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • ElectronicsAndBooks. Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. [Link]
  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Irchemineral.
  • International Scientific Supplies.
  • ACS Publications. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]
  • Chemos GmbH & Co.KG.
  • The Scripps Research Institute. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Carl ROTH.
  • Chemsrc. This compound | CAS#:2655-83-6. [Link]
  • Cole-Parmer. Material Safety Data Sheet - Palladium on 1/8" Alumina Pellets (0.5% Pd). [Link]
  • ResearchGate. (2020). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]
  • ElectronicsAndBooks.
  • PubChem. This compound. [Link]
  • Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... | Download Table. [Link]
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • SciSpace.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
  • University of Bath. (2010).
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Green Chemistry (RSC Publishing). (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
  • Andrew G Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryls from 3-Chlorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed exploration of the palladium-catalyzed synthesis of biaryls using 3-chlorophenetole as a key starting material. Recognizing the inherent challenges associated with the activation of aryl chlorides, this document elucidates the fundamental principles, offers expert insights into overcoming these obstacles, and presents detailed, field-proven protocols for successful cross-coupling reactions. Emphasis is placed on the Suzuki-Miyaura and Stille couplings, two of the most robust and versatile methods for C-C bond formation. This guide is intended to empower researchers in synthetic and medicinal chemistry to confidently and efficiently construct complex biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Introduction: The Challenge and Opportunity of Aryl Chlorides

The formation of biaryl structures is a cornerstone of modern organic synthesis. Among the various methods, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] While aryl iodides and bromides are common substrates, the use of aryl chlorides, such as 3-chlorophenetole, presents both a challenge and a significant opportunity. Aryl chlorides are often more cost-effective and readily available than their heavier halogen counterparts. However, the strength of the C-Cl bond makes oxidative addition, the initial and often rate-limiting step in the catalytic cycle, more difficult.[2]

Overcoming this hurdle has been a major focus of research, leading to the development of sophisticated catalyst systems. Traditional palladium catalysts like Pd(PPh₃)₄ are often ineffective for unactivated aryl chlorides. The breakthrough came with the advent of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), which dramatically enhance the catalytic activity of palladium, enabling the efficient coupling of even the most challenging aryl chlorides under milder conditions.[3]

This application note will delve into the practical aspects of utilizing these advanced catalytic systems for the successful synthesis of biaryls from 3-chlorophenetole.

The Catalytic Engine: Understanding the Palladium Cross-Coupling Cycle

The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, is a well-established mechanistic framework. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-R Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)(L_n)-R->Ar-R Reductive Elimination Ar-R->Pd(0)L_n Catalyst Regeneration

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-chlorophenetole) to form a Pd(II) species. This is often the most challenging step for aryl chlorides.

  • Transmetalation: The organic group from the organometallic reagent (e.g., organoboron in Suzuki or organotin in Stille) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Strategic Catalyst Selection for 3-Chlorophenetole

The success of a cross-coupling reaction with 3-chlorophenetole hinges on the selection of an appropriate catalyst system. The phenetole moiety is an electron-donating group, which can further decrease the reactivity of the aryl chloride towards oxidative addition. Therefore, a highly active catalyst is paramount.

Table 1: Recommended Catalyst Systems for the Cross-Coupling of 3-Chlorophenetole

Catalyst ComponentRecommended LigandsRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Pd(OAc)₂ (Palladium(II) acetate)These are common, air-stable precursors that are readily reduced in situ to the active Pd(0) species.
Ligands Bulky, Electron-Rich Phosphines: - SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)- RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)- tBu₃P (Tri-tert-butylphosphine)These ligands promote the formation of monoligated, highly reactive Pd(0) species that facilitate the oxidative addition of aryl chlorides. Their steric bulk also accelerates the reductive elimination step.[6]
N-Heterocyclic Carbenes (NHCs): - IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)- PEPPSI-IPrNHCs are strong σ-donors that form very stable and highly active palladium complexes, making them excellent choices for challenging substrates.[7]

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of biaryls from 3-chlorophenetole. As with any chemical reaction, optimization may be necessary for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a highly versatile and widely used method due to the stability and low toxicity of the organoboron reagents.[8][9]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 3-Chlorophenetole, Arylboronic Acid, and Base B Add Palladium Precursor and Ligand A->B C Add Degassed Solvent B->C D Heat to Reaction Temperature C->D E Monitor by TLC/GC-MS D->E F Aqueous Workup E->F G Extraction with Organic Solvent F->G H Purification by Column Chromatography G->H

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of 3-Chlorophenetole.

Materials:

  • 3-Chlorophenetole

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Toluene/Water (e.g., 10:1 v/v), degassed

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-chlorophenetole (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • Catalyst Addition: In a separate vial, briefly mix Pd₂(dba)₃ (0.015 mmol) and SPhos (0.03 mmol) and add this to the Schlenk flask.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).[2]

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Stille Coupling Protocol

The Stille coupling utilizes organotin reagents, which are highly tolerant of various functional groups but are also toxic and require careful handling.[10][11][12]

Materials:

  • 3-Chlorophenetole

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • tBu₃P (2-4 mol%) or PEPPSI-IPr (1-2 mol%)

  • Cesium fluoride (CsF) (2 equivalents)

  • Anhydrous 1,4-Dioxane, degassed

  • Saturated aqueous potassium fluoride (KF) solution

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 3-chlorophenetole (1.0 mmol), the organostannane (1.1 mmol), and CsF (2.0 mmol) to a dry reaction tube.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.015 mmol) and tBu₃P (0.03 mmol) or the PEPPSI-IPr catalyst (0.015 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Seal the tube and heat to 100-120 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and stir vigorously with a saturated aqueous solution of KF for 1-2 hours to precipitate the tin byproducts.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: After concentration, purify the product by column chromatography.

Product Characterization: A Representative Example

The successful synthesis of the biaryl product should be confirmed by standard analytical techniques. Below is a representative characterization for 3-phenylphenetole.

Table 2: Representative NMR Data for 3-Phenylphenetole

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR (CDCl₃, 400 MHz)7.60-7.55m-2H, Ar-H
7.45-7.38m-2H, Ar-H
7.35-7.28m-2H, Ar-H
7.18-7.12m-2H, Ar-H
6.90ddd8.2, 2.5, 0.91H, Ar-H
4.08q7.02H, -OCH₂CH₃
1.45t7.03H, -OCH₂CH₃
¹³C NMR (CDCl₃, 101 MHz)159.2--C-O
141.5--Ar-C
139.8--Ar-C
129.8--Ar-CH
128.7--Ar-CH
127.3--Ar-CH
127.2--Ar-CH
119.5--Ar-CH
113.8--Ar-CH
113.2--Ar-CH
63.5---OCH₂CH₃
14.8---OCH₂CH₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific aryl group coupled.

Safety and Handling

6.1. General Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[13]

6.2. Organoboron Compounds: Organoboron reagents are generally considered to have low toxicity.[14][15] However, they should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place.

6.3. Organotin Compounds: Organotin compounds are highly toxic and require special handling procedures.[3][16][17] They can be absorbed through the skin and are harmful if inhaled or ingested. Always work in a fume hood and use appropriate chemically resistant gloves. All glassware and equipment that come into contact with organotin reagents should be decontaminated, for example, by rinsing with a bleach solution.[18] Dispose of organotin waste according to institutional guidelines.[16]

Troubleshooting

Table 3: Common Issues and Solutions in the Cross-Coupling of 3-Chlorophenetole

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a more electron-rich, bulky ligand (e.g., SPhos, XPhos). Ensure the palladium precursor and ligand are of high quality.
Insufficiently strong base (Suzuki)Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Poor quality solventUse anhydrous, degassed solvents.
Reaction temperature too lowIncrease the reaction temperature in increments of 10 °C.
Formation of Homocoupled Byproducts Oxygen contaminationEnsure the reaction is set up under a strictly inert atmosphere.
Protodechlorination (loss of Cl) Presence of a hydrogen sourceUse anhydrous solvents and reagents. Some ligands are more prone to promoting this side reaction; consider screening different ligands.

Conclusion

The palladium-catalyzed synthesis of biaryls from 3-chlorophenetole is a highly achievable transformation with the appropriate selection of modern catalyst systems. By understanding the underlying catalytic cycle and employing bulky, electron-rich ligands, researchers can effectively overcome the challenge of C-Cl bond activation. The protocols provided herein serve as a robust starting point for the synthesis of a wide array of valuable biaryl compounds. Adherence to proper safety protocols, particularly when handling organotin reagents, is essential for the successful and safe execution of these powerful synthetic methods.

References

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011.
  • National Institute for Occupational Safety and Health. NIOSH criteria for a recommended standard: occupational exposure to organotin compounds. U.S. Department of Health, Education, and Welfare, Public Health Service, Center for Disease Control, National Institute for Occupational Safety and Health; 1976.
  • NROChemistry. Stille Coupling.
  • Del Valle Lab. Standard Operating Procedures: Organotin reagents.
  • US Legal. Organotin: Understanding Its Legal Definition and Uses. US Legal, Inc.
  • The Royal Society of Chemistry. Efficient Synthesis of Alkyl Aryl Ketones & ketals via Palladium-catalyzed Regioselective Arylation of Vinyl Ethers.
  • ESPI Metals. Boron Safety Data Sheet.
  • Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation; 2024.
  • Horticentre. Organibor Safety Data Sheet.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Science, 2(1), 27–50.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Williams, R. M. (2011). 4-METHOXY-4'-NITROPHENYL. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
  • Organic Chemistry Portal. Stille Coupling.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Stoyanov, E. V., et al. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 53(12), 1046-1052.
  • J&K Scientific LLC. Stille Cross-Coupling.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Wikipedia. Organoboron chemistry. Wikimedia Foundation; 2024.
  • Wikipedia. Stille reaction. Wikimedia Foundation; 2024.
  • ResearchGate. Synthesis and characterization of 3-phenyl indole derivatives.
  • The Nobel Prize in Chemistry 2010. Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.
  • White, D. E., et al. (2010). A general enantioselective route to the chamigrene natural product family. Tetrahedron, 66(26), 4637-4653.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 49(20), 7339-7411.
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Thiemann, T., et al. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research, 2010(1), 34-38.
  • D'auria, M., et al. (2020). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Molbank, 2020(2), M1123.

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The Strategic Utility of 1-Chloro-3-ethoxybenzene in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and the ultimate success of a drug development program. 1-Chloro-3-ethoxybenzene, a readily available aromatic compound, has emerged as a strategic building block, offering a unique combination of reactive sites that can be selectively functionalized to construct complex molecular architectures. Its utility is most prominently showcased in the synthesis of contemporary therapeutics, where precise control over substituent placement is paramount.

This guide provides an in-depth exploration of this compound's application in pharmaceutical synthesis, moving beyond a mere recitation of facts to offer a field-proven perspective on its reactivity and practical utility. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Compound Profile:

PropertyValueReference
Chemical Name This compound
Synonyms m-Chlorophenetole, 3-Chlorophenetole, m-Chlorophenyl ethyl ether
CAS Number 2655-83-6[1]
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol
Boiling Point 207 °C[1]
Density 1.103 g/cm³[1]

The strategic value of this compound lies in the orthogonal reactivity of its chloro and ethoxy substituents. The ethoxy group is a moderately activating, ortho-, para-director for electrophilic aromatic substitution, while the chloro group is a deactivating, ortho-, para-director. This electronic interplay allows for regioselective functionalization of the aromatic ring. Furthermore, the chloro group serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.[2][3]

Application in the Synthesis of SGLT2 Inhibitors: The Case of Dapagliflozin

A compelling example of this compound's utility is its role as a precursor to the core scaffold of Dapagliflozin, a leading sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[4][5] The synthesis of Dapagliflozin hinges on the construction of a C-aryl glucoside, where the aglycone portion is a substituted diphenylmethane derivative. A key intermediate in this synthesis is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene .[6] While several routes to this intermediate exist, a logical pathway can be envisioned starting from this compound, highlighting its potential as a foundational building block.

Proposed Synthetic Pathway to a Key Dapagliflozin Intermediate

A plausible synthetic route commencing with this compound involves a Friedel-Crafts acylation to introduce a carbonyl group, which is subsequently reduced. This is followed by bromination to install the necessary handle for the eventual coupling with the glucose moiety.

G cluster_start Starting Material cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction A This compound B Friedel-Crafts Acylation (e.g., with 4-bromobenzoyl chloride, AlCl₃) A->B Reacts with C Acylated Intermediate B->C Forms D Reduction (e.g., Clemmensen or Wolff-Kishner) C->D Undergoes E Key Dapagliflozin Intermediate Precursor D->E Yields

Caption: Proposed synthetic workflow from this compound.

Key Synthetic Transformations and Protocols

The true power of this compound as a building block is realized through its participation in robust and versatile chemical reactions. Below are detailed protocols for key transformations that are central to its application in pharmaceutical synthesis.

Friedel-Crafts Acylation: Building the Carbon Skeleton

The Friedel-Crafts acylation is a classic yet powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[7] In the context of synthesizing Dapagliflozin precursors, this reaction can be employed to attach a substituted benzoyl group to the this compound core. The directing effects of the ethoxy and chloro groups will primarily direct the acylation to the positions ortho and para to the ethoxy group.

Protocol: Friedel-Crafts Acylation of an Aromatic Substrate

This protocol is a representative example of a Friedel-Crafts acylation, which can be adapted for this compound and a suitable acyl chloride.

Materials:

Reagent/SolventQuantity (Molar Equivalents)Purpose
5-bromo-2-chlorobenzoic acid1.0Starting material for acyl chloride
Oxalyl chloride or Thionyl chloride1.2To form the acyl chloride
Dichloromethane (DCM)Anhydrous, as solventReaction solvent
Dimethylformamide (DMF)Catalytic amountCatalyst for acyl chloride formation
Phenetole (Ethoxybenzene)1.1Aromatic substrate (example)
Aluminum chloride (AlCl₃)1.2Lewis acid catalyst

Procedure:

  • To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF under an inert atmosphere (e.g., nitrogen).[8]

  • Slowly add oxalyl chloride (1.2 eq) to the mixture at room temperature. Stir for 1-2 hours, or until gas evolution ceases and the reaction is complete (monitored by TLC or IR).

  • In a separate flask, dissolve phenetole (1.1 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Slowly add aluminum chloride (1.2 eq) to the phenetole solution, maintaining the temperature at 0-5 °C.

  • Add the freshly prepared acyl chloride solution dropwise to the phenetole-AlCl₃ mixture at 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Causality and Insights:

  • The use of a strong Lewis acid like AlCl₃ is crucial to generate the highly electrophilic acylium ion from the acyl chloride.

  • The reaction is performed at low temperatures to control the reactivity and minimize side reactions.

  • Anhydrous conditions are essential as water will react with and deactivate the Lewis acid catalyst.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[3] The chloro-substituent on the this compound ring serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl structures by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[9]

Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This generalized protocol can be adapted for the coupling of derivatives of this compound with various arylboronic acids.

Materials:

Reagent/SolventQuantity (Molar Equivalents/Amount)Purpose
Aryl chloride (e.g., derivative of this compound)1.0Substrate
Arylboronic acid1.2Coupling partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))0.01-0.05Palladium(0) source
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)0.02-0.10Ligand
K₃PO₄ (Potassium phosphate)2.0Base
Toluene/Water (e.g., 10:1)As solventReaction medium

Procedure:

  • In a reaction vessel, combine the aryl chloride (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Add the degassed solvent system (e.g., toluene/water).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Insights:

  • The choice of ligand is critical for the success of coupling with aryl chlorides, which are generally less reactive than bromides or iodides. Bulky, electron-rich phosphine ligands like XPhos facilitate the oxidative addition of the aryl chloride to the palladium(0) center, a key step in the catalytic cycle.[10]

  • The base is required to activate the boronic acid for transmetalation.

  • Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_product A Pd(0)L₂ B Oxidative Addition Ar-X A->B C Ar-Pd(II)(X)L₂ B->C D Transmetalation Ar'-B(OR)₂ C->D E Ar-Pd(II)(Ar')L₂ D->E E->A F Reductive Elimination E->F G Ar-Ar' F->G Product Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArB Arylboronic Acid (Ar'-B(OR)₂)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine.[3][11] This reaction is of immense importance in medicinal chemistry as a large number of pharmaceuticals contain arylamine moieties.

Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a general method for the amination of this compound derivatives.

Materials:

Reagent/SolventQuantity (Molar Equivalents/Amount)Purpose
Aryl chloride (e.g., derivative of this compound)1.0Substrate
Amine (primary or secondary)1.2Coupling partner
Pd₂(dba)₃ or Pd(OAc)₂0.01-0.05Palladium source
BrettPhos or other suitable ligand0.02-0.10Ligand
NaOtBu (Sodium tert-butoxide)1.5Strong base
Toluene or DioxaneAnhydrous, as solventReaction medium

Procedure:

  • To an oven-dried reaction vessel, add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BrettPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5 eq) under an inert atmosphere.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the aryl chloride (1.0 eq) and the amine (1.2 eq) to the mixture.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with stirring for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Insights:

  • Similar to the Suzuki coupling, the choice of a bulky, electron-rich ligand is crucial for the efficient coupling of less reactive aryl chlorides.[10]

  • A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.[12]

  • The reaction is sensitive to air and moisture, necessitating the use of an inert atmosphere and anhydrous solvents.

Conclusion: A Versatile and Indispensable Tool

This compound stands as a testament to the principle that seemingly simple starting materials can be endowed with immense synthetic potential through the strategic placement of functional groups. Its utility in the synthesis of complex pharmaceutical agents like Dapagliflozin underscores its importance as a versatile building block. The ability to undergo regioselective electrophilic substitution, coupled with the chloro group's amenability to powerful palladium-catalyzed cross-coupling reactions, provides a robust platform for the construction of diverse and novel molecular scaffolds. As the demand for more efficient and innovative synthetic routes in drug discovery continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly remain a cornerstone of successful pharmaceutical development.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Jadhav, S. B., et al. (2020). SGLT2 inhibitors, an accomplished development in field of medicinal chemistry: an extensive review. Future Medicinal Chemistry, 12(21), 1961–1990.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Grempler, R., et al. (2020). SGLT2 inhibitors, an accomplished development in field of medicinal chemistry: an extensive review. Future Medicinal Chemistry, 12(21), 1961-1990.
  • Google Patents. (n.d.). WO2021260617A1 - An improved process for preparation of dapagliflozin propanediol monohydrate.
  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.). WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof.
  • Google Patents. (n.d.). CN104478839A - Synthesis method of dapagliflozin.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Marion, N., et al. (2009). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research, 42(4), 509–519.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Kivala, M., et al. (2021). Buchwald–Hartwig Aminations of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356.
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene.
  • The Organic Chemistry Tutor. (2012). The Buchwald-Hartwig Amination Reaction.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Iglesias, M., et al. (2013). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • ResearchGate. (n.d.). Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates.
  • Özer, M. S., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 45(40), 18783-18794.
  • Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.

Sources

Application Notes and Protocols: 1-Chloro-3-ethoxybenzene in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1-Chloro-3-ethoxybenzene in Agrochemical Synthesis

In the competitive landscape of agrochemical research and development, the identification of versatile and economically viable starting materials is paramount. This compound emerges as a significant building block, offering a unique combination of reactive sites that allow for its incorporation into a diverse array of pesticidal molecules. Its substituted benzene ring, featuring a chloro group and an ethoxy group at the meta-position, provides a scaffold for the synthesis of complex agrochemicals, including acaricides and fungicides. The chloro substituent serves as a leaving group for nucleophilic aromatic substitution or as a handle for cross-coupling reactions, while the ethoxy group influences the molecule's lipophilicity and can direct further electrophilic substitutions. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of key agrochemical intermediates.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Boiling Point 207 °CECHEMI[1]
Density 1.103 g/cm³ECHEMI[1]
CAS Number 2655-83-6

Application I: Synthesis of an Acaricide Intermediate – 1-tert-Butyl-3-ethoxybenzene

The acaricide etoxazole is a potent inhibitor of chitin synthesis in mites.[2] A key structural motif of etoxazole is the 4-tert-butyl-2-ethoxyphenyl group.[2][3] 1-tert-Butyl-3-ethoxybenzene is a crucial intermediate in the synthesis of this acaricide.[4][5] This section outlines a protocol for the synthesis of 1-tert-butyl-3-ethoxybenzene from this compound via a Friedel-Crafts alkylation reaction.

Causality of Experimental Choices

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring.[1][6] In this protocol, tert-butyl chloride is used as the alkylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst. The catalyst polarizes the C-Cl bond of tert-butyl chloride, generating a tert-butyl carbocation, which then acts as the electrophile. The ethoxy group of this compound is an ortho-, para-director. However, due to the steric hindrance of the ethoxy group and the bulky tert-butyl group, the major product is expected to be the para-substituted isomer, 1-chloro-4-tert-butyl-3-ethoxybenzene, along with the desired 1-tert-butyl-3-ethoxybenzene through subsequent dehalogenation. A subsequent dehalogenation step (e.g., using catalytic hydrogenation) would be required to obtain the final product. For the purpose of this protocol, we will focus on the initial alkylation.

Experimental Workflow

G cluster_0 Synthesis of 1-tert-Butyl-3-ethoxybenzene Start Start Reaction_Setup Reaction Setup: This compound, tert-butyl chloride, anhydrous AlCl₃ in an inert solvent (e.g., DCM). Start->Reaction_Setup Reaction Friedel-Crafts Alkylation: Stir at 0-5 °C for 2-4 hours. Reaction_Setup->Reaction Quenching Quenching: Slowly add ice-water to decompose the catalyst. Reaction->Quenching Extraction Work-up: Extract with an organic solvent (e.g., DCM). Quenching->Extraction Purification Purification: Column chromatography. Extraction->Purification Analysis Characterization: ¹H NMR, ¹³C NMR, MS. Purification->Analysis Product 1-tert-Butyl-3-ethoxybenzene Analysis->Product G cluster_1 Synthesis of a Pyrazole Fungicide Precursor Start Start Reactants Reactants: This compound, 1,3-dimethyl-1H-pyrazol-5-ol, CuI, L-proline, K₂CO₃ in DMF. Start->Reactants Reaction Ullmann Condensation: Heat at 110-120 °C for 12-24 hours. Reactants->Reaction Workup Work-up: Cool, dilute with water, and extract with ethyl acetate. Reaction->Workup Purification Purification: Column chromatography. Workup->Purification Analysis Characterization: ¹H NMR, ¹³C NMR, MS. Purification->Analysis Product 5-(3-ethoxyphenoxy)-1,3-dimethyl-1H-pyrazole Analysis->Product

Sources

High-Performance Liquid Chromatography (HPLC) method for 1-Chloro-3-ethoxybenzene analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 1-Chloro-3-ethoxybenzene by High-Performance Liquid Chromatography

Introduction: The Analytical Imperative for this compound

This compound is a halogenated aromatic ether, a structural motif found in various chemical intermediates relevant to the pharmaceutical and specialty chemical industries. As with any synthetic component destined for high-purity applications, the ability to accurately quantify the primary compound and detect potential impurities is paramount. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering the specificity and sensitivity required for quality control, stability testing, and reaction monitoring.

This document provides a comprehensive guide to developing and validating a robust HPLC method for the analysis of this compound. Moving beyond a simple recitation of parameters, this note elucidates the scientific rationale behind each methodological choice, grounding the protocol in fundamental chromatographic principles. It is designed to empower researchers, analytical scientists, and drug development professionals to not only replicate this method but also to adapt and troubleshoot it based on a solid understanding of the underlying chemistry.

Physicochemical Profile and Chromatographic Strategy

A successful analytical method begins with a thorough understanding of the analyte's properties. The characteristics of this compound directly inform our strategic choices for its separation and detection.

PropertyValueImplication for HPLC Method
Molecular Formula C₈H₉ClO[1][2]-
Molecular Weight 156.61 g/mol [1]Suitable for standard HPLC analysis.
Structure Aromatic ring with chloro and ethoxy groupsStrong UV absorbance, ideal for UV detection.
LogP (Octanol/Water) ~2.7 - 3.3[1][3]Indicates significant non-polar (hydrophobic) character.
Boiling Point ~204-207 °C[2][4]Low volatility makes it unsuitable for routine GC without derivatization.
Solubility Soluble in organic solvents like acetonitrile and methanol.Facilitates sample and standard preparation.

The molecule's high LogP value and aromatic nature make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) .[5][6] In this mode, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. This compound will preferentially interact with the stationary phase and its retention can be precisely controlled by modulating the composition of the mobile phase.[5][7]

G cluster_analyte Analyte Properties cluster_method Methodology Selection A This compound P1 Non-Polar (LogP ~3.0) A->P1 P2 Aromatic Structure A->P2 M1 Reversed-Phase HPLC P1->M1  Justifies use of hydrophobic interaction M3 UV Detection P2->M3  Enables chromophore-based detection M2 C18 Stationary Phase M1->M2  Requires non-polar column chemistry caption Logical flow for HPLC method selection based on analyte properties.

Caption: Logical flow for HPLC method selection based on analyte properties.

Part 1: Analytical Method Protocol

This protocol provides a starting point for the analysis. Optimization may be required depending on the specific HPLC system, sample matrix, and desired performance characteristics.

Instrumentation and Consumables
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Chromatography Column: A high-quality C18 column is the recommended starting point due to its strong hydrophobic retention.[6][8][9] A Phenyl-Hexyl or Pentafluorophenyl (PFP) phase could be explored for alternative selectivity, especially for separating closely related halogenated impurities.[10][11]

    • Recommended Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Methanol (MeOH), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Phosphoric Acid (H₃PO₄) or Formic Acid (CH₂O₂), analytical grade.

  • Vials and Filters: Use certified low-bleed vials and 0.22 µm or 0.45 µm syringe filters for sample clarification.[12]

Mobile Phase Preparation
  • Mobile Phase A: HPLC Grade Water.

  • Mobile Phase B: HPLC Grade Acetonitrile.

  • Procedure: Prepare each mobile phase and filter through a 0.45 µm membrane. Degas thoroughly using an inline degasser, sonication, or helium sparging before use.[12]

    • Note on pH: For this neutral compound, pH adjustment is not strictly necessary for retention. However, adding a small amount of acid (e.g., 0.1% phosphoric or formic acid) to the aqueous mobile phase is a common practice to sharpen peaks by suppressing the secondary interactions of analytes with free silanol groups on the silica-based stationary phase.[13]

Standard and Sample Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v). This ensures the sample solvent is compatible with the initial mobile phase conditions, preventing peak distortion.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).

  • Sample Preparation: Prepare samples by dissolving them in the diluent to achieve a concentration within the calibrated range. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

The following parameters provide a robust starting point for method development.

ParameterRecommended ConditionRationale
Stationary Phase C18 (e.g., µ-Bondapak, Zorbax, Purospher® STAR), 150 x 4.6 mm, 5 µmProvides excellent hydrophobic retention for the non-polar analyte.[14][15][16]
Mobile Phase A: WaterB: AcetonitrileAcetonitrile is often preferred over methanol for aromatic compounds due to its lower viscosity and better UV transparency.[17]
Elution Mode Gradient (for development) or Isocratic (for routine analysis)A scouting gradient helps determine the optimal elution conditions, which can then be converted to a faster isocratic method.[6][8]
Gradient Program 0-1 min: 50% B1-10 min: 50% to 90% B10-12 min: 90% B12-13 min: 90% to 50% B13-18 min: 50% B (Equilibration)This gradient covers a wide polarity range to ensure elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CEnhances reproducibility by mitigating fluctuations in mobile phase viscosity and retention time.
Injection Volume 10 µLA typical volume; can be adjusted based on analyte concentration and sensitivity requirements.
Detection UV at 254 nmAromatic compounds strongly absorb UV light. 254 nm is a common wavelength for this class of compounds. A DAD should be used to scan for the optimal absorbance maximum during method development.[18]

Part 2: Method Validation Protocol (ICH Q2(R2) Framework)

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[19][20] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[21][22][23]

Caption: Workflow from method development to formal validation.

Specificity
  • Objective: To demonstrate that the signal measured is unequivocally from this compound, free from interference from excipients, impurities, or degradation products.

  • Protocol:

    • Inject a blank (diluent).

    • Inject a placebo solution (sample matrix without the analyte, if applicable).

    • Inject a working standard solution of this compound.

    • Inject a sample solution.

  • Acceptance Criteria: The blank and placebo injections should show no significant peaks at the retention time of the analyte. The peak in the sample chromatogram should be spectrally pure (if using a DAD) and have the same retention time as the standard.

Linearity and Range
  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare at least five standard solutions of different concentrations across the expected working range (e.g., 80% to 120% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be minimal.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of a low-concentration standard.

      • LOD: S/N ratio of 3:1

      • LOQ: S/N ratio of 10:1

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable accuracy and precision.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Chemsrc. (n.d.). This compound | CAS#:2655-83-6.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • PubChem. (n.d.). This compound.
  • ECHEMI. (n.d.). This compound | 2655-83-6.
  • Journal of Chromatography A. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. ScienceDirect.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-ethoxy- (CAS 2655-83-6).
  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Stenutz. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: HPLC Purification of Non-Polar Compounds.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • Mastelf. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • ResearchGate. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products.
  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Restek. (n.d.). HPLC Column Selection Guide.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
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  • SIELC Technologies. (2018). This compound.
  • ResearchGate. (n.d.). HPLC Determination of Four Derivatives of Benzene.
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  • PubChem. (n.d.). 1-Chloro-2-ethoxybenzene.
  • NIST. (n.d.). Benzene, 1-chloro-3-ethoxy-.
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  • Allan Chemical Corporation. (n.d.). Mobile Phase Solvent Pairing for HPLC.

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Application Note: High-Confidence Identification of 1-Chloro-3-ethoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the qualitative and quantitative analysis of 1-Chloro-3-ethoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is designed for researchers, scientists, and drug development professionals who require unambiguous identification and accurate measurement of this compound in various matrices. The protocol emphasizes scientifically sound practices, from sample preparation to data interpretation, ensuring the generation of reliable and reproducible results.

Introduction

This compound (CAS No. 2655-83-6) is an aromatic ether that may be encountered as an intermediate in organic synthesis, a potential impurity in pharmaceutical manufacturing, or a compound of interest in environmental analysis.[1][2][3] Its accurate identification and quantification are crucial for process control, quality assurance, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like this compound due to its exceptional separating power and the definitive structural information provided by mass spectrometry.[4][5][6]

This guide details a validated GC-MS method, explaining the rationale behind key procedural steps to ensure trustworthiness and scientific integrity.

Analyte & System Specifications

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₉ClO[1][7][8]
Molecular Weight 156.61 g/mol [1][7]
Boiling Point 204.7 °C at 760 mmHg[2]
Flash Point 83.7 °C[2]
Density 1.12 g/mL at 25 °C[7]
LogP 3.3[1]

The compound's volatility and thermal stability make it an ideal candidate for GC-MS analysis.[9] Its relatively nonpolar nature, indicated by the LogP value, guides the selection of an appropriate GC column.

Recommended Instrumentation

A standard Gas Chromatograph coupled with a single quadrupole or more advanced Mass Spectrometer is suitable for this analysis.

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and an autosampler for precision and high throughput.

  • Mass Spectrometer (MS): An Electron Ionization (EI) source is standard for generating reproducible mass spectra for library matching.[6]

  • GC Column: A mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent), is recommended. These columns provide excellent resolution for a wide range of aromatic compounds.[6][10] A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

Experimental Protocol

This section provides a step-by-step methodology for the analysis of this compound.

Materials and Reagents
  • This compound analytical standard: Purity ≥98%.

  • Solvent: High-purity, GC-MS grade Dichloromethane (DCM) or Ethyl Acetate. These solvents are volatile and compatible with common GC columns.[11][12]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa to prevent contamination.[11]

Standard Preparation

The causality behind a precise calibration curve is the accuracy of the initial stock solution.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution. A typical calibration range could be 0.1, 0.5, 1, 5, 10, and 25 µg/mL. This range should bracket the expected concentration of the analyte in the samples.

Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.[12][13]

  • Liquid Samples: Dilute the sample with a suitable solvent (e.g., Dichloromethane) to bring the analyte concentration within the calibration range.[13] A starting dilution of 1:10 or 1:100 is often appropriate.

  • Solid Samples: Accurately weigh a portion of the homogenized solid sample and extract it with a known volume of a suitable solvent. Sonication or vortexing can aid extraction efficiency.

  • Filtration: For all samples, filter the final extract through a 0.22 µm PTFE syringe filter to remove particulates that could damage the GC system.[13]

GC-MS Instrument Parameters

These parameters are a validated starting point and may be optimized for specific instrumentation.

GC Parameter Setting Rationale
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks for quantitative analysis. Splitless mode can be used for trace analysis.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.[14]
Oven Program Initial: 60 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 minThis program provides good separation of the analyte from potential impurities. The initial hold allows for focusing of the analyte band, and the ramp ensures timely elution.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Standard ionization technique for creating a reproducible fragmentation pattern for library matching.[5]
Ion Source Temp. 230 °CA typical temperature that balances ionization efficiency and analyte stability.
Quadrupole Temp. 150 °CStandard operating temperature.
Electron Energy 70 eVThe standard energy for generating reference mass spectra, enabling library comparison.[15]
Scan Mode Full ScanUsed for qualitative identification across a broad mass range.
Scan Range m/z 40-250This range covers the molecular ion and key fragment ions of this compound.
Solvent Delay 3 minutesPrevents the high concentration of solvent from entering the MS detector, which can cause filament damage and detector saturation.

Data Analysis and Interpretation

A two-tiered approach ensures high-confidence identification: retention time and mass spectrum matching.

Analyte Identification
  • Retention Time (RT): The primary identifier. Under the conditions specified, this compound will have a characteristic retention time.[14] This RT should be confirmed by analyzing a pure standard under identical conditions.

  • Mass Spectrum: The mass spectrum provides a unique fingerprint of the molecule. The electron ionization of this compound results in a predictable fragmentation pattern.

    • Molecular Ion (M⁺): The peak corresponding to the intact molecule will appear at m/z 156. The presence of a chlorine atom will also produce an M+2 isotope peak at m/z 158 with an approximate abundance of one-third of the M⁺ peak.[1]

    • Key Fragment Ions: The most abundant ion (base peak) is expected at m/z 128, resulting from the loss of an ethyl group (-C₂H₅).[1] Another significant fragment is often observed at m/z 130, which is the isotopic partner of the base peak.[1]

Mass Spectral Library Matching

The acquired mass spectrum should be compared against a trusted spectral library, such as the NIST Mass Spectral Library, for confirmation.[8][16] A high match factor (typically >800) provides strong evidence for the compound's identity.

Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas from this curve.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Sample Dilution Dilution / Extraction Sample->Dilution Standard Prepare Analytical Standard Vial Transfer to GC Vial Standard->Vial Filtration Filtration (0.22 µm) Dilution->Filtration Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler GC GC Separation (Capillary Column) Autosampler->GC MS MS Detection (EI, Full Scan) GC->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram Identify Peak Identification (RT & Mass Spectrum) Chromatogram->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

System Suitability and Validation

To ensure the trustworthiness of the results, the following checks should be performed:

  • Blank Analysis: An injection of the pure solvent should be run to ensure there is no system contamination.

  • Calibration Verification: A mid-point calibration standard should be run periodically to verify the stability of the instrument's response.

  • Reproducibility: Multiple injections of the same standard should yield consistent retention times (RSD < 0.5%) and peak areas (RSD < 5%).

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the identification and quantification of this compound. By understanding the principles behind each step, from sample preparation to data analysis, researchers can generate high-quality, defensible data. The combination of chromatographic retention time and mass spectral fragmentation patterns offers the highest level of confidence in analytical results, which is paramount in research and regulated environments.

References

  • ChemBK. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Chemsrc. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-ethoxy- (CAS 2655-83-6).
  • NIST. (n.d.). Benzene, 1-chloro-3-ethoxy-. NIST Chemistry WebBook.
  • University of Notre Dame. (n.d.). Sample Preparation Guidelines for GC-MS.
  • SIELC Technologies. (2018, May 16). This compound.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • MChrom-Tech. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
  • ResearchGate. (2019, March 15). How to detect Halogenated Benzene in crude oil matrix using GC/MS?.
  • PubChem. (n.d.). 1-Chloro-3-ethylbenzene.
  • Agilent Technologies. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
  • NIST. (n.d.). Benzene, 1-chloro-4-ethoxy-. NIST Chemistry WebBook.
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  • GBC Scientific Equipment. (n.d.). GC-MS Application Notes.
  • Chromedia. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC).
  • Intertek. (n.d.). Gas Chromatography - Mass Spectrometry Analysis.
  • JEOL. (n.d.). Gas Chromatograph Mass Spectrometer.
  • NIST. (n.d.). Benzene, 1-chloro-3-ethyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, 1-chloro-3-methoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, 1-chloro-3-ethoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, 1-chloro-4-ethoxy-. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS).
  • Shimadzu. (n.d.). Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS.
  • Shimadzu. (n.d.). No.G212 - Reduction of Analysis Time in Capillary GC (Part 4) Factors Affecting Analysis Time (Isothermal Analysis).
  • Shimadzu. (2012, June). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • GL Sciences. (n.d.). Organic Solvents Retention Time Table.
  • Science.gov. (n.d.). gc-ms gas chromatography-mass: Topics by Science.gov.
  • Tadikonda, R. R., Sappidi, H., & Kurapati, L. L. (2023). GAS CHROMATOGRAPHY-MASS SPECTROSCOPY: AN OVERVIEW. European Journal of Biomedical and Pharmaceutical Sciences, 10(5), 83-89.
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Application Note: Accelerating Process Understanding with Ultra-Performance Liquid Chromatography (UPLC) for Fast Analysis of 1-Chloro-3-ethoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of substituted aromatic compounds like 1-Chloro-3-ethoxybenzene is fundamental in the pharmaceutical and specialty chemical industries. Real-time, or near real-time, monitoring of such reactions is crucial for optimizing yield, minimizing impurity formation, and ensuring process safety and consistency. This application note presents a detailed guide for developing a rapid and robust Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of reactions involving this compound. We will explore the rationale behind chromatographic parameter selection, provide a step-by-step protocol for method development and validation, and offer troubleshooting insights, all grounded in established scientific principles and regulatory expectations.

Introduction: The Need for Speed in Reaction Analysis

Chemical synthesis is a dynamic process. Monitoring the consumption of starting materials, the formation of products, and the emergence of by-products provides critical data for process control and optimization. Traditional High-Performance Liquid Chromatography (HPLC) methods, while reliable, often have run times that are too slow to provide immediate feedback, leading to potential deviations from optimal reaction conditions.[1][2]

Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement, utilizing sub-2 µm particle columns to achieve faster analysis times, superior resolution, and enhanced sensitivity compared to conventional HPLC.[3][4][5] These attributes make UPLC an ideal Process Analytical Technology (PAT) tool for monitoring reactions like those involving this compound, enabling chemists to make informed decisions faster.[6][7]

1.1. Physicochemical Properties of this compound

Understanding the analyte is the first step in any method development. This compound is a halogenated aromatic ether with the following key properties:

PropertyValueSource
Molecular FormulaC8H9ClO[8]
Molecular Weight156.61 g/mol [8]
XLogP33.3[8]
NatureNon-polar, aromaticGeneral Chemical Knowledge

Its non-polar nature, indicated by a high LogP value, suggests that reversed-phase chromatography will be the most effective mode of separation.

UPLC Method Development Strategy

A systematic approach to method development is essential for creating a robust and reliable analytical method. Our strategy will focus on optimizing selectivity and efficiency to achieve a fast separation of this compound from potential reactants and by-products.

G cluster_0 Method Development Workflow Start Start Define Analytical Target Profile (ATP) Define Analytical Target Profile (ATP) Start->Define Analytical Target Profile (ATP)  Goal: Fast & Robust Separation Select Column & Mobile Phase Select Column & Mobile Phase Define Analytical Target Profile (ATP)->Select Column & Mobile Phase  Based on Analyte Properties Optimize Gradient & Flow Rate Optimize Gradient & Flow Rate Select Column & Mobile Phase->Optimize Gradient & Flow Rate  Iterative Process Optimize Detector Settings Optimize Detector Settings Optimize Gradient & Flow Rate->Optimize Detector Settings  Maximize Sensitivity Method Validation Method Validation Optimize Detector Settings->Method Validation  ICH Q2(R2) Guidelines Final Method Final Method Method Validation->Final Method  Fit for Purpose

Caption: A systematic workflow for UPLC method development.

2.1. Defining the Analytical Target Profile (ATP)

Before initiating experimental work, it is crucial to define the goals of the method. The ATP for this application is as follows:

  • Analyte: this compound and key reaction species.

  • Goal: Achieve baseline separation of the main components in under 3 minutes.

  • Assay Type: Quantitative analysis of purity and impurity levels.

  • Validation: The method must be accurate, precise, linear, and robust according to ICH guidelines.[9][10][11]

2.2. Stationary Phase (Column) Selection

Given the non-polar, aromatic nature of this compound, a reversed-phase C18 column is the logical starting point.[12][13] UPLC columns with small particle sizes (e.g., 1.7 µm or 1.8 µm) are essential for achieving high efficiency and speed.[3][5]

  • Recommended Starting Column: A high-strength silica (HSS) or ethylene-bridged hybrid (BEH) C18 column, 1.7 µm, 2.1 x 50 mm. These columns offer excellent stability across a wide pH range and provide good retention for non-polar compounds.[14][15][16]

2.3. Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in controlling retention and selectivity in reversed-phase chromatography.[17][18][19]

  • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV absorbance.[20]

  • Aqueous Phase: A slightly acidic mobile phase can help to ensure sharp peaks, especially if any acidic or basic impurities are present. A common choice is 0.1% formic acid in water.

  • Initial Conditions: A good starting point is a gradient elution from a low to a high percentage of organic solvent to elute all components of the reaction mixture.

2.4. Gradient and Flow Rate Optimization

To achieve a fast analysis time, a rapid gradient and a high flow rate are desirable.

  • Flow Rate: For a 2.1 mm ID column, a flow rate between 0.4 and 0.6 mL/min is typical.

  • Gradient: A fast "scouting" gradient (e.g., 5-95% Acetonitrile in 2-3 minutes) can be used to determine the approximate elution conditions. The gradient can then be optimized to improve the resolution of critical pairs.

2.5. Detector Settings

A Photodiode Array (PDA) detector is recommended as it allows for the monitoring of multiple wavelengths simultaneously and can provide spectral information to aid in peak identification and purity assessment.

  • Wavelength: Based on the UV spectrum of chlorobenzene, a detection wavelength of 215 nm is a good starting point for ensuring sensitivity for both the parent compound and related aromatic species.[13][21]

Detailed Protocol: UPLC Method for this compound

This protocol provides a starting point for the analysis. Further optimization may be required based on the specific reaction matrix.

3.1. Instrumentation and Materials

  • UPLC System: A UPLC system capable of operating at pressures up to 15,000 psi (e.g., Waters ACQUITY UPLC H-Class).[4][22]

  • Column: ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: this compound, analytical standard grade.

3.2. Chromatographic Conditions

ParameterConditionRationale
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Flow Rate 0.5 mL/minBalances speed and backpressure for a 2.1mm ID column.
Injection Volume 1.0 µLSmall volume to prevent column overload.
Detection PDA, 215 nmGood sensitivity for aromatic compounds.[13][21]
Gradient Program Time (min)%B
0.040
2.095
2.195
2.240
3.040

3.3. Sample and Standard Preparation

  • Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture and immediately quench it in a known volume of cold diluent (e.g., 950 µL) to stop the reaction.

  • Dilution: Further dilute the quenched sample as necessary to bring the concentration of this compound into the linear range of the assay (e.g., 1-100 µg/mL).

  • Standard Preparation: Prepare a stock solution of this compound in the diluent (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards covering the expected concentration range of the samples.

Method Validation

Once the method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines.[9][10][23][24]

4.1. Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo (reaction mixture without the analyte) and by peak purity analysis using the PDA detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to construct a calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike recovery experiments.

  • Precision: The degree of scatter between a series of measurements. This should be assessed at two levels:

    • Repeatability (Intra-assay precision): Multiple injections of the same sample.

    • Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or on different instruments.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Troubleshooting Common Issues

Even with a well-developed method, problems can arise. Below is a guide to troubleshooting common issues.[25][26]

G cluster_1 UPLC Troubleshooting Logic Problem Problem Observed High Backpressure Peak Tailing Retention Time Drift HighPressure High Backpressure Check for blockages (frit, guard column) Filter samples and mobile phases Backflush column Problem:c->HighPressure:p  Isolate Cause PeakTailing Peak Tailing Check for secondary silanol interactions Adjust mobile phase pH Use a high-purity column Problem:c->PeakTailing:p  Isolate Cause RTDrift Retention Time Drift Ensure proper column equilibration Check for leaks Prepare fresh mobile phase Problem:c->RTDrift:p  Isolate Cause

Caption: A troubleshooting guide for common UPLC issues.

IssuePotential CauseRecommended Action
High Backpressure Column frit blockage; Particulate matter in the sample or mobile phase.Filter all samples and mobile phases. Use an in-line filter or guard column. Backflush the column (if permitted by the manufacturer).[27]
Peak Tailing Secondary interactions with residual silanols on the stationary phase; Column overload.Ensure mobile phase pH is appropriate. Use a high-purity, end-capped column. Reduce sample concentration or injection volume.[27]
Retention Time Drift Inadequate column equilibration; Leak in the system; Change in mobile phase composition.Ensure sufficient equilibration time between runs. Check for leaks at all fittings. Prepare fresh mobile phase daily.[26]
Poor Resolution Inappropriate mobile phase composition or gradient.Re-optimize the gradient to increase separation between critical peaks. Consider a different organic modifier or column chemistry.[28]

Conclusion

The UPLC method outlined in this application note provides a rapid, robust, and reliable approach for monitoring reactions involving this compound. By leveraging the speed and resolution of UPLC technology, researchers and process chemists can gain a deeper understanding of their synthetic processes, leading to improved efficiency, higher yields, and better impurity control. The principles and protocols described herein are broadly applicable to the analysis of similar aromatic compounds and serve as a comprehensive guide for developing fit-for-purpose analytical methods in a fast-paced research and development environment.

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  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. PMC.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection.
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  • SciSpace. (n.d.).

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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 1-chloro-3-ethoxybenzene. Recognizing the substrate's electronically deactivated nature for classical SNAr, this guide focuses on robust, modern catalytic protocols that are essential for researchers in synthetic chemistry and drug development. We present detailed, field-proven methodologies for both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, safety considerations, and analytical checkpoints. This guide aims to equip scientists with the practical knowledge to successfully synthesize valuable 3-ethoxy-substituted aromatic compounds.

Mechanistic Considerations: Overcoming the Challenge of an Electron-Rich Ring

Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1][2] The canonical mechanism is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate, and thus the reaction's feasibility, is critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which can delocalize the negative charge.[5]

The substrate, this compound, presents a significant challenge to this classical pathway. The ethoxy group (-OEt) at the meta position is electron-donating by resonance, which enriches the aromatic ring with electron density and destabilizes the negatively charged Meisenheimer complex, thereby impeding the reaction. Consequently, forcing a classical SNAr reaction would require extremely harsh conditions (e.g., high temperatures and pressures with strong nucleophiles), often leading to low yields and side reactions.[6]

To overcome this inherent limitation, modern organic synthesis employs transition-metal catalysis. These methods operate through different mechanistic cycles that do not rely on the formation of a Meisenheimer complex. Instead, they utilize oxidative addition and reductive elimination pathways to construct the desired bond. This guide details two of the most powerful and versatile catalytic systems for this purpose:

  • Buchwald-Hartwig Amination: A Palladium-catalyzed cross-coupling reaction that is exceptionally effective for forming carbon-nitrogen bonds with a broad range of amines and unactivated aryl chlorides.[7][8][9]

  • Ullmann Condensation: A Copper-catalyzed reaction that serves as a practical and often more economical alternative for creating carbon-nitrogen and carbon-oxygen bonds.[10][11][12]

Materials and Equipment

Reagents and Chemicals
  • Substrate: this compound (C₈H₉ClO, CAS: 2655-83-6)[13][14][15]

  • Nucleophiles:

    • Ammonia source (e.g., Ammonium sulfate, (NH₄)₂SO₄) for synthesis of 3-ethoxyaniline.[16]

    • Primary/Secondary Amines (e.g., Morpholine, Aniline, Dihexylamine)

  • Palladium Catalysis (Buchwald-Hartwig):

    • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂).[17]

    • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or Tri-tert-butylphosphine (P(t-Bu)₃).

    • Base: Sodium tert-butoxide (NaOt-Bu).

  • Copper Catalysis (Ullmann):

    • Copper Catalyst: Copper(I) iodide (CuI).

    • Ligand (optional but recommended): L-Proline or 1,10-Phenanthroline.

    • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄).

  • Solvents:

    • Anhydrous Toluene or 1,4-Dioxane (for Pd catalysis).

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (for Cu catalysis).

    • Ethyl acetate, Dichloromethane, Hexanes (for workup and chromatography).

  • Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl), Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Analytical Standards: Authentic sample of the expected product (e.g., 3-Ethoxyaniline, CAS: 621-33-0) for comparison.[18]

Equipment
  • Schlenk line or glovebox for inert atmosphere techniques.

  • Round-bottom flasks, reflux condenser, and magnetic stir bars (oven-dried).

  • Heating mantle with a temperature controller or oil bath.

  • Magnetic stirrer.

  • Septa, needles, and syringes for anaerobic transfers.

  • Rotary evaporator.

  • Glassware for liquid-liquid extraction (separatory funnel).

  • Flash column chromatography setup (glass column, silica gel, pump/air line).

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and UV lamp.

  • Analytical balance.

  • Standard laboratory glassware and personal protective equipment (PPE).

Experimental Protocols

Target Synthesis Example: Conversion of this compound to 3-Ethoxyaniline using an ammonia surrogate.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is highly reliable for coupling aryl chlorides and is often the first choice for challenging substrates. The use of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the oxidative addition of the stable C-Cl bond to the palladium center.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Evacuate and backfill the apparatus with dry nitrogen or argon gas three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the phosphine ligand and palladium catalyst.

  • Reagent Addition: Under a positive flow of inert gas, add to the flask:

    • Palladium precatalyst (e.g., Pd₂(dba)₃, ~1-2 mol%).

    • Phosphine ligand (e.g., XPhos, ~2-4 mol%).

    • Sodium tert-butoxide (NaOt-Bu, 1.4 - 2.0 equivalents).

    • Ammonium sulfate ((NH₄)₂SO₄, 1.0 equivalent) as the ammonia source.

  • Solvent and Substrate Addition: Add anhydrous toluene (~5 mL per mmol of aryl chloride) via cannula or syringe. Begin stirring the mixture. Then, add this compound (1.0 equivalent) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C using a pre-heated oil bath. Maintain vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and withdraw a small aliquot via syringe under a positive flow of nitrogen. Quench the aliquot with a drop of water and extract with ethyl acetate for analysis. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench carefully by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 3-ethoxyaniline.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol offers a more economical alternative to palladium catalysis. While traditionally requiring harsh conditions, the use of ligands like L-proline can significantly improve reaction rates and yields at lower temperatures.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add:

    • This compound (1.0 equivalent).

    • Ammonium sulfate ((NH₄)₂SO₄, 1.2 equivalents).

    • Copper(I) iodide (CuI, 5-10 mol%).

    • L-Proline (10-20 mol%).

    • Potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add DMSO or DMF (~5 mL per mmol of aryl chloride) to the flask.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C in an oil bath and stir vigorously. An inert atmosphere is recommended but is often less critical than in palladium catalysis.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS as described in Protocol 1. Ullmann reactions can be slower, sometimes requiring 24-48 hours for completion.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 50 mL of water.

  • Extraction: Transfer to a separatory funnel and extract thoroughly with ethyl acetate (3 x 40 mL). The copper salts may form emulsions; if so, a filtration through a pad of Celite® before extraction can be beneficial.

  • Washing: Wash the combined organic layers with a 5% aqueous solution of ammonium hydroxide to remove copper salts, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Data Presentation and Analysis

The choice of protocol will depend on factors such as cost, substrate scope, and available equipment. The following table summarizes typical parameters for the amination of this compound.

ParameterProtocol 1: Buchwald-HartwigProtocol 2: Ullmann Condensation
Catalyst Pd₂(dba)₃ (1-2 mol%)CuI (5-10 mol%)
Ligand XPhos (2-4 mol%)L-Proline (10-20 mol%)
Base NaOt-Bu (1.4-2.0 eq)K₂CO₃ (2.0 eq)
Solvent Toluene or DioxaneDMSO or DMF
Temperature 100-110 °C100-120 °C
Time 12-24 hours24-48 hours
Typical Yield 75-95%60-85%

Product Characterization (3-Ethoxyaniline):

  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (CDCl₃): Confirm the presence of ethoxy protons (triplet and quartet), aromatic protons with the expected splitting pattern, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR (CDCl₃): Verify the number of unique carbon signals corresponding to the structure.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₈H₁₁NO (m/z = 137.18).

Visualization of Experimental Workflow

The general laboratory workflow for both catalytic protocols can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven-Dry Glassware B Setup Under Inert Atmosphere (N2 or Ar) A->B C Charge Reagents: Catalyst, Ligand, Base B->C D Add Solvent & Substrate C->D E Heat to Reaction Temp (100-120 °C) D->E F Monitor by TLC / GC-MS E->F G Cool & Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Flash Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: General workflow for catalytic SNAr.

G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArCl Ar-Cl (this compound) ArCl->OxAdd PdII_Complex L-Pd(II)(Ar)(Cl) OxAdd->PdII_Complex Ligand_Ex Ligand Exchange / Deprotonation PdII_Complex->Ligand_Ex Amine R₂NH Amine->Ligand_Ex Base Base Base->Ligand_Ex PdII_Amido L-Pd(II)(Ar)(NR₂) Ligand_Ex->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product

Caption: Simplified Buchwald-Hartwig amination cycle.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • Sodium tert-butoxide: Highly corrosive and moisture-sensitive. Handle in a glovebox or under a stream of inert gas.

    • Palladium Catalysts/Ligands: Can be toxic and air-sensitive. Handle with care, avoiding inhalation of dust.

    • Solvents: Toluene, DMF, and DMSO have specific health risks. Always work in a well-ventilated fume hood.

  • Reaction Conditions: Reactions are performed at elevated temperatures. Use caution with heating mantles and oil baths. Ensure condensers have adequate water flow.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, in appropriately labeled hazardous waste containers according to institutional guidelines.

References

  • Wikipedia.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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  • BYJU'S.
  • PubMed. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. [Link]
  • Thieme E-Journals. Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. [Link]
  • Royal Society of Chemistry.
  • HKMU Scholars. Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. [Link]
  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • National Institutes of Health (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
  • Wikipedia.
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  • ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. [Link]
  • ResearchGate. One-Pot Microwave-Assisted Tandem Deprotection of Arylmethanesulfonates/SNAr Reaction for K2CO3-Mediated C(Aryl)
  • ACS Publications. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. [Link]
  • Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
  • Fisher Scientific.
  • PubMed Central. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. [Link]
  • PubMed. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]
  • ResearchGate. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF. [Link]
  • ResearchGate. Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. [Link]
  • ResearchGate.
  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
  • Chemistry LibreTexts. 16.
  • NIST WebBook. Benzene, 1-chloro-3-ethoxy-. [Link]
  • Caltech Authors. Synthesis of tertiary alkyl amines via photoinduced copper-catalysed nucleophilic substitution. [Link]
  • YouTube.
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  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
  • PubMed. Synthesis of tertiary alkyl amines via photoinduced copper-catalysed nucleophilic substitution. [Link]
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  • PubChem. 3-Ethoxyaniline. [Link]
  • ResearchGate. Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)
  • Cheméo. Chemical Properties of Benzene, 1-chloro-3-ethoxy- (CAS 2655-83-6). [Link]
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  • ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). [Link]
  • ResearchGate. Synthesis of tertiary alkyl amines via photoinduced copper-catalysed nucleophilic substitution. [Link]

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Application Note: Strategic Synthesis of Novel Derivatives from 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the identification and utilization of versatile starting materials are paramount to the efficient discovery of novel molecules with desired properties. 1-Chloro-3-ethoxybenzene emerges as a valuable and cost-effective building block, offering multiple reaction sites for strategic functionalization. Its chemical structure, featuring an activated aromatic ring, a modifiable chloro group for cross-coupling, and an ethoxy substituent influencing electronic properties, provides a robust platform for generating diverse compound libraries.

This document serves as a comprehensive technical guide, outlining key synthetic strategies for deriving novel compounds from this compound. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying chemical logic, enabling researchers to make informed decisions in their synthetic designs. We will explore palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation and delve into electrophilic aromatic substitution to modify the benzene ring directly.

Compound of Interest: Physical & Chemical Properties

PropertyValueSource
Molecular Formula C₈H₉ClO[1][2]
Molecular Weight 156.61 g/mol [1][2]
Boiling Point 207 °C[3]
Density 1.103 g/cm³[3][4]
Refractive Index n20/D 1.525[3][4]
CAS Number 2655-83-6[2][3]

Reactivity Profile and Strategic Considerations

The synthetic utility of this compound is dictated by the interplay of its three key components: the benzene ring, the chloro substituent, and the ethoxy substituent.

  • The Chloro Group: As an aryl chloride, this group is an excellent handle for palladium-catalyzed cross-coupling reactions. While less reactive than the corresponding bromides or iodides, modern catalyst systems have made the use of aryl chlorides routine and economically advantageous.[5][6]

  • The Ethoxy Group: This is an electron-donating group (activating) via resonance. It increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.

  • Directing Effects in Electrophilic Aromatic Substitution (EAS): Both the chloro and ethoxy groups are ortho, para-directors.[7] The ethoxy group is a strongly activating director, while the chloro group is a deactivating director.[7] Therefore, the powerful activating effect of the ethoxy group will primarily dictate the position of incoming electrophiles, directing them to the positions ortho (C2, C6) and para (C4) to the ethoxy group.

This electronic profile allows for a bifurcated synthetic approach: leveraging the chloro group for coupling or utilizing the activated ring for substitution.

G cluster_0 Synthetic Pathways cluster_1 Resulting Derivatives start This compound path1 C-C Bond Formation (e.g., Suzuki Coupling) start->path1 Pd-Catalyst, Boronic Acid path2 C-N Bond Formation (e.g., Buchwald-Hartwig) start->path2 Pd-Catalyst, Amine path3 Ring Functionalization (e.g., Electrophilic Aromatic Sub.) start->path3 Electrophile, Lewis Acid deriv1 Biaryl Ethers path1->deriv1 deriv2 Aryl Amines path2->deriv2 deriv3 Substituted Arenes (Nitro, Halo, Acyl) path3->deriv3

Caption: Key synthetic pathways from this compound.

Synthetic Strategy I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[6][8] Its robustness, mild conditions, and the low toxicity of boron reagents make it exceptionally valuable in drug discovery.[8]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[9]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[9][10]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Cl) A->B C Ar-Pd(II)(Cl)L₂ B->C This compound (Ar-Cl) D Transmetalation (R-B(OH)₂) + Base C->D E Ar-Pd(II)(R)L₂ D->E [R-B(OH)₃]⁻ F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G

Sources

Application Notes and Protocols for the Safe Laboratory Handling and Storage of 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-ethoxybenzene (CAS No. 2655-83-6), also known as 3-Chlorophenetole, is a halogenated aromatic ether used in industrial and scientific research.[1][2] Due to a significant lack of comprehensive toxicological data in publicly available literature, this compound must be handled with a high degree of caution.[1] Standard laboratory practice dictates that substances with unknown toxicity should be treated as potentially hazardous.[3] This guide provides a framework for risk mitigation, outlining detailed protocols for the safe handling, storage, and disposal of this compound to ensure the safety of laboratory personnel and the integrity of research.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any procedure involving this compound. The primary risks are associated with its physicochemical properties and the unknown nature of its health effects.

  • Health Hazards: Specific data on oral, dermal, and inhalation toxicity are not available.[1] However, as a halogenated aromatic compound, it should be presumed to be an irritant to the eyes, skin, and respiratory tract. Prolonged or repeated exposure to related compounds can lead to more severe health effects, including potential damage to internal organs.[4][5] Therefore, all routes of exposure—inhalation, ingestion, and dermal contact—must be rigorously prevented.

  • Physical Hazards: The compound is a combustible liquid and presents a fire risk if handled near heat, sparks, or open flames.[4]

  • Peroxide Formation: As an ether, this compound is classified as a potential peroxide-forming chemical.[2] Over time, and with exposure to air and light, ethers can form explosive peroxide crystals.[6][7] This risk is heightened if the solvent is concentrated by distillation or evaporation.

Section 2: Physicochemical & Toxicological Data

The following table summarizes the known properties of this compound. The absence of toxicological data underscores the need for stringent safety measures.

PropertyValueSource(s)
Chemical Identity
IUPAC NameThis compound[2]
Synonyms3-Chlorophenetole, m-Chlorophenyl ethyl ether[1][2][8]
CAS Number2655-83-6[2]
Molecular FormulaC₈H₉ClO[2][3]
Molecular Weight156.61 g/mol [2][3]
Physical Properties
AppearanceYellow to colorless oil/liquid[3]
Density1.103 g/cm³[3][9]
Boiling Point204.7 °C at 760 mmHg[9]
Flash Point83.7 °C (182.7 °F)[4]
Toxicological Data
Acute Oral ToxicityNo data available[1]
Acute Dermal ToxicityNo data available[1]
Acute Inhalation ToxicityNo data available[1]
Aquatic ToxicityNo data available[1]

Section 3: Protocols for Safe Handling

Adherence to the following protocols is mandatory to minimize exposure and mitigate risks.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound. This is critical to prevent the inhalation of potentially harmful vapors.[10] The work area must be located in close proximity to an operational safety shower and eyewash station.[11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The minimum required PPE includes:

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1]

  • Skin Protection: A flame-retardant lab coat must be worn and kept fully fastened.[1] Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[12]

  • Respiratory Protection: If work must be conducted outside of a fume hood (which is strongly discouraged), or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]

Step-by-Step Experimental Protocols

Protocol A: Weighing and Aliquoting

  • Preparation: Ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources.

  • Don PPE: Equip yourself with the full PPE as described in Section 3.2.

  • Transfer: Place the stock container of this compound, a clean secondary container, and necessary non-sparking tools inside the fume hood.

  • Aliquoting: Carefully open the stock container and transfer the desired amount to the secondary container. Keep containers closed whenever possible to minimize vapor release.

  • Cleanup: Securely close both containers. Decontaminate any affected surfaces within the fume hood.

  • Post-Handling: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste stream.[12] Wash hands thoroughly with soap and water.

Protocol B: Solution Preparation

  • Preparation: Perform all steps inside a certified chemical fume hood.

  • Solvent Addition: Add the desired solvent to a clean reaction vessel.

  • Compound Addition: While stirring the solvent, slowly add the pre-weighed this compound to the vessel. This ensures proper mixing and helps dissipate any heat generated.

  • Observation: Monitor the solution for any signs of an unexpected reaction.

  • Sealing: Once the compound is fully dissolved, securely cap the vessel. Label the vessel clearly with the contents, concentration, date, and your initials.

Section 4: Storage and Chemical Compatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous situations.

  • Storage Conditions: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The storage location should be a designated cabinet for flammable or combustible materials.

  • Container Management: Containers must be kept tightly closed to prevent exposure to air and moisture.[1] Upon receipt, label the container with the date. Upon opening, add the opening date to the label. This is critical for tracking the age of the peroxide-forming chemical.[6]

  • Peroxide Management: Due to the risk of peroxide formation, unopened containers should be disposed of before the manufacturer's expiration date.[7] Opened containers should be tested for peroxides every 6 months and discarded after 12 months, or sooner if peroxides are detected or visual signs like crystal formation are present.[7]

  • Incompatible Materials: Segregate this compound from strong oxidizing agents, strong bases, and strong reducing agents.[12]

Section 5: Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Spill Response
  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.

    • Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside fume hood):

    • Evacuate all non-essential personnel from the area and restrict access.

    • Remove all sources of ignition.[1]

    • If safe to do so, increase ventilation.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][12]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][12]

Section 6: Waste Disposal

All waste containing this compound, including the neat chemical, solutions, and contaminated materials (e.g., gloves, absorbent), must be treated as hazardous waste.

  • Segregation: Collect halogenated solvent waste separately from non-halogenated waste.[10][14] Mixing waste streams increases disposal costs and can create incompatible mixtures.

  • Collection: Use a designated, properly labeled, and sealed hazardous waste container.[15] The container must be clearly marked with "Hazardous Waste" and the full chemical name.[10]

  • Disposal: Arrange for waste pickup through your institution's EHS department. All disposal must be handled by a licensed chemical disposal company in accordance with local, state, and federal regulations.[12][14] Do not pour this chemical down the drain or dispose of it in regular trash.[14][16]

Section 7: Workflow Visualization

The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing critical safety checkpoints.

SafeHandlingWorkflow cluster_prep Preparation & Storage cluster_handling Active Use cluster_disposal Waste & Disposal Receiving 1. Receiving Inventory 2. Inventory & Dating (Date Received/Opened) Receiving->Inventory Log & Label Storage 3. Secure Storage (Cool, Dry, Dark, Ventilated) Inventory->Storage Store Properly RiskAssess 4. Risk Assessment (Review SDS) Storage->RiskAssess Retrieve for Use Handling 5. Handling in Fume Hood (PPE, Grounding) RiskAssess->Handling Experiment 6. Experimentation (Controlled Addition) Handling->Experiment Waste 7. Waste Collection (Segregated, Labeled Container) Experiment->Waste Generate Waste Disposal 8. EHS Disposal (Licensed Vendor) Waste->Disposal

Caption: Workflow for the safe management of this compound.

References

  • CAS 2655-83-6 | this compound. (n.d.). Hoffman Fine Chemicals.
  • This compound. (n.d.). PubChem.
  • ICSC 1633 - 1-CHLORO-3-NITROBENZENE. (2021). International Chemical Safety Cards (ICSCs).
  • Safety Data Sheet: Chlorobenzene. (n.d.). Carl ROTH.
  • Benzene, 1-chloro-3-ethoxy-. (n.d.). NIST WebBook.
  • This compound. (2025, August 25). Chemsrc.
  • Which ether is most apt to form a peroxide? (n.d.). Pearson+.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
  • Halogenated Aromatic Poisoning. (n.d.). Special Pet Topics.
  • Managing and Disposing of Household Hazardous Waste. (n.d.). NY.Gov.
  • Ethers and peroxide forming compounds. (n.d.). Western Sydney University.
  • Peroxide Formation. (n.d.). The Ohio State University, Department of Chemistry and Biochemistry.
  • Household Hazardous Waste (HHW) FAQ. (n.d.). San Joaquin County.
  • Nogué, S., Amigó, M., Uría, E., Fernández, F., & Velasco, V. (2012). Chemical decontamination in the emergency department. Emergencias, 24, 203-207.
  • General Safety Framework of the Department of Organic Chemistry. (2017, May 4). Stockholm University.
  • How Can You Safely Dispose of Solvents? (2025, February 1). Chemistry For Everyone.
  • Proper Disposal of Household Hazardous Waste. (n.d.). Middleburg Municipal Authority.
  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University, Environmental Health and Safety.

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Application Note & Protocol: A Comprehensive Guide to the Safe Disposal of 1-Chloro-3-ethoxybenzene Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed framework for the safe handling, segregation, and disposal of waste containing 1-Chloro-3-ethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural steps to explain the underlying principles of chemical safety and regulatory compliance. By integrating field-proven insights with authoritative standards, these protocols establish a self-validating system for managing hazardous chemical waste, ensuring the protection of laboratory personnel and the environment.

Foundational Principles: Waste Characterization and Hazard Identification

The cornerstone of any chemical waste management program is a thorough understanding of the substance's properties and associated hazards. This compound (CAS No. 2655-83-6) is a halogenated aromatic ether.[1][2] While specific toxicological data for this compound is limited in publicly available safety data sheets[3], its chemical structure necessitates a conservative approach to waste management, treating it with the same caution as other regulated chlorinated organic compounds.

1.1. Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is critical for assessing potential hazards such as flammability and for determining appropriate storage conditions.

PropertyValueSource
Molecular Formula C₈H₉ClO[1][4]
Molecular Weight 156.61 g/mol [1]
Appearance Yellow to colorless oil/liquid[5]
Density 1.103 g/cm³[4][6]
Boiling Point 207 °C (404.6 °F)[4]
Flash Point 83.7 °C (182.7 °F)[3][4]
Vapor Pressure 0.371 mmHg at 25 °C[3][4]

1.2. Hazard Analysis and Regulatory Context

Inferred Hazards: Based on its classification as a chlorinated aromatic compound, similar to chlorobenzene, potential hazards may include irritation to the eyes, nose, and throat, as well as effects on the central nervous system with high exposure.[7][8] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA) due to their potential for persistence and toxicity in the environment.[9]

Waste Classification: Waste containing this compound must be managed as hazardous waste. While not specifically listed by name in 40 CFR Part 268 Appendix III[10][11], it falls under the broad category of halogenated organic compounds. Depending on its use, it could be classified as:

  • F002 Waste: If used as a solvent and mixed with other listed halogenated solvents.[12][13]

  • Characteristic Waste: Even if not a listed waste, any mixture exhibiting hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) is regulated. With a flash point >140°F, it is not an ignitable waste.[9][14] However, it is prudent to manage it as a toxic waste due to its chemical structure.

Causality of Disposal Route: The carbon-chlorine bond in this compound requires specific disposal technology.[15] The preferred and often mandated method for halogenated organic waste is high-temperature incineration.[16] During incineration, the chlorine atom is converted to hydrogen chloride (HCl), which must be neutralized in a scrubber system to prevent the release of acidic and toxic gases. This process is fundamentally different and more complex than the disposal of non-halogenated solvents, which can often be used as a supplemental fuel source (fuel blending).

Peroxide Formation Potential: this compound is identified as a compound that may form explosive peroxides over time.[1][4] This is a critical safety consideration for storage. Containers of this chemical, including waste containers holding significant quantities, should be dated upon opening and receipt and managed to ensure they are not stored for prolonged periods.

Core Protocols: Segregation, Storage, and Disposal

Effective waste management hinges on rigorous segregation at the point of generation. Mixing incompatible waste streams is not only a violation of regulatory standards but also poses significant safety risks and complicates disposal.[17][18]

2.1. Waste Segregation Workflow

The following diagram outlines the critical decision-making process for segregating this compound waste.

cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_glassware Empty Containers Start Generation of This compound Waste Liquid_Waste Pure or Concentrated This compound or solutions Start->Liquid_Waste Solid_Waste Contaminated PPE (gloves, pads) or labware Start->Solid_Waste Glassware Empty Reagent Bottles or Heavily Contaminated Glassware Start->Glassware Liquid_Action Collect in designated 'Halogenated Organic Liquid Waste' container. Liquid_Waste->Liquid_Action Is it liquid? Disposal Arrange for pickup by Environmental Health & Safety (EHS) for High-Temperature Incineration Liquid_Action->Disposal Solid_Action Collect in designated 'Halogenated Contaminated Solid Waste' bag or container. Solid_Waste->Solid_Action Is it solid? Solid_Action->Disposal Glassware_Action Triple rinse. Collect first rinse as Halogenated Liquid Waste. Manage container for disposal. Glassware->Glassware_Action Is it an empty container? Glassware_Action->Disposal

Caption: Waste Disposal Workflow for this compound.

2.2. Protocol for In-Lab Waste Accumulation

This protocol must be followed in the designated Satellite Accumulation Area (SAA) within the laboratory.[9][14]

  • Container Selection: Use only containers made of compatible materials, such as borosilicate glass or high-density polyethylene (HDPE). The container must have a tight-fitting screw cap.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the mixture with percentages.[19]

    • The associated hazards (e.g., Toxic, Environmental Hazard).

    • The date accumulation begins.

  • Accumulation:

    • Keep the waste container closed at all times except when adding waste.[14][19]

    • Use a funnel for transferring liquid waste to prevent spills.

    • Do not mix this compound waste with non-halogenated solvents, acids, bases, or oxidizers.[17][20]

    • Do not fill the container beyond 90% capacity to allow for expansion.

  • Storage: Store the container in a designated SAA, away from ignition sources and direct sunlight. Ensure secondary containment (such as a spill tray) is used.

Step-by-Step Disposal Methodologies

3.1. Protocol for Liquid Waste Disposal

  • Designate Container: Select and pre-label a "Halogenated Organic Liquid Waste" container as described in Protocol 2.2.

  • Transfer Waste: Carefully pour the liquid waste containing this compound into the designated container using a funnel.

  • Seal Container: Securely close the container cap immediately after adding the waste.

  • Log and Store: Place the container in the SAA and log the addition if required by institutional policy.

  • Full Container: Once the container is 90% full, submit a waste pickup request to your institution's Environmental Health & Safety (EHS) department.

3.2. Protocol for Contaminated Solid Waste Disposal

  • Designate Container: Use a dedicated, labeled container or a properly rated waste bag for solid waste contaminated with this compound (e.g., gloves, weigh boats, absorbent pads).

  • Segregate: Do not mix grossly contaminated solids with regular trash or non-hazardous waste.[21]

  • Containment: Place all contaminated items directly into the designated solid waste container. If using a bag, double-bagging is recommended for highly contaminated items.

  • Seal and Store: Once full, seal the bag or container and store it in the SAA.

  • Pickup: Arrange for pickup with liquid waste through your institution's EHS department.

3.3. Protocol for Empty Container Decontamination

Chemical containers are not considered "empty" until properly decontaminated.[21] The first rinse of a container that held a hazardous chemical must be managed as hazardous waste.[19]

  • Initial Rinse: Rinse the empty this compound container with a suitable solvent (e.g., acetone, ethanol).

  • Collect Rinseate: Pour this first rinseate into your "Halogenated Organic Liquid Waste" container. This is now hazardous waste.

  • Subsequent Rinses: Rinse the container two more times. These subsequent rinses may be disposed of according to institutional policy, which may allow for drain disposal if the chemical is not highly toxic and local regulations permit. Consult your EHS department for guidance.

  • Container Disposal: Deface or remove the original label from the triple-rinsed container.[21] Dispose of the container in the appropriate receptacle (e.g., broken glass box or recycling) as directed by your EHS office.

Emergency Procedures for Spills

In the event of a spill, personnel safety is the top priority.[3][17]

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.

  • Control Ignition Sources: If the material is flammable and it is safe to do so, turn off any nearby ignition sources.[3]

  • Ventilate: Increase ventilation in the area by opening a fume hood sash.

  • Use Spill Kit: For small, manageable spills, use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] Use a spill kit with an inert absorbent material to contain and absorb the liquid.

  • Collect Waste: Scoop the absorbed material into a designated waste bag. Label it as "Solid Waste Contaminated with this compound" and manage it according to Protocol 3.2.

  • Decontaminate: Clean the spill area with soap and water.

Conclusion

The responsible disposal of this compound waste is a multi-faceted process grounded in the principles of hazard recognition, strict segregation, and regulatory compliance. By adhering to the protocols outlined in this guide, laboratory professionals can effectively mitigate the risks associated with this halogenated compound, ensuring a safe research environment and safeguarding environmental health. The core tenets are simple but non-negotiable: characterize your waste, segregate at the source, use proper containment, and dispose of all materials through approved institutional channels.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • University of Alabama at Birmingham. (n.d.). Laboratory Waste Management Guidelines.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • Chemsrc. (2025, August 25). This compound | CAS#:2655-83-6.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
  • U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Loba Chemie. (2016, May 19). 1-CHLORO-3 NITROBENZENE FOR SYNTHESIS MSDS.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • University of North Carolina at Chapel Hill. (n.d.). Procedures for Disposal of Hazardous Waste.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • SIELC Technologies. (2018, May 16). This compound.
  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • Ryszard K. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. In PMC - PubMed Central. [Link]
  • Cole-Parmer. (n.d.). Chemical Compatibility Chart.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • New Jersey Department of Health. (2009, January). Chlorobenzene - Hazardous Substance Fact Sheet.
  • Hoffman Fine Chemicals. (n.d.). CAS 2655-83-6 | this compound.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA.
  • U.S. Environmental Protection Agency. (n.d.). Chlorobenzene.
  • Occupational Safety and Health Administration. (2024, April 30). CHLOROBENZENE.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • NASA. (n.d.). Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards.
  • SUWEB. (n.d.). EPA HAZARDOUS WASTE CODES.

Sources

Application Notes & Protocols: The Versatility of 1-Chloro-3-ethoxybenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Profile of a Key Synthetic Building Block

1-Chloro-3-ethoxybenzene (CAS No. 2655-83-6) is a substituted aromatic ether that has emerged as a valuable and versatile intermediate in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern—an electron-donating ethoxy group and a halogen handle suitable for cross-coupling—makes it an attractive starting material for constructing molecular scaffolds found in pharmaceuticals, agrochemicals, and materials science.[][4] The presence of the chloro group provides a robust and cost-effective site for carbon-carbon and carbon-nitrogen bond formation, while the meta-disposed ethoxy group electronically modulates the reactivity of the aromatic ring.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the physicochemical properties of this compound and presents field-proven protocols for its application in several cornerstone reactions of modern organic synthesis. The methodologies are designed to be self-validating and are supported by mechanistic insights to explain the causality behind experimental choices.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use. This compound is a combustible liquid that requires careful handling.[5]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₈H₉ClO[1][2][6]
Molecular Weight 156.61 g/mol [1][7]
Appearance Liquid-
Density 1.12 g/mL at 25°C[8]
Boiling Point 204.7 - 207 °C at 760 mmHg[2][9]
Flash Point 83.7 °C (198 °F)[8][9]
Refractive Index n20/D 1.525[8][9][10]
CAS Number 2655-83-6[1][2]

Safety & Handling: this compound should be handled by trained personnel familiar with its potential hazards.[10] It is classified as a combustible liquid and can cause skin and eye irritation.[5][11] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[11] Avoid contact with strong oxidizing agents and sources of ignition.[5] For comprehensive safety information, consult the full Safety Data Sheet (SDS) provided by the supplier.[11]

Application Protocol: Grignard Reagent Formation and Subsequent Alkylation

The formation of a Grignard reagent from an aryl chloride is a powerful method for reversing the polarity of the carbon atom, transforming it from an electrophilic to a highly nucleophilic center.[12] This enables the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles.[13][14]

Principle of the Reaction

The reaction involves the oxidative insertion of magnesium metal into the carbon-chlorine bond. This is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (THF), which is crucial for stabilizing the resulting organomagnesium species.[12] Due to the relative inertness of the C-Cl bond compared to C-Br or C-I, initiation can be challenging. The use of chemical or mechanical activation methods is often necessary to achieve a good yield. The resulting (3-ethoxyphenyl)magnesium chloride is a potent nucleophile that can react with electrophiles like aldehydes, ketones, and epoxides.[14][15]

Workflow for Grignard Reagent Formation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Application A Flame-dry glassware under vacuum B Add Mg turnings & Iodine crystal A->B C Cool to RT under Argon B->C D Add anhydrous THF via syringe C->D Inert atmosphere E Add this compound dropwise D->E F Maintain gentle reflux to sustain reaction E->F G Cool Grignard solution to 0°C F->G Reaction complete H Add electrophile (e.g., aldehyde) dropwise G->H I Quench with sat. NH4Cl (aq) H->I J Extract with Et2O, dry, & concentrate I->J Suzuki_Cycle Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)L₂(Cl) Pd0->Complex1 Ar-Cl (this compound) OxAdd Oxidative Addition Complex2 Ar-Pd(II)L₂(Ar') Complex1->Complex2 Ar'-B(OH)₂ Base Trans Transmetalation Complex2->Pd0 Ar-Ar' (Product) RedElim Reductive Elimination

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions of 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 1-chloro-3-ethoxybenzene, an electron-rich and often challenging aryl chloride substrate. Our goal is to move beyond simple procedural lists and explain the chemical reasoning behind experimental choices, empowering you to resolve issues and improve your reaction yields.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the Suzuki coupling of this compound.

Q1: Why is my Suzuki coupling with this compound giving low to no yield?

A1: The primary challenge with this compound is its identity as an electron-rich aryl chloride. The ethoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This strengthening of the carbon-chlorine (C-Cl) bond makes the crucial first step of the catalytic cycle—oxidative addition of the palladium(0) catalyst to the C-Cl bond—energetically unfavorable and often the rate-limiting step of the entire reaction.[1] Standard palladium catalysts like Pd(PPh₃)₄, which are effective for aryl bromides or iodides, are often completely ineffective for this type of substrate.[1] Success requires a highly active catalyst system specifically designed for unactivated aryl chlorides.

Q2: What is the best catalyst and ligand combination for this specific substrate?

A2: For challenging electron-rich aryl chlorides, the catalyst system must be tailored to facilitate the difficult oxidative addition step.[2] This is achieved by using ligands that are both sterically bulky and highly electron-donating. These electronic properties increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.[1]

  • Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for this type of transformation. The Buchwald biaryl phosphine ligands are particularly effective. Ligands such as SPhos and XPhos are excellent starting points.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donors that form highly stable and active palladium complexes capable of activating aryl chlorides.[3] PEPPSI-type precatalysts are often used with NHC ligands.[4]

A common and effective palladium source is a precatalyst like Pd₂(dba)₃ or Pd(OAc)₂, used in combination with the chosen ligand.[5]

Q3: How do I choose the right base and solvent?

A3: The base is critical for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[5][6] For difficult couplings like this one, stronger, non-nucleophilic bases are often required.[1]

  • Bases: Potassium phosphate (K₃PO₄) is a strong, effective, and commonly used base for these systems. Cesium carbonate (Cs₂CO₃) is also highly effective, though more expensive.[1] Weaker bases like sodium carbonate (Na₂CO₃) may not be sufficient to drive the reaction to completion.

  • Solvents: Aprotic polar or ethereal solvents are standard. Toluene , 1,4-dioxane , or THF are excellent choices. A small amount of water (e.g., a 10:1 or 5:1 solvent-to-water ratio) is often beneficial as it can aid in dissolving the base and facilitate the transmetalation step.[7] However, ensure your primary organic solvent is anhydrous and thoroughly degassed before use.

Q4: What are the most common side reactions to watch out for?

A4: Besides low conversion, several side reactions can reduce your yield and complicate purification:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from the solvent or trace water, effectively destroying your nucleophile.[8] It is often promoted by high temperatures and certain bases.

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct (R-R from R-B(OH)₂). This is often exacerbated by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[4][9]

  • Dehalogenation: The replacement of the chlorine atom on your starting material with a hydrogen, forming ethoxybenzene. This can occur after oxidative addition if a hydride source is present in the reaction mixture.[4]

Troubleshooting Guide: From Low Yields to High Conversion

If your reaction is failing, a systematic approach is the best way to identify and solve the problem. This guide is structured to address specific experimental outcomes.

Issue 1: Low to No Conversion of this compound

This is the most common failure mode and almost always points to an issue with the catalytic cycle's initiation.

Plausible Causes:

  • Ineffective Catalyst System: The oxidative addition step is failing due to a catalyst that is not active enough for an electron-rich aryl chloride.[1]

  • Catalyst Deactivation: Oxygen is a potent enemy of the active Pd(0) catalyst. Insufficient degassing of solvents and failure to maintain an inert atmosphere can kill the catalyst before the reaction starts.[8] Phosphine ligands are also susceptible to oxidation.

  • Low Reaction Temperature: While high temperatures can promote side reactions, a certain activation energy must be overcome. For challenging aryl chlorides, temperatures are typically in the 80-110 °C range.[10]

Recommended Actions:

  • Upgrade Your Catalyst System: If you are using a catalyst like Pd(PPh₃)₄, it is unlikely to work. Switch to a modern system designed for aryl chlorides.

    Catalyst System ComponentRecommendationRationale
    Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Reliable sources of Pd(0) upon in-situ reduction.[4]
    Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biaryl phosphines proven to activate C-Cl bonds.[1]
    Base K₃PO₄ or Cs₂CO₃Stronger bases facilitate the crucial transmetalation step.[1]
    Solvent Toluene or 1,4-Dioxane (with ~10% H₂O)High-boiling aprotic solvents are standard.[7]
  • Ensure a Rigorously Inert Atmosphere:

    • Use solvents that have been degassed via sparging with argon or nitrogen for at least 30 minutes or by several freeze-pump-thaw cycles.

    • Assemble your reaction vessel (flame-dried under vacuum) and purge it thoroughly by evacuating and backfilling with an inert gas (e.g., argon) at least three times.[10]

    • Add reagents under a positive pressure of inert gas.

  • Optimize Reaction Temperature: Start with a reaction temperature of 100 °C. If conversion is still low, a modest increase to 110 °C may be beneficial, but monitor for byproduct formation.

G start Low/No Conversion catalyst_check Is the catalyst system optimized for Ar-Cl? (e.g., Pd/SPhos) start->catalyst_check inert_check Is the reaction setup rigorously oxygen-free? catalyst_check->inert_check Yes success Yield Improved catalyst_check->success No -> Upgrade Catalyst (See Table) conditions_check Are Temperature & Base adequate? (e.g., 100°C, K3PO4) inert_check->conditions_check Yes inert_check->success No -> Improve Degassing & Inert Technique reagent_check Are reagents (boronic acid, base, solvent) pure & fresh? conditions_check->reagent_check Yes conditions_check->success No -> Increase Temp, Switch to Stronger Base reagent_check->success Yes reagent_check->success No -> Use Fresh Reagents

Caption: Systematic workflow for troubleshooting low conversion.

Issue 2: Significant Homocoupling of the Boronic Acid

You observe the desired product, but also a significant amount of the symmetrical biaryl derived from your boronic acid coupling with itself.

Plausible Causes:

  • Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can directly catalyze the homocoupling of boronic acids.[4] This is often the primary cause.

  • Slow Oxidative Addition: If the oxidative addition of this compound to the catalyst is slow, the concentration of the active palladium complex available for transmetalation is low. This can favor the competing homocoupling pathway.

Recommended Actions:

  • Improve Degassing: This cannot be overstated. Re-evaluate your procedure for excluding oxygen from the reaction. Ensure solvents are freshly degassed before every reaction.

  • Optimize Catalyst/Ligand Ratio: Ensure you are using an appropriate ligand-to-palladium ratio (typically 2:1 for monodentate ligands like SPhos). Excess ligand can sometimes stabilize the Pd(0) state and ensure it is ready for oxidative addition.

  • Use a Pd(II) Precatalyst with In-Situ Reduction: Using a Pd(II) source like Pd(OAc)₂ with a phosphine ligand often leads to the formation of the active L₂Pd(0) species in situ, which can sometimes minimize side reactions compared to starting directly with a Pd(0) source like Pd₂(dba)₃ if not handled perfectly.

Issue 3: Protodeboronation is Consuming the Boronic Acid

Analysis of the reaction mixture shows a significant amount of the arene corresponding to your boronic acid (i.e., the boronic acid group has been replaced by -H).

Plausible Causes:

  • Excess Water or Protic Solvents: While a small amount of water can be beneficial, too much can lead to hydrolysis of the C-B bond.[1]

  • High Temperature and Long Reaction Times: The longer the boronic acid is exposed to basic, hot conditions, the more likely it is to decompose.[8]

  • Base Strength: Very strong bases, particularly hydroxides, can accelerate protodeboronation.[1]

Recommended Actions:

  • Use a More Stable Boron Reagent: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an MIDA boronate .[8] These reagents are more robust and slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.

  • Control Water Content: Use a carefully controlled amount of water (e.g., 2-5 equivalents relative to the limiting reagent) rather than a bulk ratio of solvent/water. Ensure the primary organic solvent is anhydrous.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

General Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Toluene, anhydrous and degassed

  • Water, deionized and degassed

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[10]

  • Solvent Addition: Under a positive pressure of argon, add degassed toluene and degassed water via syringe to create a 10:1 toluene/water mixture (e.g., 5 mL toluene, 0.5 mL water for a 0.5 mmol scale reaction).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add a small amount of the degassed toluene to the vial to form a slurry. Under positive argon pressure, quickly add this catalyst slurry to the main reaction flask.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification (typically via column chromatography).[10]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Slow for Ar-Cl) trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product arx Ar-Cl (this compound) arx->oa_complex ar_b Ar'-B(OR)₂ (Boronic Acid/Ester) ar_b->trans_complex base Base (e.g., K₃PO₄) base->trans_complex

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for aryl chlorides.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Watson, D. A., & Su, M. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Journal of the American Chemical Society, 142(35), 15156–15165. [Link]
  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Albisson, D. A., Bedford, R. B., & Scully, P. N. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 20(25), 5321–5328. [Link]
  • Watson, D. A., & Su, M. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). Journal of the American Chemical Society, 142(35), 15156-15165. [Link]
  • Marion, N., & Nolan, S. P. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 47(28), 5220-5240. [Link]
  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

Sources

Technical Support Center: Troubleshooting Side Product Formation in 1-Chloro-3-ethoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of 1-Chloro-3-ethoxybenzene. Purity of this intermediate is often critical, and controlling side product formation is a common challenge. This document provides in-depth, experience-driven answers to frequently encountered issues, focusing on the ubiquitous Williamson ether synthesis pathway.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and its core mechanism?

The most reliable and widely used method for preparing this compound is the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The process involves two main steps:

  • Deprotonation: A suitable base is used to deprotonate the hydroxyl group of 3-chlorophenol, forming a nucleophilic 3-chlorophenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate) in a concerted SN2 displacement, forming the ether linkage and expelling a leaving group.

The choice of a primary ethylating agent is crucial, as secondary or tertiary halides are prone to E2 elimination, which would yield an alkene instead of the desired ether.[2][3]

Caption: General mechanism for Williamson ether synthesis.

Q2: My post-synthesis analysis (GC/HPLC) shows multiple unexpected peaks. What are the most probable side products?

Observing unexpected peaks is a common issue. The identity of these byproducts is logically deduced from the starting materials and reaction mechanism. The most common culprits are unreacted starting materials, isomeric products from impure reagents, and products from competing reaction pathways like C-alkylation.

Table 1: Common Side Products in this compound Synthesis

Side Product Name Chemical Structure (SMILES) Origin / Cause Expected Analytical Signature (vs. Product)
Unreacted 3-Chlorophenol C1=CC(=CC=C1O)Cl Incomplete reaction; insufficient base or ethylating agent; low temperature. More polar (earlier elution in RP-HPLC). Presence of a broad -OH peak in ¹H NMR.
1-Chloro-2-ethoxybenzene CCOC1=C(C=CC=C1)Cl Isomeric impurity (2-chlorophenol) in the starting material. Similar polarity and mass. Distinct aromatic splitting pattern in ¹H NMR.[5]
1-Chloro-4-ethoxybenzene CCOC1=CC=C(C=C1)Cl Isomeric impurity (4-chlorophenol) in the starting material. Similar polarity and mass. Simpler, more symmetric aromatic pattern in ¹H NMR.[5]
C-Alkylation Products (e.g., 2-chloro-6-ethylphenol) CCC1=C(C(=CC=C1)Cl)O The phenoxide ion is an ambident nucleophile; C-alkylation competes with O-alkylation.[2] Retains the phenolic -OH group. Mass is identical to the desired product.

| Diethyl Ether | CCOCC | Excess ethoxide (if using NaOEt) reacting with the ethylating agent. | Highly volatile. Will appear as a very early peak in GC analysis. |

Q3: My product appears to be an isomeric mixture. How does this occur and how can I confirm it?

The presence of isomeric side products, such as 1-chloro-2-ethoxybenzene and 1-chloro-4-ethoxybenzene, almost always points to impurities in the 3-chlorophenol starting material. Commercial 3-chlorophenol can contain varying amounts of 2- and 4-chlorophenol isomers from its own manufacturing process.

Confirmation Strategy:

  • Analyze the Starting Material: Before starting the synthesis, analyze your 3-chlorophenol reagent using a high-resolution method like HPLC or GC. This provides a baseline for any potential isomeric impurities.

  • Co-injection Analysis: If commercial standards for 1-chloro-2-ethoxybenzene and 1-chloro-4-ethoxybenzene are available, perform a co-injection with your product sample. An increase in the peak area of a specific impurity will confirm its identity.

  • LC-MS/MS or GC-MS: Mass spectrometry is invaluable for confirming that the impurities have the same molecular weight as your target compound (C₈H₉ClO, MW: 156.61 g/mol )[6][7]. While MS alone cannot easily distinguish positional isomers, the combination with chromatographic separation is powerful.[8]

  • NMR Spectroscopy: ¹H NMR is definitive. The aromatic region of the spectrum for each isomer will have a unique splitting pattern and coupling constants due to the different symmetry and relative positions of the substituents.

Q4: How can I definitively differentiate between the desired O-alkylation product and C-alkylation side products?

This is a critical question, as both product types have the same exact mass. The key difference is the presence of a phenolic hydroxyl group in the C-alkylated byproduct.

  • ¹H NMR Spectroscopy: This is the most direct method. The C-alkylation product will show a characteristic broad singlet for the phenolic -OH proton (typically between 4-7 ppm), which will disappear upon a D₂O shake. The desired O-alkylation product will lack this peak entirely and will instead show a quartet and a triplet for the ethoxy group.

  • Infrared (IR) Spectroscopy: The C-alkylation product will exhibit a broad O-H stretching band around 3200-3600 cm⁻¹. The desired ether product will not have this band but will show a strong C-O-C stretch around 1250-1050 cm⁻¹.

  • Chemical Derivatization: A simple chemical test can be performed. The C-alkylated phenol is acidic and will dissolve in an aqueous NaOH solution. The desired ether product is neutral and will not. This can be used for both analysis and purification.

Q5: What reaction conditions can I adjust to minimize the formation of these side products?

Optimizing reaction conditions is key to achieving high purity. The goal is to favor the SN2 pathway and suppress competing reactions.

  • Choice of Base and Solvent: Use a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile.[2] These solvents effectively solvate the cation without interfering with the nucleophile, promoting a clean SN2 reaction.[2][4] Using very strong bases like sodium hydride (NaH) can sometimes increase C-alkylation, depending on the substrate.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy for competing elimination or C-alkylation pathways. A typical range is 60-80°C.

  • Purity of Starting Materials: As discussed in Q3, the single most important factor for avoiding isomeric impurities is to use high-purity 3-chlorophenol.

  • Ethylating Agent: Use a high-quality ethylating agent. Ethyl iodide is more reactive than ethyl bromide, which can allow for lower reaction temperatures, but it is also more expensive. Diethyl sulfate is another effective and cost-efficient option.

Troubleshooting Protocols & Workflows
Protocol 1: HPLC-UV Method for Isomeric Purity Analysis

This protocol provides a general framework for separating the target product from its positional isomers.[5][9][10]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water. A good starting point is 60:40 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 275 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of your crude product.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time (e.g., 15-20 minutes) to ensure all components have eluted.

  • Data Interpretation:

    • Identify the main product peak. Isomeric impurities will typically elute very close to the main peak.

    • Calculate the percentage of each isomer by peak area normalization.[5]

Logical Troubleshooting Workflow

When faced with an impure product, a systematic approach is essential. The following workflow can guide your investigation.

Troubleshooting_Workflow start Crude Product Shows Impurity in Initial Analysis (TLC, GC) check_sm Analyze Starting Material (3-Chlorophenol) by GC/HPLC start->check_sm isomers_present Isomeric Impurities Detected check_sm->isomers_present purify_sm Purify Starting Material (e.g., Recrystallization) or Source High-Purity Reagent isomers_present->purify_sm Yes run_ms Run GC-MS or LC-MS on Crude Product isomers_present->run_ms No end_node Pure Product Achieved purify_sm->end_node mass_match Impurity Mass = Product Mass? run_ms->mass_match run_nmr Run ¹H NMR with D₂O Shake mass_match->run_nmr Yes mass_diff Impurity Mass ≠ Product Mass mass_match->mass_diff No oh_peak Phenolic -OH Peak Present? run_nmr->oh_peak c_alkylation Impurity is a C-Alkylation Product. Optimize reaction conditions (lower temp, different base/solvent). oh_peak->c_alkylation Yes isomeric_product Impurity is an Isomeric Product. Root cause is impure starting material. oh_peak->isomeric_product No c_alkylation->end_node isomeric_product->end_node unreacted_sm Impurity is likely Unreacted Starting Material or other species. Optimize reaction stoichiometry & time. mass_diff->unreacted_sm unreacted_sm->end_node

Caption: A decision tree for identifying synthesis impurities.

References
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • ChemicalBook. (n.d.). 1-Chloro-3-ethylbenzene synthesis.
  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.
  • Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Google Patents. (n.d.). CN101033168A - Method of synthesizing 1-chloro-3-ethyl-benzene.
  • LookChem. (n.d.). This compound.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.
  • Hoffman Fine Chemicals. (n.d.). CAS 2655-83-6 | this compound.
  • PubChem. (n.d.). This compound.
  • Chemsrc. (n.d.). This compound | CAS#:2655-83-6.
  • Benchchem. (n.d.). Isomeric Purity Analysis of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene: A Comparative Guide to HPLC and Alternative Methods.
  • ResearchGate. (n.d.). Isomers of chloroethylbenzene.
  • PubMed. (n.d.). Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry.
  • Benchchem. (n.d.). Navigating the Complex World of Chloroacetanilide Isomers: A Comparative Guide to Analytical Techniques.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Chlorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Chlorophenetole.

Understanding 3-Chlorophenetole and Its Chromatographic Behavior

Due to its chemical nature, 3-Chlorophenetole is susceptible to secondary interactions with the stationary phase, which is a primary cause of peak tailing in reversed-phase HPLC.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the trailing edge being broader than the leading edge.[6] In an ideal HPLC separation, peaks should exhibit a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered indicative of tailing.[7] Tailing can compromise the accuracy of peak integration, reduce resolution between closely eluting peaks, and decrease overall sensitivity.[5]

Q2: What are the primary causes of peak tailing for a compound like 3-Chlorophenetole?

A2: For a weakly basic and hydrophobic compound like 3-Chlorophenetole, the most common causes of peak tailing in reversed-phase HPLC are:

  • Secondary Silanol Interactions: Unwanted interactions between the ether oxygen of 3-Chlorophenetole and residual silanol groups (Si-OH) on the silica-based stationary phase are a major contributor to peak tailing.[4][5][6] These interactions are more pronounced when the silanol groups are ionized (negatively charged), which typically occurs at a mobile phase pH above 3.[6]

  • Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can exacerbate silanol interactions.

  • Insufficient Buffer Capacity: If a buffer is used, a low concentration may not effectively control the pH at the column surface, leading to inconsistent interactions and peak tailing.

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.[7]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from excessively long or wide-bore tubing, can lead to peak broadening and tailing.[5]

Q3: If all the peaks in my chromatogram are tailing, what does that suggest?

A3: If all peaks, and not just the 3-Chlorophenetole peak, are exhibiting tailing, it generally points to a system-wide physical issue rather than a chemical interaction specific to your analyte. Common causes include:

  • A void or channel in the column packing.

  • A partially blocked column inlet frit.

  • Significant extra-column volume from improper fittings or overly long tubing.[5]

Systematic Troubleshooting Workflow

A logical and systematic approach is crucial for efficiently identifying and resolving the root cause of peak tailing. The following workflow starts with the simplest and most common solutions and progresses to more involved method development adjustments.

Troubleshooting_Workflow start Peak Tailing Observed for 3-Chlorophenetole initial_checks Step 1: Initial Assessment & Quick Checks - All peaks or just analyte? - Check for obvious system issues (leaks, pressure fluctuations). start->initial_checks guard_column Step 2: Guard Column - Replace guard column if installed. initial_checks->guard_column Analyte-specific tailing mobile_phase_pH Step 3: Mobile Phase pH Adjustment - Lower pH to 2.5-3.0 to suppress silanol ionization. guard_column->mobile_phase_pH buffer_concentration Step 4: Buffer Concentration - If using a buffer, ensure concentration is adequate (25-50 mM). mobile_phase_pH->buffer_concentration Tailing persists resolved Peak Shape Improved mobile_phase_pH->resolved Tailing resolved mobile_phase_additive Step 5: Mobile Phase Additive - Consider adding a competitive base (e.g., TEA) at a low concentration. buffer_concentration->mobile_phase_additive Tailing persists buffer_concentration->resolved Tailing resolved column_health Step 6: Column Health - Perform a column flush and regeneration. - If tailing persists, consider a new column. mobile_phase_additive->column_health Tailing persists mobile_phase_additive->resolved Tailing resolved method_optimization Step 7: Advanced Method Optimization - Evaluate different column chemistries (e.g., end-capped, hybrid particle). - Optimize mobile phase organic modifier. column_health->method_optimization Tailing persists on new column column_health->resolved Tailing resolved method_optimization->resolved Tailing resolved

A step-by-step workflow for troubleshooting peak tailing.
The Mechanism of Secondary Silanol Interactions

Peak tailing of weakly basic compounds like 3-Chlorophenetole on silica-based reversed-phase columns is often due to secondary ionic interactions with deprotonated silanol groups.

Secondary interaction between 3-Chlorophenetole and a silanol group.

Detailed Troubleshooting Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To minimize the ionization of residual silanol groups on the stationary phase, thereby reducing secondary interactions with 3-Chlorophenetole.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Phosphoric acid or formic acid (for pH adjustment)

  • pH meter

Procedure:

  • Prepare the aqueous portion of the mobile phase: For example, if your mobile phase is 60:40 acetonitrile:water, prepare the required volume of water.

  • Adjust the pH: While stirring, add small amounts of phosphoric acid or formic acid to the aqueous portion until the pH is between 2.5 and 3.0.[6]

  • Filter the aqueous phase: Use a 0.45 µm or 0.22 µm membrane filter to remove any particulates.

  • Prepare the final mobile phase: Combine the pH-adjusted aqueous phase with the organic modifier in the desired ratio.

  • Equilibrate the system: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Expected Outcome: A significant improvement in peak symmetry should be observed as the protonated silanol groups have a reduced tendency to interact with the weakly basic analyte.

ActionExpected Effect on Peak ShapeRationale
Lowering Mobile Phase pH to 2.5-3.0 Improved symmetry (reduced tailing)Suppresses the ionization of acidic silanol groups on the silica surface, minimizing secondary ionic interactions.[4][6]
Increasing Buffer Concentration (25-50 mM) Improved symmetry and reproducibilityProvides better pH control at the column surface, ensuring consistent analyte-stationary phase interactions.
Adding a Competitive Base (e.g., 0.1% TEA) Improved symmetryThe competitive base preferentially interacts with the active silanol sites, masking them from the analyte.[4]
Column Flushing and Regeneration Improved symmetry (if tailing is due to contamination)Removes strongly retained compounds that may be acting as active sites for secondary interactions.
Protocol 2: Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Important: Always disconnect the column from the detector before flushing with strong solvents to prevent contamination of the detector cell.

Procedure (for a standard C18 column):

  • Disconnect from detector: Detach the column outlet from the detector and direct the flow to a waste container.

  • Buffer Wash: Flush the column with your mobile phase without any buffer salts (e.g., a mixture of water and organic solvent) for 10-15 column volumes. This removes precipitated salts.

  • Organic Wash (for non-polar contaminants): Flush the column with 100% acetonitrile or methanol for 20-30 column volumes.

  • Stronger Organic Wash (optional, for highly retained contaminants): If tailing persists, flush with a 75:25 (v/v) mixture of acetonitrile and isopropanol for 20-30 column volumes.

  • Re-equilibration: Re-introduce your mobile phase (with buffer, if applicable) and flush for at least 20 column volumes to ensure the column is fully equilibrated before reconnecting to the detector and injecting the sample.

Protocol 3: Using a Mobile Phase Additive (Competitive Base)

Objective: To mask active silanol sites by introducing a small, basic molecule that competes with 3-Chlorophenetole for these sites.

Caution: Triethylamine (TEA) can suppress ionization in mass spectrometry detectors. This protocol is primarily for UV-based detection.

Materials:

  • Prepared mobile phase

  • Triethylamine (TEA), HPLC grade

Procedure:

  • Prepare the mobile phase as usual.

  • Add TEA: To your final mobile phase, add TEA to a final concentration of 0.05% to 0.1% (v/v).

  • Mix thoroughly and degas.

  • Equilibrate the system: Flush the column with the TEA-containing mobile phase for at least 20-30 column volumes. The baseline may take some time to stabilize.

Expected Outcome: The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with 3-Chlorophenetole and thereby improving peak shape.[4]

References

  • 3-Chlorophenol. PubChem. ([Link])
  • How to Reduce Peak Tailing in HPLC?. Phenomenex. ([Link])
  • Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?.
  • 3-Chlorophenol (CHEM017017). ContaminantDB. ([Link])
  • Ion-Pairing Agents | HPLC. Mason Technology. ([Link])
  • Installation of Guard Column. GL Sciences. ([Link])
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. ([Link])
  • Agilent Analytical and Semipreparative Guard User Guide. Agilent. ([Link])
  • HPLC Tailing Peaks All You Like to Know. uHPLCs. ([Link])
  • VanGuard Column Protection.
  • Peak Tailing in HPLC. Element Lab Solutions. ([Link])
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. ([Link])
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. ([Link])
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. ([Link])
  • Ion Pairing — Blessing or Curse?.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Chlorophenols. AIST. ([Link])
  • Absolute pKa Determinations for Substituted Phenols. AFIT Scholar. ([Link])
  • 3-Chlorophenol. Wikipedia. ([Link])
  • 3,4,5-Trichlorophenol. PubChem. ([Link])
  • Predicted logP and logD values for chlorophenoxy/chlorophenylthioacetic acids (O,S-pairs) (ACD/Labs Percepta)..
  • Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481)..
  • Physical and Chemical Properties of Chlorophenol Compoundsa. NCBI. ([Link])

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Optimization of catalyst and ligand for cross-coupling with 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing cross-coupling reactions with 1-chloro-3-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-rich aryl chloride substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the cross-coupling of this compound. We focus on diagnosing the root cause and providing actionable solutions.

Q1: My reaction shows no conversion, or I've only recovered starting material. What are the first things I should check?

This is a common issue, especially with an electron-rich aryl chloride like this compound. The primary bottleneck is often the oxidative addition step, which is the initial interaction of the palladium catalyst with the C-Cl bond.[1][2] The electron-donating nature of the ethoxy group makes this bond particularly strong and resistant to cleavage.

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow start No or Low Conversion reagents Step 1: Verify Reagent Quality & Purity start->reagents Start Here atmosphere Step 2: Confirm Rigorous Inert Atmosphere reagents->atmosphere Reagents OK? catalyst Step 3: Evaluate Catalyst System (Ligand is Key!) atmosphere->catalyst Atmosphere OK? conditions Step 4: Optimize Reaction Conditions catalyst->conditions System Ineffective? success Reaction Optimized conditions->success Optimization Successful

Caption: A step-by-step workflow for troubleshooting failed reactions.

Detailed Checks:

  • Reagent Integrity :

    • Coupling Partner : For Suzuki reactions, ensure the boronic acid or ester has not degraded. Protodeboronation is a common side reaction that consumes the coupling partner.[1]

    • Solvents & Base : Use anhydrous solvents and ensure your base is fresh and dry. While some Suzuki reactions benefit from a small amount of water, excess water can hinder the reaction.[1]

    • Purity : Impurities in starting materials can act as catalyst poisons.

  • Inert Atmosphere :

    • Palladium(0) catalysts are highly sensitive to oxygen. Inefficient degassing is a frequent cause of failure.

    • Action : Ensure you perform at least three evacuate-backfill cycles with an inert gas (Argon or Nitrogen) for both the reaction vessel and the solvents.[1]

  • Catalyst System :

    • This is the most critical parameter for this compound. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[1]

    • Action : You must use a catalyst system designed for activating aryl chlorides. This means employing bulky and electron-rich ligands. See Q2 for specific recommendations.

  • Reaction Conditions :

    • Temperature : Aryl chlorides typically require higher temperatures (e.g., 80-110 °C) to facilitate the difficult oxidative addition step.[1][3]

    • Concentration : Ensure the reaction concentration is appropriate, typically between 0.1 M and 0.5 M with respect to the aryl halide.[1]

Frequently Asked Questions (FAQs)

This section provides answers to specific questions regarding the optimization of catalysts, ligands, and conditions for coupling with this compound.

Q2: Which catalyst and ligand combination is best for an electron-rich aryl chloride like this compound?

The choice of ligand is paramount. To overcome the high activation barrier of the C-Cl bond, the palladium center needs to be both highly electron-rich and sterically accessible.[4][5]

Causality :

  • Electron-Rich Ligands : These ligands (strong σ-donors) increase the electron density on the Pd(0) center, making it more nucleophilic and better able to engage in the oxidative addition with the electron-rich aryl chloride.[4][6]

  • Bulky Ligands : Steric bulk promotes the final reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[4]

Recommended Ligand Classes:

Ligand ClassSpecific ExamplesKey Advantages for this compoundCitation(s)
Biaryl Phosphines XPhos, SPhos, RuPhosIndustry standard for challenging aryl chlorides. Excellent combination of electron-donating ability and steric bulk to promote oxidative addition.[1][3][7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable and active palladium complexes. Highly effective for activating inert C-Cl bonds.[1][8][9]
Dialkylphosphino-based t-BuXPhos, t-BuBrettPhosExtremely bulky and electron-rich, often allowing for lower catalyst loadings or room-temperature reactions in some cases.[3][10]

Palladium Precatalysts : Using modern precatalysts, such as G3 or G4 palladacycles (for phosphine ligands) or PEPPSI-type catalysts (for NHC ligands), is highly recommended. These sources are more stable and generate the active LPd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]

Q3: How do I select the right base and solvent for my reaction?

The base and solvent are not passive components; they actively influence the catalytic cycle, particularly the transmetalation step.[4][11]

Base Selection : The base's role is to activate the nucleophilic coupling partner (e.g., the organoboron species in a Suzuki reaction).[11]

  • Potassium Phosphate (K₃PO₄) : Often the base of choice for difficult couplings. It is strong enough to facilitate transmetalation but generally compatible with many functional groups.[3][11]

  • Cesium Carbonate (Cs₂CO₃) : A strong inorganic base that is highly effective due to its high solubility in many organic solvents.

  • Sodium tert-Butoxide (NaOt-Bu) : A very strong base, typically used in Buchwald-Hartwig aminations. Its strength is necessary to deprotonate the amine coupling partner.

Solvent Selection : The primary considerations for a solvent are the solubility of all reagents and the required reaction temperature.

  • Aprotic Ethers (Dioxane, THF) : Excellent general-purpose solvents for cross-coupling. They dissolve a wide range of organic substrates and inorganic bases.

  • Aromatic Hydrocarbons (Toluene, Xylene) : Useful for higher-temperature reactions, as they allow for refluxing above 100 °C.

  • Polar Aprotic Solvents (DMF, DMAc) : Can be effective but should be used with caution, as they can sometimes coordinate to the metal center or decompose at high temperatures.

Q4: I'm observing significant side products like homocoupling or hydrodehalogenation. What causes this and how can I fix it?

Side reactions are often indicative of an imbalance in the rates of the catalytic cycle steps or catalyst deactivation.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OAC Oxidative Addition Complex Pd0->OAC Oxidative Addition Ar-Cl (Rate-Limiting!) Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation TMC Transmetalation Complex OAC->TMC Transmetalation (Base Mediated) Dehalogenation Hydrodehalogenation (Ar-H) OAC->Dehalogenation TMC->Pd0 Reductive Elimination Product (Ar-R') Formed Homocoupling Homocoupling (R'-R') TMC->Homocoupling

Sources

Strategies to prevent peroxide formation in aged 1-Chloro-3-ethoxybenzene samples

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and safety information regarding the formation of peroxides in aged samples of 1-Chloro-3-ethoxybenzene. It is designed to serve as a comprehensive resource for laboratory personnel, offering troubleshooting advice and answers to frequently asked questions to ensure safe handling and experimental integrity.

Introduction: The Hidden Danger of Aged Ethers

This compound, like many ethers, is susceptible to autoxidation upon exposure to atmospheric oxygen, a process accelerated by light and heat.[1][2] This reaction forms unstable and potentially explosive peroxide compounds.[1][3][4] The insidious nature of peroxide formation lies in its silent progression; a seemingly normal container can harbor a significant safety hazard.[5][6] These peroxides can detonate violently when subjected to heat, friction, or mechanical shock, with the risk increasing significantly if the peroxides become concentrated through evaporation or distillation.[3][5][6] Understanding the mechanisms, prevention strategies, and detection methods is paramount for any professional working with this and similar chemical classes.

According to safety data, this compound (also known as 3-Chlorophenetole) is classified as a compound that may form peroxides.[7][8] This guide will equip you with the necessary knowledge to manage this risk effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly are peroxides and why are they dangerous in ether samples?

A: Peroxides are compounds containing an oxygen-oxygen single bond (R-O-O-R'). In the context of ethers like this compound, autoxidation leads to the formation of hydroperoxides (R-O-O-H) and other peroxy compounds.[1][9] These compounds are hazardous due to their inherent instability.[9] The O-O bond is weak and can easily break to form highly reactive radicals, initiating explosive decomposition or polymerization.[3][9] The danger is magnified when solvents evaporate, concentrating the less volatile peroxides, or during distillation.[10][11][12] Friction from opening a container with crystallized peroxides on the cap threads can also be enough to cause a detonation.[4][6]

Q2: How does peroxide formation occur in this compound?

A: The process is a free-radical chain reaction initiated by factors like light or heat.[1] It involves three main stages:

  • Initiation: An initiator abstracts a hydrogen atom from the carbon atom adjacent to the ether's oxygen, creating a carbon-centered radical.[1]

  • Propagation: This radical reacts with molecular oxygen (O₂) to form a peroxy radical. This highly reactive peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon-centered radical, continuing the chain.[1]

  • Termination: The reaction stops when two radicals combine to form a non-radical product.[1]

This cycle can slowly but steadily increase the concentration of dangerous peroxides in a stored container.[1]

Q3: What are the visual signs of peroxide formation?

A: While not always visible, there are several warning signs you should never ignore:

  • Crystallization: The formation of solid crystals, either suspended in the liquid or encrusted around the container's cap and threads, is a sign of extremely dangerous, concentrated peroxides.[9][13][14][15] If you see crystals, do not move or attempt to open the container. Contact your institution's Environmental Health & Safety (EHS) department immediately.[10][13][16]

  • Discoloration: A yellow or brownish hue may indicate the presence of peroxides.[1][13]

  • Liquid Stratification or "Oily" Appearance: The formation of a viscous or oily layer can indicate concentrated peroxides.[11][17]

Q4: How often should I test my this compound for peroxides?

A: The frequency of testing depends on the age and storage conditions of the chemical. General guidelines for peroxide-forming chemicals are as follows:

  • Upon Receipt and Opening: Always label the container with the date it was received and the date it was first opened.[9][10][13]

  • Opened Containers: Test before each use, especially before any distillation or concentration step.[3][5] A general best practice is to test opened containers every 3-6 months.[10][18]

  • Unopened Containers: Unopened containers should generally be discarded after 12 months, or as recommended by the manufacturer.[13][18]

Troubleshooting Guide: Proactive Prevention & Management

This section provides actionable strategies to mitigate the risk of peroxide formation.

Issue 1: Implementing Safe Storage Practices

Cause: Improper storage is the primary contributor to peroxide formation. Exposure to air (oxygen) and light are key drivers of the autoxidation process.[5][6]

Solution:

  • Container Integrity: Store this compound in its original, airtight, light-resistant container (e.g., amber glass bottle or metal can).[13][19][20] Do not use containers with ground glass stoppers or loose-fitting caps, as they allow air to enter.[5][19]

  • Atmosphere: For uninhibited ethers, storing under an inert atmosphere (like nitrogen or argon) can prevent peroxide formation.[10][14] However, be aware that some inhibitors require small amounts of oxygen to function, so always follow the manufacturer's storage recommendations.[10][19][21]

  • Environment: Store containers in a cool, dark, and dry place, such as a dedicated flammable storage cabinet.[5][19][22] Avoid exposure to sunlight and heat sources.[9][22]

  • Inventory Management: Purchase chemicals in the smallest quantities needed to be used within a short timeframe.[6][9][10] Implement a "first-in, first-out" (FIFO) inventory system to ensure older stock is used first.[6][22]

Issue 2: Chemical Stabilization with Inhibitors

Cause: Many ethers are sold without a chemical inhibitor, or the inhibitor can be depleted over time or removed during purification (e.g., distillation).[4][23]

Solution:

  • Purchase Inhibited Solvents: Whenever possible, purchase ethers that contain an inhibitor added by the manufacturer.[6][10][14] Butylated hydroxytoluene (BHT) is a common inhibitor that acts as a free radical scavenger, interrupting the peroxide formation chain reaction.[4][23][24]

  • Adding Inhibitors: If your sample is uninhibited or if you suspect the inhibitor has been depleted, you can add a stabilizer. A common practice is to add BHT at a concentration of approximately 1 gram per liter of the chemical.[20][25] Note that adding an inhibitor prevents new peroxide formation but does not remove existing peroxides .[20] The solvent must be tested and found to have low peroxide levels before adding the inhibitor.

Issue 3: Peroxide Testing Before Critical Use

Cause: Failure to detect peroxides before processes like distillation or evaporation can lead to a catastrophic explosion as the peroxides become concentrated.[3][5][10]

Solution: Always test for peroxides before heating, distilling, or evaporating any sample of this compound.[3][10][26] If peroxides are detected above an acceptable limit (see table below), the chemical must be treated to remove them or disposed of properly.[17]

Peroxide ConcentrationHazard Level & Recommended Action
< 25-30 ppmGenerally considered safe for use.[3][11][17] Avoid concentration if possible.
25-100 ppmModerate hazard. Do not distill or concentrate.[3] Schedule for disposal or peroxide removal.
> 100 ppmSerious Hazard. Do not handle.[3][15] Contact EHS for immediate disposal.

Note: These are general guidelines. Some institutions recommend a more conservative action limit of >30 ppm.[9][11][17] Always consult your institution's specific safety protocols.

Experimental Protocols

Protocol 1: Qualitative & Semi-Quantitative Peroxide Testing

This protocol describes two common methods for detecting peroxides. Always perform these tests in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.[3][20]

Method A: Commercial Peroxide Test Strips

This is the most convenient method for routine testing.[9][20]

  • Select Appropriate Strips: Use test strips designed for organic solvents with a suitable detection range (e.g., 0-25 ppm or 0-100 ppm).[18][27][28]

  • Sample: Transfer a small aliquot (a few mL) of the this compound to a clean test tube or beaker. Do not dip the strip directly into the main container to avoid contamination.[16]

  • Test: Dip the reactive end of the test strip into the sample for 1 second.

  • Evaporate: Allow the solvent to evaporate from the strip.

  • Develop: For hydroperoxides in organic solvents, it's often necessary to add a drop of deionized water or breathe on the test pad to provide moisture for the colorimetric reaction to occur.[16][26][29]

  • Read: Compare the resulting color to the chart provided with the strips to determine the semi-quantitative peroxide concentration.[28] Record the date and result on the container label.[9][30]

Method B: Potassium Iodide (KI) Test

This is a classic chemical test suitable for detecting most peroxides.[20]

  • Prepare Reagent: In a fume hood, prepare a fresh solution by dissolving approximately 0.1 g of potassium iodide (KI) in 1 mL of glacial acetic acid.[6]

  • Sample: Add 1 mL of the this compound to be tested to the reagent solution.[6]

  • Observe: Shake the mixture. The presence of peroxides will oxidize the iodide (I⁻) to iodine (I₂), resulting in a color change.

    • Faint Yellow: Low concentration of peroxides.[6][31]

    • Yellow to Brown: Higher concentration of peroxides.[26][31]

Protocol 2: Laboratory-Scale Peroxide Removal

WARNING: Only attempt these procedures if you are an experienced researcher, fully aware of the hazards, and working with solvents that have tested below the high-hazard threshold (<100 ppm). Never attempt to treat a chemical that shows visible crystals.

Method A: Activated Alumina Column

This method is effective for removing hydroperoxides from water-insoluble solvents.[6][11][17]

  • Setup: Pack a small chromatography column with activated alumina (approx. 100g of alumina per 100mL of solvent is a suggested starting point).[6]

  • Purification: Pass the this compound through the column.

  • Verification: Collect the eluent and re-test for peroxides to confirm their removal.[6]

  • Caution: This process removes peroxides but also removes inhibitors like BHT.[6][32] The purified solvent is now highly susceptible to rapid peroxide formation and should be used immediately or stabilized with a fresh addition of inhibitor.[6]

  • Disposal: The alumina may retain some peroxides. Before disposal, flush the column with a dilute acidic solution of ferrous sulfate to neutralize them.[11][17]

Method B: Ferrous Sulfate Wash

This method reduces peroxides.[6][11][17]

  • Prepare Reagent: Prepare a fresh solution of ferrous sulfate (e.g., 60g FeSO₄ heptahydrate and 6mL concentrated sulfuric acid in 110mL of water).[6][11][17]

  • Extraction: In a separatory funnel, shake the this compound with the ferrous sulfate solution.

  • Repeat: Separate the layers and repeat the wash until a peroxide test on the organic layer is negative.[6]

  • Final Wash: Wash the solvent with water to remove any remaining acid or iron salts, then dry with a suitable drying agent (e.g., anhydrous magnesium sulfate).

Visualization of Key Processes

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Ether R-O-CH₂-R' (Ether) Ether_Radical R-O-ĊH-R' (Ether Radical) Ether->Ether_Radical Initiator Initiator (Light, Heat) Initiator->Ether H• abstraction O2 O₂ (Oxygen) Peroxy_Radical R-O-CH(OO•)-R' (Peroxy Radical) Another_Ether Another Ether Molecule Hydroperoxide R-O-CH(OOH)-R' (Hydroperoxide) New_Ether_Radical New Ether Radical

Peroxide_Management_Workflow Start Aged this compound Sample Visual_Inspection Visual Inspection for Crystals/Discoloration Start->Visual_Inspection Crystals_Found Crystals or High Hazard Signs Found? Visual_Inspection->Crystals_Found Stop_EHS STOP. Do Not Handle. Contact EHS Immediately. Crystals_Found->Stop_EHS Yes Peroxide_Test Perform Peroxide Test (Strips or KI) Crystals_Found->Peroxide_Test No Concentration_Check Peroxide Level > 30-100 ppm? Peroxide_Test->Concentration_Check Dispose_EHS High Peroxide. Schedule for EHS Disposal. Concentration_Check->Dispose_EHS Yes Safe_To_Use Peroxide Level is Low. Safe for General Use. Concentration_Check->Safe_To_Use No Distillation_Check Planning Distillation or Concentration? Safe_To_Use->Distillation_Check Remove_Peroxides Perform Peroxide Removal Protocol (Alumina or FeSO₄) Distillation_Check->Remove_Peroxides Yes Use_Immediately Use Purified Solvent Immediately or Add Inhibitor Distillation_Check:e->Use_Immediately:w No Retest Retest to Confirm Peroxide Removal Remove_Peroxides->Retest Retest->Use_Immediately

References

  • Peroxide Forming Chemicals: Management, Retention and Storage. (n.d.). Office of Clinical and Research Safety.
  • Section 7C: Peroxide Forming Compounds and Reactives. (n.d.). Princeton EHS.
  • Peroxide Forming Chemical Storage Guidelines. (n.d.). Western Carolina University Safety and Risk Management.
  • Peroxide-forming Chemical Storage. (n.d.). University of Nevada, Reno Environmental Health and Safety.
  • Safe Handling and Disposal of Peroxide Forming Chemicals. (n.d.). University of Pittsburgh Environmental Health and Safety.
  • Autoxidation of Ethers to Peroxides and Hydroperoxides. (2025). JoVE.
  • Standard Operating Procedures (SOP) for peroxide forming compounds. (n.d.). University of Waterloo Chemistry.
  • Time-Sensitive Chemicals Guide. (n.d.). University of Toronto Department of Chemistry.
  • EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022). University of Washington Environmental Health & Safety.
  • Peroxide Forming Chemicals. (n.d.). University of Texas at Dallas Environmental Health & Safety.
  • Ethers and peroxide forming compounds. (n.d.). Western Sydney University.
  • Testing for Peroxides. (n.d.). Iowa State University Environmental Health and Safety.
  • Handling and Removing Peroxides. (2021). University of California, Irvine Environmental Health & Safety.
  • Guideline for the Management of Time Sensitive Chemicals. (2024). University of Wollongong.
  • Peroxide-Forming Chemicals. (n.d.). Dartmouth College Environmental Health and Safety.
  • Dhib, R., et al. (2010). Study of the peroxidation mechanism of diethyl ether (DEE). Journal of Loss Prevention in the Process Industries.
  • Time Sensitive Chemicals. (n.d.). Curtin University Health & Safety.
  • Guideline Handling and Removing Peroxides. (2014). University of British Columbia Safety & Risk Services.
  • Diethyl ether peroxide. (n.d.). In Wikipedia.
  • Appendix A Peroxide Test Protocol. (n.d.). Missouri S&T Environmental Health and Safety.
  • Time-Sensitive Chemicals. (n.d.). Purdue University Environmental Health and Safety.
  • How Explosive Peroxide form in diethyl ether. (2024). YouTube.
  • Control and Safe Use of Peroxide Formers. (2022). CUNY.
  • Safe Handling of Peroxide-Formers (PFs). (2017). University of California, Berkeley Environment, Health & Safety.
  • Management of Time-Sensitive Chemicals. (2024). University of Auckland.
  • Guidelines for Managing Potential Peroxide Forming Chemicals. (n.d.). Sciencemadness.
  • Oxidation mechanism of diethyl ether: a complex process for a simple molecule. (2011). PubMed.
  • Ethers - storage and the detection and removal of peroxides. (n.d.). The University of Edinburgh.
  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025). University of California, Santa Cruz Environmental Health & Safety.
  • Peroxide Forming Chemicals. (n.d.). University of Louisville.
  • This compound. (n.d.). PubChem.
  • Peroxide-Forming Chemicals Procedures. (2023). Western Washington University Environmental Health and Safety.
  • How peroxide form in THF. (2024). YouTube.
  • Test Strips Macherey-Nagel Quantofix Peroxide 100. (n.d.). Indigo Instruments.
  • Semi-quantitative test strips QUANTOFIX Peroxide 25. (n.d.). MACHEREY-NAGEL.
  • This compound. (n.d.). Chemsrc.
  • Peroxide Forming Solvents. (2019). Yale Environmental Health & Safety.
  • Benzene, 1-chloro-3-ethoxy-. (n.d.). NIST WebBook.

Sources

Technical Support Center: Purification of Crude 1-Chloro-3-ethoxybenzene by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-chloro-3-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the vacuum distillation of this compound. Our focus is on providing practical, field-tested insights grounded in robust scientific principles to ensure the successful purification of your target molecule.

I. Understanding the Purification Challenge

This compound is a key intermediate in various synthetic pathways. Its purification via vacuum distillation is necessitated by its relatively high boiling point at atmospheric pressure (approximately 205-207°C), which can lead to thermal decomposition.[1] By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient separation from non-volatile impurities and unreacted starting materials.

A typical synthesis of this compound is the Williamson ether synthesis, reacting 3-chlorophenol with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base. Consequently, the crude product may contain:

  • Unreacted 3-chlorophenol: Higher boiling than the product.

  • Unreacted ethylating agent: Typically lower boiling.

  • Solvent from the reaction: Varies depending on the solvent used.

  • Inorganic salts: Byproducts of the reaction, non-volatile.

  • Side-products: Such as those from C-alkylation or elimination reactions.

This guide will address the common issues arising from these and other factors during vacuum distillation.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the vacuum distillation of crude this compound.

Q1: My vacuum pump is running, but I can't achieve the desired low pressure in my distillation setup. What's wrong?

A1: Leaks are the most common culprit for an inability to reach the target vacuum.

  • Systematic Leak Detection:

    • Inspect All Glassware: Before assembly, meticulously check every piece of glassware for cracks, star cracks, or chips, as these can fail under vacuum.[2]

    • Grease All Joints: Unlike atmospheric distillation, all ground glass joints in a vacuum distillation setup must be properly greased to ensure an airtight seal.[2] Apply a thin, uniform layer of a suitable vacuum grease.

    • Check Tubing: Ensure you are using thick-walled vacuum tubing, as standard tubing will collapse under reduced pressure. Check for any cracks or loose connections at the vacuum adapter and the pump.

    • Isolate the Pump: Disconnect the vacuum pump from the distillation apparatus and connect it directly to a vacuum gauge (manometer). If the pump achieves the expected pressure, the leak is in your glassware setup. If not, the pump itself may require maintenance.

  • Troubleshooting Workflow for Vacuum Leaks:

    Caption: Workflow for diagnosing vacuum leaks.

Q2: The distillation is very slow, or no product is distilling over, even though the temperature is at the expected boiling point for the vacuum level.

A2: This issue often points to problems with heat transfer, foaming, or inaccurate temperature/pressure readings.

  • Insufficient Heating:

    • Ensure the heating mantle is in good contact with the distillation flask.

    • Use an appropriate size heating mantle for your flask.

    • Consider insulating the distillation head and neck with glass wool or aluminum foil to minimize heat loss, especially for higher boiling point compounds.

  • Foaming:

    • Crude reaction mixtures can sometimes foam under vacuum, which can fill the column and prevent efficient distillation.

    • Solution: Ensure the initial crude product is free of volatile solvents by a preliminary gentle warming under vacuum before increasing the temperature for distillation. In some cases, adding a small amount of a high-boiling, inert anti-foaming agent may be necessary.

  • Inaccurate Temperature Reading:

    • The thermometer bulb must be positioned correctly within the distillation head. The top of the bulb should be level with the bottom of the sidearm leading to the condenser. If it's too high, the vapor temperature will read lower than the actual temperature of the distilling vapor.

  • Pressure Fluctuations:

    • Unstable vacuum can lead to inconsistent boiling.[3] A vacuum regulator can help maintain a steady pressure.[3]

Q3: My product is coming over, but it's discolored (e.g., yellow or brown). What is causing this?

A3: Discoloration often indicates thermal decomposition or the presence of peroxides.

  • Thermal Decomposition:

    • Even under vacuum, excessive heating can cause decomposition.[4] Do not exceed the required temperature for boiling at your current vacuum level. The color may be due to the decomposition of residual high-boiling impurities.

    • Solution: Improve the vacuum to further lower the boiling point. Ensure the residence time at high temperature is minimized by distilling at a reasonable rate.

  • Peroxide Formation:

    • Ethers like this compound are known to form explosive peroxides upon storage in the presence of air.[5] Heating peroxides can be extremely dangerous.

    • Safety First: Before distilling, always test the crude material for the presence of peroxides using peroxide test strips.

    • Peroxide Removal: If peroxides are present, they must be removed before distillation. This can be done by washing the crude ether with a freshly prepared aqueous solution of sodium metabisulfite or ferrous sulfate.

Q4: The distillation started well, but the rate has slowed down, and the temperature is fluctuating.

A4: This could be due to "bumping" or changes in the composition of the distillation pot.

  • Bumping:

    • Sudden, violent boiling ("bumping") is common in vacuum distillation.[4] This is because boiling stones are ineffective under vacuum as the trapped air is quickly removed.[2]

    • Solution: Always use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling.[2]

  • Compositional Changes:

    • As the distillation progresses, the concentration of higher-boiling impurities in the distillation flask increases. This will elevate the boiling point of the remaining liquid. You may need to slightly increase the heating mantle temperature to maintain a steady distillation rate.

III. Frequently Asked Questions (FAQs)

Q: What is the expected boiling point of this compound under vacuum?

A: The boiling point is dependent on the pressure. You can estimate the boiling point at a given pressure using a pressure-temperature nomograph or an online calculator.[6][7][8]

Pressure (mmHg)Approximate Boiling Point (°C)Source
760205-207[1]
1286.5[9]

Q: Should I use a simple or fractional distillation setup?

A: This depends on the boiling points of the impurities in your crude mixture. If the crude material contains impurities with boiling points close to that of this compound, a fractional distillation column (e.g., a Vigreux or packed column) will provide better separation. For removing non-volatile or very low-boiling impurities, a simple distillation is often sufficient.

Q: What are the key safety precautions for this distillation?

A:

  • Implosion Hazard: Always inspect glassware for defects before use under vacuum.[2] It is highly recommended to use a blast shield.

  • Peroxide Hazard: Test for and remove peroxides from the crude material before heating. Never distill to dryness, as this can concentrate explosive peroxides in the residue.

  • Chemical Hazards: Handle this compound and any solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • System Cooling: Always allow the apparatus to cool completely before re-introducing air to the system.[2][4] This prevents potential oxidation of the hot residue and avoids thermal shock to the glassware.

Q: How can I confirm the purity of my distilled this compound?

A: Purity can be assessed using several analytical techniques:

  • Refractive Index: The refractive index of the pure compound is reported as n20/D 1.525 (lit.).[9][11]

  • Gas Chromatography (GC): This is an excellent method for determining purity and identifying any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

IV. Experimental Protocol: Standard Vacuum Distillation Setup

This protocol outlines the assembly of a standard vacuum distillation apparatus.

G cluster_1 Vacuum System flask Distilling Flask (with stir bar) head Distillation Head (Claisen adapter recommended) flask->head 1 thermometer Thermometer head->thermometer 2 condenser Condenser head->condenser 3 adapter Vacuum Adapter condenser->adapter 4 receiving_flask Receiving Flask adapter->receiving_flask 5 trap Cold Trap (e.g., with dry ice/acetone) adapter->trap To Vacuum Source pump Vacuum Pump trap->pump lab1 Heating Mantle lab2 Water Out lab3 Water In

Caption: Standard setup for vacuum distillation.

  • Place a stir bar in a round-bottom flask containing the crude this compound.

  • Assemble the distillation head (a Claisen adapter is recommended to prevent bumping into the condenser), thermometer, condenser, and vacuum adapter with receiving flask(s).[2]

  • Lightly grease all joints.

  • Connect the condenser to a cold water source.

  • Connect the vacuum adapter to a cold trap, and then to the vacuum pump, using thick-walled tubing.

  • Begin stirring and turn on the vacuum pump to evacuate the system.

  • Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Collect fractions as they distill, monitoring the temperature and pressure.

  • Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before venting.

V. References

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • This compound | C8H9ClO | CID 75866 - PubChem. (n.d.). Retrieved from [Link]

  • This compound - Stenutz. (n.d.). Retrieved from [Link]

  • This compound - LookChem. (n.d.). Retrieved from [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Distillations - Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Vapor Pressure-Temperature Nomographs. (1946). Industrial and Engineering Chemistry, 38(3), 313-313. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Vacuum Distillation issues? | Call Pressure Control Solutions! (2019, November 11). Retrieved from [Link]

Sources

Technical Support Center: Purifying 1-Chloro-3-ethoxybenzene with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Chloro-3-ethoxybenzene using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. Here, we move beyond simple procedural steps to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the column chromatography of this compound, offering a systematic approach to diagnosis and resolution.

Question 1: Why is my this compound product co-eluting with a closely related impurity?

Answer:

Co-elution is a frequent challenge when purifying products with impurities of similar polarity. This compound, a moderately polar compound, may have side-products or unreacted starting materials with very close retention factors (Rf).

Root Causes and Corrective Actions:

  • Suboptimal Solvent System: The polarity of your mobile phase may not be providing adequate separation. The goal is to find a solvent system where your product has an Rf value between 0.2 and 0.3, and the impurity has a significantly different Rf.[1][2][3]

    • Actionable Insight: Begin with a low-polarity solvent system, such as a high ratio of hexanes to ethyl acetate (e.g., 95:5), and gradually increase the polarity.[4] Perform a thorough Thin-Layer Chromatography (TLC) analysis with various solvent systems to identify the optimal mobile phase before committing to the column.[2] For halogenated aromatic compounds, sometimes a different solvent combination, like dichloromethane/hexane, can offer better selectivity.[5]

  • Column Overloading: Loading too much crude product onto the column is a common mistake that leads to broad peaks and poor separation.[6]

    • Actionable Insight: As a general rule, the amount of silica gel should be 20 to 50 times the weight of your crude sample.[4] For difficult separations, a higher ratio (up to 100:1) may be necessary.[3]

  • Improper Column Packing: Voids, channels, or cracks in the silica bed will lead to an uneven flow of the mobile phase and result in poor separation.[2][7]

    • Actionable Insight: Employ the slurry packing method to create a homogenous and densely packed column.[2][8][9] Ensure the silica is fully settled before loading your sample. Gently tapping the column during packing can help remove air bubbles.[2]

Question 2: My product is eluting much faster/slower than expected based on my TLC analysis. What's going on?

Answer:

Discrepancies between TLC and column chromatography behavior can be frustrating. Several factors can contribute to this phenomenon.

Root Causes and Corrective Actions:

  • Differences in Stationary Phase Activity: The activity of the silica gel on a TLC plate can differ from the bulk silica gel used for the column.

    • Actionable Insight: Use silica gel from the same manufacturer and of the same grade for both TLC and column chromatography to ensure consistency.

  • Solvent Composition Changes: The solvent composition in the developing chamber for TLC can become saturated with vapor, altering its effective polarity. This is not replicated in the continuous flow of a column.

    • Actionable Insight: It is often recommended to use a slightly less polar solvent system for the column than what was determined by TLC to achieve the desired separation.[3]

  • Sample Concentration Effects: The concentration of the sample spotted on the TLC plate is much lower than the concentration of the band moving through the column.

    • Actionable Insight: Ensure the sample is loaded onto the column in a minimal amount of solvent to create a narrow starting band.[7][8][9]

Question 3: I'm observing significant peak tailing for my this compound. How can I improve the peak shape?

Answer:

Peak tailing can be indicative of secondary interactions between your compound and the stationary phase, or issues with the column packing and loading.

Root Causes and Corrective Actions:

  • Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can interact with compounds that have basic functionalities or certain polar groups, causing tailing.[2]

    • Actionable Insight: While this compound is not strongly basic, if impurities are, it can affect the overall chromatography. If you suspect acidic interactions, you can deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[10]

  • Improper Sample Loading: Loading the sample in a solvent that is too strong (too polar) can cause the initial band to spread, leading to tailing.[5]

    • Actionable Insight: Dissolve your crude product in the initial mobile phase or a solvent of lower polarity.[5] If the product is not very soluble, you can use the "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.[8][10]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the column chromatography of this compound.

Q1: What is the recommended stationary phase for purifying this compound?

A1: For a moderately polar compound like this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for flash chromatography.[2] Its slightly acidic nature is generally not problematic for this compound.[4]

Q2: How do I select the optimal mobile phase for the purification?

A2: The ideal mobile phase is best determined through preliminary Thin-Layer Chromatography (TLC).[1][2] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound, as this typically translates to good separation on a column.[2][3] A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[2]

Q3: What are some typical solvent systems to start with for this compound?

A3: A gradient of ethyl acetate in hexanes is a widely used and effective mobile phase.[2] Based on the polarity of similar compounds, you can start with a low percentage of ethyl acetate and gradually increase the concentration.

Solvent System (Hexane:Ethyl Acetate) Expected Rf Range for Moderately Polar Aromatics
98:2High Rf (near solvent front)
95:50.4 - 0.6
90:100.2 - 0.4
80:20Low Rf (closer to baseline)

Note: These are starting points and should be optimized using TLC with your specific crude product.

Q4: Can I use a gradient elution for purifying this compound?

A4: Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities.[1][10] Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product and then more polar impurities.[4]

Q5: My this compound seems to be degrading on the column. What can I do?

A5: While this compound is generally stable, some compounds can be sensitive to the acidic nature of silica gel.[11]

  • Confirm Instability: First, confirm that the degradation is happening on the silica gel. This can be done by spotting your purified product on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[11]

  • Deactivate Silica: If degradation is confirmed, you can use deactivated silica gel as mentioned in the troubleshooting section (flushing with a triethylamine-containing solvent).[10]

  • Alternative Stationary Phases: For highly sensitive compounds, you could consider using a different stationary phase like alumina (neutral or basic) or Florisil.[11]

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, allowing the solvent to drain slowly.

  • Gently tap the column to ensure even packing and to dislodge any air bubbles.[2]

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and solvent addition.[7]

  • Drain the solvent until it is level with the top of the sand layer. Do not let the column run dry.[7]

Protocol 2: Sample Loading and Elution

Wet Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a less polar solvent.[7]

  • Carefully add the sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid is level with the top of the sand.

  • Carefully add a small amount of the mobile phase to wash the sides of the column and allow it to adsorb.

  • Gently fill the column with the mobile phase and begin elution.

Dry Loading:

  • Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to the solution.

  • Remove the solvent by rotary evaporation until a free-flowing powder is obtained.[8][10]

  • Carefully add this powder to the top of the packed column.[8]

  • Add a layer of sand on top of the sample-adsorbed silica.

  • Gently fill the column with the mobile phase and begin elution.

Visualizing the Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: A typical workflow for purifying this compound.

Troubleshooting_Tree Start Poor Separation? CoElution Co-elution of Product and Impurity Start->CoElution Yes Tailing Peak Tailing Start->Tailing Yes WrongRf Product Eluting Too Fast or Too Slow Start->WrongRf Yes Solvent Optimize Solvent System (TLC, Gradient) CoElution->Solvent Overload Reduce Sample Load CoElution->Overload Packing Repack Column Carefully CoElution->Packing Deactivate Deactivate Silica (e.g., with Triethylamine) Tailing->Deactivate DryLoad Use Dry Loading Technique Tailing->DryLoad Solvent2 Use Less Polar Solvent for Column than TLC WrongRf->Solvent2 NarrowBand Load Sample in Minimal Solvent WrongRf->NarrowBand

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • Department of Chemistry, University of Rochester.
  • Columbia University.
  • Agilent Technologies. GC Troubleshooting Guide. [Link]
  • University of Toronto.
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
  • Organic Syntheses.
  • Google Patents. CN101033168A - Method of synthesizing 1-chloro-3-ethyl-benzene.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
  • Department of Chemistry, University of Rochester.
  • SOP: FLASH CHROM
  • Royal Society of Chemistry.
  • Chemistry LibreTexts. 1.
  • Phenomenex. Troubleshooting Guide. [Link]
  • Department of Chemistry, University of Rochester.
  • DSpace@MIT. 4.
  • Google Patents. 103896752 Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • The Royal Society of Chemistry.
  • SIELC Technologies. This compound. [Link]
  • NIST. Benzene, 1-chloro-3-ethoxy-. [Link]
  • PubChem. This compound. [Link]
  • LookChem. This compound. [Link]
  • SIELC Technologies. Benzene, 1-chloro-3-methoxy-. [Link]
  • YouTube.
  • Brian H. Northrop.
  • YouTube.
  • Chemsrc. This compound. [Link]
  • PubChemLite. This compound (C8H9ClO). [Link]

Sources

Removing unreacted starting materials from 1-Chloro-3-ethoxybenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

I have gathered a significant amount of information regarding the purification of 1-Chloro-3-ethoxybenzene and related compounds. The search results cover several key reaction types where this compound or similar structures are involved, such as Williamson ether synthesis, Suzuki coupling, and Grignard reactions. The results also provide details on common workup and purification techniques, including liquid-liquid extraction, column chromatography (specifically flash chromatography), distillation, and recrystallization.

I have information on:

  • Williamson Ether Synthesis: Workup procedures often involve washing with aqueous acid and base to remove unreacted phenols and alkoxides.

  • Suzuki Coupling: Purification typically involves filtering through celite to remove the palladium catalyst, followed by extraction and column chromatography.

  • Grignard Reactions: Workup usually involves quenching with an aqueous acid solution (like ammonium chloride) to destroy excess Grignard reagent and protonate the product, followed by extraction.

  • General Purification Techniques: I found details on liquid-liquid extraction to remove specific impurities like phenols, the principles of flash chromatography for separating organic compounds, and the use of distillation for separating aromatic compounds.

However, I need to synthesize this information into a structured and user-friendly technical support guide specifically for "Removing unreacted starting materials from this compound reactions." This means I need to anticipate the specific starting materials that would be unreacted in reactions involving this compound as either a product or a reactant.

My next steps should be to:

  • Structure the Guide: Organize the content into a logical flow, starting with FAQs that address common purification issues. Then, create detailed troubleshooting guides for specific reaction types where this compound is likely to be used.

  • Identify Specific Unreacted Starting Materials: For each reaction type (e.g., if this compound is the product of a Williamson ether synthesis, the unreacted starting materials would be 3-chlorophenol and an ethylating agent), I need to explicitly state what the likely unreacted starting materials are.

  • Develop Detailed Protocols: Based on the search results, I will write step-by-step protocols for removing these specific impurities. For example, a protocol for removing unreacted 3-chlorophenol using a basic wash.

  • Create Data Tables: I will summarize key information, such as the physical properties of this compound and common starting materials/reagents, to help users understand the basis for separation (e.g., differences in boiling points for distillation, differences in polarity for chromatography).

  • Design Graphviz Diagrams: I will create diagrams to visualize the decision-making process for choosing a purification strategy and the steps in a typical workflow.

  • Write Explanations with Scientific Integrity: I will explain the "why" behind each step, citing the principles of acid-base extraction, chromatography, etc.

  • Compile References: I will create a comprehensive reference list with clickable URLs from the search results.

I believe I have sufficient information from the initial search to proceed with creating the guide without needing further searches at this moment. I will now proceed with structuring and writing the content as outlined above.

Welcome to the technical support guide for handling reactions involving this compound. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for removing unreacted starting materials from your reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows unreacted 3-chlorophenol after a Williamson ether synthesis to produce this compound. What is the quickest way to remove it?

A1: The most efficient method is a liquid-liquid extraction with an aqueous base. Unreacted 3-chlorophenol is acidic and will be deprotonated by a base like sodium hydroxide (NaOH) to form a water-soluble sodium salt.[1][2] Your desired product, this compound, is an ether and will not react with the base, remaining in the organic layer. A 5% or 1M aqueous NaOH solution is typically sufficient.[1][2]

Q2: I've performed a Suzuki coupling using this compound as the aryl halide. How do I remove the unreacted boronic acid and the palladium catalyst?

A2: A common workup for Suzuki reactions involves a few key steps. First, to remove the palladium catalyst, you can filter the reaction mixture through a pad of Celite.[3] For unreacted boronic acid and its byproducts, an aqueous wash is effective. You can perform a liquid-liquid extraction, washing the organic layer with an aqueous solution such as saturated sodium bicarbonate or water.[3] This will remove the majority of boron-containing impurities. For highly pure material, flash column chromatography is recommended as the final step.[3][4][5]

Q3: After a Grignard reaction where I used this compound to form a Grignard reagent, I have a complex mixture. What's the general approach to the workup?

A3: The first step in a Grignard workup is to quench the reaction. This is typically done by adding a saturated aqueous solution of ammonium chloride (NH4Cl).[6] This will protonate your alkoxide product and destroy any remaining Grignard reagent. Following the quench, you will perform a liquid-liquid extraction. The desired product will be in the organic layer, while magnesium salts will be in the aqueous layer. Further purification by flash chromatography or distillation may be necessary depending on the nature of the product and other byproducts.[6]

Q4: I have a mixture of this compound and some very non-polar byproducts. Is column chromatography the only option?

A4: While flash chromatography is a powerful tool for separating compounds with different polarities, distillation can be an excellent alternative, especially for thermally stable, non-polar compounds with sufficiently different boiling points.[7][8] this compound has a boiling point of approximately 207°C.[9] If your byproducts have boiling points that differ by at least 25-30°C, fractional distillation could be a viable and scalable purification method.

In-Depth Troubleshooting & Purification Protocols

This section provides detailed, step-by-step methodologies for common scenarios involving the purification of this compound.

Scenario 1: Purification of this compound from a Williamson Ether Synthesis

In this reaction, 3-chlorophenol is typically deprotonated with a base (like sodium hydride or potassium carbonate) and then reacted with an ethylating agent (such as ethyl iodide or ethyl bromide) to form this compound.[2][10][11]

Common Unreacted Starting Materials:

  • 3-Chlorophenol

  • Ethylating Agent (e.g., Ethyl Iodide)

  • Base (e.g., K2CO3)

Workflow for Purification

start Crude Reaction Mixture quench Quench with Water start->quench Dissolves inorganic salts extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract wash_base Wash Organic Layer with 1M NaOH (aq) extract->wash_base Removes 3-chlorophenol wash_brine Wash with Brine wash_base->wash_brine Removes residual water dry Dry over Na2SO4 or MgSO4 wash_brine->dry filter Filter Drying Agent dry->filter concentrate Concentrate in vacuo filter->concentrate final_product Purified this compound concentrate->final_product

Caption: Workflow for purifying this compound.

Detailed Protocol: Basic Liquid-Liquid Extraction

Objective: To remove acidic unreacted 3-chlorophenol.

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Add deionized water to quench the reaction and dissolve any inorganic salts.[2]

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel. Add an organic solvent immiscible with water, such as ethyl acetate or diethyl ether, to dilute the product.[12]

  • Basic Wash: Add a 1M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Cap the funnel and invert it several times, venting frequently to release any pressure. Allow the layers to separate. The deprotonated 3-chlorophenol will move into the aqueous (bottom) layer. Drain the aqueous layer. Repeat this wash one more time to ensure complete removal.[2]

    • Causality: The hydroxyl group of phenol is acidic (pKa ~10), while ethers are not. A strong base deprotonates the phenol, forming the highly polar and water-soluble phenoxide salt, which is then easily extracted into the aqueous phase.[13][14][15]

  • Brine Wash: Wash the remaining organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer.[1]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[3] Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified this compound.

Scenario 2: Post-Suzuki Coupling Workup

Here, this compound is used as the electrophile, reacting with an organoboron compound in the presence of a palladium catalyst and a base.[16][17]

Common Unreacted Starting Materials & Reagents:

  • This compound

  • Organoboronic acid

  • Palladium catalyst

  • Base (e.g., Cs2CO3, K2CO3)

Decision Tree for Suzuki Workup

start Crude Reaction Mixture celite Filter through Celite start->celite Removes Pd catalyst extract Aqueous Workup (Extraction with Organic Solvent) celite->extract wash Wash with Water/Brine extract->wash Removes base & boron species dry Dry and Concentrate wash->dry check_purity Check Purity (TLC, NMR) dry->check_purity pure Product is Pure check_purity->pure Yes impure Impurities Remain check_purity->impure No chromatography Flash Column Chromatography impure->chromatography Separates product from unreacted starting material final_product Highly Pure Product chromatography->final_product

Caption: Decision-making for Suzuki reaction purification.

Detailed Protocol: Flash Column Chromatography

Objective: To separate the desired biphenyl product from unreacted this compound and other non-polar impurities.[4][5][18]

  • Initial Workup: Perform the initial workup as described in the diagram above (Celite filtration and aqueous extraction) to remove the bulk of the catalyst and water-soluble impurities.[3]

  • Prepare the Sample: After concentrating the crude product, dissolve a small amount in a suitable solvent and run a Thin Layer Chromatography (TLC) plate to determine an appropriate solvent system for separation. A common starting point for aromatic compounds is a mixture of hexanes and ethyl acetate.[4]

  • Pack the Column: Pack a glass column with silica gel suitable for flash chromatography (typically 230-400 mesh).[19] Wet the column with your chosen non-polar solvent (e.g., hexane).

  • Load the Sample: Adsorb your crude product onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elute the Column: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate).[19] Unreacted this compound, being relatively non-polar, will elute before the more polar biphenyl product.

  • Collect and Analyze Fractions: Collect the eluent in fractions and analyze them by TLC to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent via rotary evaporation to obtain your final, purified product.

Quantitative Data Summary
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Polarity
This compound 156.61[20][21]~207[9]~1.103[9]Moderately Non-polar
3-Chlorophenol128.56~214~1.268More Polar (Acidic)
Ethyl Iodide155.97~72~1.95Non-polar
Benzene78.11~80~0.877Non-polar
Toluene92.14~111~0.867Non-polar

Data sourced from publicly available chemical databases.

References
  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.).
  • Green Chemistry. (2015). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. RSC Publishing.
  • US Patent US3434936A. (1969). Method of separating aromatic compounds from hydrocarbon mixtures containing the same by extractive distillation with an n-substituted morpholine. Google Patents.
  • US Patent US2807654A. (1957). Process for extraction of phenol from aqueous mixtures. Google Patents.
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?
  • SIELC Technologies. (2018). This compound.
  • US Patent US5569788A. (1996). Process for removal of impurities from etherification feedstocks. Google Patents.
  • Biotage. (n.d.). Successful flash chromatography.
  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
  • Science of Synthesis. (n.d.). Grignard Reagents.
  • Williamson Ether Synthesis. (n.d.).
  • European Patent Office. (n.d.). Process for removing an ester impurity from an ether - EP 0599921 B1. Googleapis.com.
  • The Williamson Ether Synthesis. (n.d.).
  • Santai Technologies Inc. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
  • ResearchGate. (2025). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor.
  • King Group. (n.d.). Successful Flash Chromatography.
  • OpenStax adaptation. (n.d.). 15.1 Naming Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (2025). Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater.
  • YouTube. (2020). Suzuki Coupling.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation.
  • Molecules. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
  • Google Patents. (n.d.). CN101033168A - Method of synthesizing 1-chloro-3-ethyl-benzene.
  • YouTube. (2016). Solvent extraction or separation. Royal Society of Chemistry.
  • WIT Press. (2001). Further studies on phenol removal from aqueous solutions by solvent extraction.
  • PubChem. (n.d.). This compound.
  • IWK Health Centre. (n.d.). 2655-83-6 | this compound.
  • Remove Sticky Reagents. (n.d.).
  • NIST WebBook. (n.d.). Benzene, 1-chloro-3-ethoxy-.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CEB-2026-01

For: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-ethoxybenzene is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. While its synthesis appears straightforward on paper, researchers frequently encounter challenges related to yield, purity, and scalability. This technical support guide provides in-depth, field-proven insights into overcoming these hurdles. We will explore the nuances of the primary synthetic route, troubleshoot common experimental failures, and offer robust protocols for both laboratory and scale-up operations.

Section 1: Core Synthesis Principle: The Williamson Ether Synthesis

The most prevalent and cost-effective method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 3-chlorophenol acts as the nucleophile, attacking the electrophilic ethylating agent.[1][2]

The overall transformation is: 3-Chlorophenol + Ethylating Agent --- (Base) ---> this compound

Mechanism Deep Dive: The reaction is initiated by the deprotonation of 3-chlorophenol using a suitable base to form the more nucleophilic 3-chlorophenoxide ion. This phenoxide then attacks the primary carbon of the ethylating agent (e.g., ethyl iodide), displacing the leaving group in a single, concerted step to form the ether bond.[2]

Williamson_Ether_Synthesis Figure 1: S N 2 Mechanism of Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) R_OH 3-Chlorophenol R_O_neg 3-Chlorophenoxide R_OH->R_O_neg + Base Base Base (e.g., NaOH) H2O H₂O Ether This compound R_O_neg->Ether + Et-X Et_X Ethyl Halide (Et-X) Salt NaX

Figure 1: SN2 Mechanism of Williamson Ether Synthesis

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable base for the deprotonation of 3-chlorophenol at lab scale?

A: For laboratory-scale synthesis (< 100g), sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF provides rapid and irreversible deprotonation, often leading to higher yields. However, for safer handling and easier scale-up, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are more common.[2][3] When using hydroxide bases, phase-transfer catalysts can be beneficial, especially at a larger scale.

Q2: Which ethylating agent should I choose: Ethyl Iodide, Ethyl Bromide, or Diethyl Sulfate?

A: The choice depends on a balance of reactivity, cost, and safety.

ReagentReactivityCostKey Considerations
Ethyl Iodide HighestHighestExcellent leaving group (I⁻). May cause discoloration. Light-sensitive.
Ethyl Bromide ModerateModerateGood balance of reactivity and cost. A common choice for lab scale.
Diethyl Sulfate ModerateLowestMore toxic than alkyl halides. Cost-effective for large-scale synthesis. Requires careful handling and quenching.

Q3: What are the critical physical properties of this compound for purification?

A: Understanding these properties is essential for designing an effective purification strategy, typically fractional vacuum distillation.

PropertyValueSource
Molecular Weight 156.61 g/mol [4]
Boiling Point 207 °C (at 760 mmHg)[5]
Density 1.103 g/cm³[5]
Refractive Index n20/D 1.525[6]

Q4: Is this compound a hazardous compound?

A: Yes, appropriate personal protective equipment (PPE) must be worn. It is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[7] Always consult the latest Safety Data Sheet (SDS) before handling.[8]

Section 3: Troubleshooting Guide for Synthesis

Low yields and side product formation are the most common issues. This guide provides a systematic approach to diagnosing and solving these problems.

Troubleshooting_Flowchart Figure 2: Troubleshooting Low Yield start Low or No Product Yield check_sm Starting Materials Consumed? (Check by TLC/GC) start->check_sm sm_present High SM Remaining check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes check_base Was the Base Strong Enough and Added Correctly? check_solvent Was the Solvent Anhydrous and Polar Aprotic? check_base->check_solvent Yes solution_base Solution: - Use stronger base (e.g., NaH). - Ensure anhydrous conditions. check_base->solution_base No check_conditions Were Reaction Conditions (Temp & Time) Sufficient? solution_conditions Solution: - Increase reaction temperature. - Extend reaction time. - Monitor for completion. check_conditions->solution_conditions No check_solvent->check_conditions Yes solution_solvent Solution: - Use dry THF, DMF, or ACN. - Avoid protic solvents (e.g., Ethanol). check_solvent->solution_solvent No check_side_products Are Side Products Present? solution_purification Issue is likely in workup/ purification. Review protocol. check_side_products->solution_purification No elimination Alkene byproduct detected? check_side_products->elimination Yes c_alkylation Isomeric byproduct detected? check_side_products->c_alkylation Yes sm_present->check_base sm_gone->check_side_products sol_elim_temp Solution: Lower reaction temp. elimination->sol_elim_temp Yes sol_elim_base Solution: Use a less-hindered base. elimination->sol_elim_base Yes sol_c_alk Solution: Change solvent to favor O-alkylation. c_alkylation->sol_c_alk Yes

Figure 2: Troubleshooting Flowchart for Low Yield

Problem 1: Low or No Product Conversion

Possible CauseTroubleshooting SuggestionRationale
Ineffective Deprotonation If using NaOH/KOH, ensure it is finely powdered and the reaction is heated sufficiently. For difficult reactions, switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF.The pKa of phenols is around 10. While hydroxides are sufficient, incomplete deprotonation can slow the reaction. NaH is an irreversible and stronger base.[3]
Insufficient Reaction Time/Temp Monitor the reaction by TLC or GC. Typical Williamson syntheses require reflux for 1-8 hours.[2] Consider gentle heating (50-100 °C) if the reaction is sluggish at room temperature.The SN2 reaction rate is temperature-dependent. Insufficient thermal energy or time will lead to incomplete conversion.
Poor Solvent Choice Use polar aprotic solvents like DMF, acetonitrile, or THF. Avoid protic solvents like ethanol or water as the primary solvent.Polar aprotic solvents solvate the cation (e.g., Na⁺) but not the nucleophile (phenoxide), leaving it "naked" and highly reactive. Protic solvents will hydrogen-bond to the phenoxide, reducing its nucleophilicity.[1][2]

Problem 2: Significant Alkene Byproduct Formation (Elimination)

Possible CauseTroubleshooting SuggestionRationale
High Reaction Temperature Lower the reaction temperature.While higher temperatures increase the rate of substitution, they favor the competing E2 elimination reaction to an even greater extent.[9]
Sterically Hindered Base Use a smaller base like NaOH or K₂CO₃ instead of potassium tert-butoxide.Alkoxides are not only nucleophiles but also strong bases. A bulky base will preferentially act as a base, promoting elimination. This is less of a concern with primary ethyl halides but can become a factor under harsh conditions.[10]

Section 4: Key Considerations for Scale-Up (>1 kg)

Transitioning from the benchtop to a pilot plant or manufacturing setting introduces new challenges that must be proactively managed.

  • Exotherm & Reagent Addition: The deprotonation and subsequent alkylation are exothermic. At scale, heat dissipation is much slower. Reagents must be added slowly and controllably, with efficient reactor cooling to maintain the target temperature and prevent runaway reactions.

  • Solvent & Base Selection: While DMF is an excellent solvent, its high boiling point and toxicity make it problematic for large-scale operations. Consider greener or more practical solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME). For the base, using aqueous NaOH or KOH with a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) is a common industrial strategy. The PTC shuttles the phenoxide from the aqueous phase to the organic phase, facilitating the reaction without needing expensive anhydrous solvents.[2]

  • Workup & Product Isolation: Handling large volumes of solvent for extraction is inefficient. Consider a steam distillation or fractional vacuum distillation directly from the reaction mixture (after quenching and neutralization) to isolate the crude product. This minimizes solvent waste and handling.[11]

  • Cycle Time & Throughput: To improve efficiency, consider using microwave-assisted synthesis during process development to rapidly identify optimal conditions.[2] At the manufacturing scale, optimizing reaction concentration (while managing exotherms) and minimizing workup time are critical for improving throughput.

Section 5: Detailed Experimental Protocols

Protocol 1: Laboratory Scale (25g) Synthesis of this compound

Safety: This procedure must be conducted in a well-ventilated fume hood. Wear safety goggles, a lab coat, and appropriate gloves.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

  • Deprotonation: To the flask, add 3-chlorophenol (25.7 g, 0.20 mol) and ethanol (200 mL). While stirring, add sodium hydroxide pellets (8.8 g, 0.22 mol) portion-wise. A slight exotherm will be observed.

  • Alkylation: Heat the mixture to a gentle reflux (approx. 78 °C). Slowly add ethyl bromide (24.0 g, 0.22 mol) over 30 minutes using an addition funnel.

  • Reaction: Maintain the reflux for 4 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume by about half using a rotary evaporator. Add 150 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Washing: Combine the organic layers and wash with 1M NaOH solution (1 x 75 mL) to remove any unreacted phenol, followed by water (1 x 75 mL) and brine (1 x 75 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short Vigreux column to improve separation.

  • Procedure: Transfer the crude oil to the distillation flask. Apply vacuum and slowly heat the flask using a heating mantle.

  • Collection: Discard any low-boiling forerun. Collect the product fraction at the appropriate temperature and pressure (e.g., ~95-100 °C at 10 mmHg). The boiling point of this compound is 207 °C at atmospheric pressure.[5]

  • Analysis: Confirm the purity of the collected fractions by GC and/or ¹H NMR.

Section 6: Broader Synthetic Utility: Beyond Etherification

As an aryl chloride, this compound is a versatile substrate for modern cross-coupling reactions, enabling the formation of more complex molecular architectures. Understanding these reactions is crucial for drug development professionals looking to diversify their compound libraries.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond, coupling this compound with a primary or secondary amine to synthesize substituted anilines.[12][13] This is a powerful alternative to classical methods that often require harsh conditions.

  • Suzuki-Miyaura Coupling: To form a C-C bond, this compound can be coupled with an arylboronic acid using a palladium catalyst.[14][15] This reaction is fundamental for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.

References

  • Chemsrc. (n.d.). This compound | CAS#:2655-83-6.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Google Patents. (2007). CN101033168A - Method of synthesizing 1-chloro-3-ethyl-benzene.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • University of Toronto. (n.d.). Williamson Ether Synthesis Lab Manual.
  • Brainly. (2024). Discuss the challenges and strategies for conducting Williamson ether synthesis.
  • askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis.
  • LookChem. (n.d.). This compound.
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. YouTube.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Solvent System Optimization for 1-Chloro-3-ethoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 1-Chloro-3-ethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of solvent selection. The choice of solvent is paramount, as it influences everything from reactant solubility and catalyst stability to reaction rate and product selectivity.[1] This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.

Understanding Your Starting Material: this compound

Before delving into specific reaction conditions, it's crucial to understand the physical properties of your starting material, this compound. These properties will dictate its solubility and behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₈H₉ClO[2][3]
Molecular Weight 156.61 g/mol [2][3][4]
Boiling Point 205-207 °C[4][5]
Density ~1.103 - 1.171 g/mL[4][5]
LogP 3.17 - 3.3[3][5][6]
Appearance LiquidN/A
Peroxide Formation May form peroxides[3][5]

The relatively high LogP value indicates a nonpolar, lipophilic character, suggesting good solubility in common nonpolar organic solvents.

FAQ & Troubleshooting: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation and are frequently employed with aryl chlorides like this compound.[7][8]

Q1: What is the fundamental role of the solvent in a Pd-catalyzed cross-coupling reaction?

The solvent in a cross-coupling reaction is not merely an inert medium; it is an active participant that wears many hats.[1][9] Its primary roles include:

  • Solubilization : The solvent must dissolve a wide range of components, including the lipophilic aryl chloride, the organometallic or amine coupling partner, the inorganic base, and the palladium catalyst complex.[9] Dipolar aprotic solvents like DMF or ethers like dioxane are often chosen for this reason.[9]

  • Catalyst Stabilization & Speciation : The solvent can coordinate with the palladium center.[9][10] This coordination influences the stability, activity, and even the nature of the catalytically active species.[1][10]

  • Influence on Reaction Rate : By stabilizing transition states, the solvent can significantly impact the reaction rate.[1] For instance, polar solvents can stabilize the highly polar transition states involved in the oxidative addition of aryl triflates.[1]

  • Modulating Selectivity : In substrates with multiple reactive sites, the solvent can dramatically alter which site reacts. This is often tied to the solvent's ability to coordinate with the palladium catalyst.[10][11][12]

Q2: For a Suzuki-Miyaura coupling with this compound, what is a good starting solvent system?

For Suzuki-Miyaura couplings of aryl chlorides, a common and effective starting point is a nonpolar aprotic solvent, often with a water co-solvent to aid in dissolving the inorganic base.

  • Recommended Solvents : Toluene, 1,4-Dioxane, and Tetrahydrofuran (THF) are excellent starting points.[11]

  • Role of Water : The addition of water is common and beneficial, as it helps dissolve inorganic bases (e.g., K₂CO₃, NaOH) and can accelerate the transmetalation step.[13][14] A common ratio to start with is a 3:1 or 5:1 mixture of the organic solvent to water.[13][14]

  • Green Chemistry Considerations : In recent years, there has been a push towards more sustainable solvents.[15][16] Isopropyl alcohol (IPA) has been shown to be a robust and greener alternative for Suzuki couplings.[17]

Q3: I am running a Buchwald-Hartwig amination. Are there any solvents I should absolutely avoid?

Yes. The Buchwald-Hartwig amination is sensitive to the solvent environment, and certain choices can inhibit or kill the reaction.[18]

  • Avoid Chlorinated Solvents : Solvents like chloroform or dichloromethane should be avoided as they can undergo competitive oxidative addition to the palladium center, deactivating the catalyst.[18]

  • Avoid Strongly Coordinating Solvents (in some cases) : Solvents like acetonitrile or pyridine can bind strongly to the palladium catalyst, potentially inhibiting the desired reaction pathway.[18] While some successful examples exist using solvents like DMF, they are less common and may require specific catalyst/ligand combinations.[19]

  • Commonly Used Solvents : The most reliable solvents for this reaction are typically ethers (dioxane, THF) and aromatic hydrocarbons (toluene).[18][20] Alcohols like t-BuOH can also be effective, particularly in combination with certain bases.[18]

Troubleshooting Guide: Cross-Coupling Reactions
ProblemPotential Solvent-Related CauseSuggested Solution & Rationale
Low or No Conversion Poor Solubility: Your amine (in Buchwald-Hartwig) or boronic acid (in Suzuki) may be too polar for a nonpolar solvent like toluene.[19]1. Use a more polar, compatible solvent: Consider switching to dioxane or THF. 2. Use a solvent mixture: A mixture of toluene and a more polar ether like THF or t-BuOH can improve solubility without drastically changing the reaction environment.
Catalyst Inhibition: The chosen solvent (e.g., acetonitrile) may be binding to the palladium catalyst.[18]Switch to a less coordinating solvent: Toluene or dioxane are generally safer choices for Buchwald-Hartwig aminations.[18][20]
Side Product Formation (e.g., Hydrodehalogenation) Solvent as a Hydride Source: Some alcohol solvents, particularly under basic conditions at high temperatures, can act as hydride donors, leading to the reduction of your aryl chloride.1. Switch to an aprotic solvent: Toluene or dioxane do not have labile protons and are less likely to cause this side reaction. 2. Lower the reaction temperature: If an alcohol solvent is necessary for solubility, reducing the temperature may minimize the rate of the side reaction.
Inconsistent Results Batch-to-Batch Water Content: The amount of adventitious water in your "anhydrous" solvent can vary, affecting the reaction. While some water is often beneficial in Suzuki couplings, it can be detrimental to some Buchwald-Hartwig systems.[21]Use freshly distilled or commercially available anhydrous solvents: For sensitive reactions, ensure solvent purity. If water is a required co-solvent, add a controlled amount rather than relying on adventitious water.

Workflow & Protocol Development

Logical Workflow for Solvent Selection

The following diagram outlines a logical decision-making process for selecting and optimizing a solvent system for a generic cross-coupling reaction with this compound.

Solvent_Selection_Workflow start Start: Define Reaction (e.g., Suzuki, Buchwald-Hartwig) lit_review 1. Literature Precedent Review - Search for similar aryl chlorides. - Identify common solvent systems. start->lit_review solubility_check 2. Solubility Check - Are all starting materials soluble in the proposed solvent? lit_review->solubility_check solubility_check->lit_review If No, Re-evaluate initial_screen 3. Initial Small-Scale Screen - Test 2-3 common solvents (e.g., Toluene, Dioxane). solubility_check->initial_screen If Yes analyze 4. Analyze Results - Assess yield and purity (TLC, LC-MS). initial_screen->analyze troubleshoot 5. Troubleshoot / Optimize analyze->troubleshoot If issues exist scale_up 6. Confirm & Scale-Up - Validate optimal solvent system. analyze->scale_up If successful no_rxn Low/No Conversion? - Check solubility. - Consider solvent mixtures. troubleshoot->no_rxn e.g. side_rxn Side Products? - Consider solvent reactivity. - Change solvent class. troubleshoot->side_rxn e.g. no_rxn->initial_screen Re-screen side_rxn->initial_screen Re-screen

Caption: A decision workflow for rational solvent selection.

General Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative starting point and should be optimized for your specific boronic acid partner.[22]

  • Reaction Setup : To a flame-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base such as K₂CO₃ or NaOH (2.0-3.0 mmol, 2.0-3.0 equiv).[13][22]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a supporting ligand.

  • Solvent Addition : Add the degassed solvent system (e.g., Toluene/Water 5:1) to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Inert Atmosphere : Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

FAQ & Troubleshooting: Grignard Reactions

Q4: Why is solvent choice so restrictive for Grignard reactions?

Grignard reagents are potent nucleophiles but are also extremely strong bases.[23] This high basicity dictates the stringent solvent requirements.

  • Aprotic Environment is Mandatory : The solvent must be aprotic.[23] Any protic solvent, including water, alcohols, or even solvents with trace acidic impurities, will protonate and destroy the Grignard reagent, quenching the reaction.[23]

  • Anhydrous Conditions are Critical : The reaction must be performed under strictly anhydrous (water-free) conditions.[23][24] This applies to the solvent, glassware, and starting materials.

  • Solvent as a Stabilizer : The solvents used, typically diethyl ether or THF, are not inert. The lone pairs on the ether oxygens coordinate to the magnesium atom of the Grignard reagent, forming a soluble and stable complex. This stabilization is crucial for the reagent's formation and reactivity.[25]

Troubleshooting Guide: Grignard Reactions
ProblemPotential Solvent-Related CauseSuggested Solution & Rationale
Reaction Fails to Initiate Wet Solvent: Presence of water is the most common cause of failure. The Grignard reagent is consumed by water as it forms.[23]1. Use Freshly Opened Anhydrous Solvent: Use a new bottle of a suitable grade of anhydrous diethyl ether or THF. 2. Dry the Solvent: If in doubt, distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use.
Peroxides in Ether: Old ether solvents can form explosive peroxides, which can also inhibit the reaction.Always test for peroxides before using aged ether solvents. Use fresh bottles whenever possible.
Low Yield of Desired Alcohol Insufficient Solvent: The reaction can be exothermic.[23] Insufficient solvent may lead to localized overheating and side reactions.Ensure adequate solvent volume: Maintain a reasonable concentration (e.g., 0.5 M) to help dissipate heat and ensure all reagents remain in solution.
Illustrative Diagram: The Role of Ethereal Solvents

This diagram illustrates the crucial coordinating role of an ether solvent in stabilizing the Grignard reagent.

Caption: Stabilization of a Grignard reagent by ether coordination.

References
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Choosing the Right Solvent for Drug Manufacturing. Purosolv.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications.
  • Solvent Selection Guide. University of York, Department of Chemistry.
  • Solvent Selection Guide. American Chemical Society Community.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ResearchGate.
  • Solvent selection guides for pharmaceutical chemistry. Prime Scholars.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.
  • The Grignard Reaction. University of Missouri–St. Louis.
  • Solvent coordination to palladium can invert the selectivity of oxidative addition. RSC Publishing.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline. BenchChem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.
  • Buchwald-Hartwig Amination Solvent Choice. Reddit.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ResearchGate.
  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci.
  • Grignard Reaction. Angelo State University.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC.
  • Benzene, 1-chloro-3-ethoxy-. NIST WebBook.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
  • A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline. BenchChem.
  • A Comparative Guide to the Reaction Mechanisms of 1-Chloro-3-ethylbenzene: A DFT Perspective. BenchChem.
  • Greener Grignard Reaction. Beyond Benign.
  • Grignard Reagents. Sigma-Aldrich.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry.
  • This compound. Stenutz.
  • This compound. PubChem.
  • This compound. SIELC Technologies.
  • This compound. ECHEMI.

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Technical Support Center: Monitoring 1-Chloro-3-ethoxybenzene Reaction Progress Using TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 1-Chloro-3-ethoxybenzene. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to troubleshoot and optimize your chromatographic analyses effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the TLC analysis of this compound.

Q1: What is a suitable stationary phase for the TLC of this compound?

For routine analysis of this compound and related aromatic ethers, standard silica gel (SiO₂) plates are the most common and effective choice.[1] Silica gel is a highly polar adsorbent, which allows for good separation of compounds with a range of polarities.[1] Given that this compound is a moderately non-polar compound, it will interact sufficiently with the silica gel to allow for effective separation from both more polar and less polar reaction components.[2]

Q2: How do I choose an appropriate mobile phase (solvent system) for my TLC analysis?

The selection of the mobile phase is critical for achieving good separation. For a compound of moderate polarity like this compound, a mixture of a non-polar solvent and a slightly more polar solvent is typically used.[3][4] A good starting point is a mixture of hexanes and ethyl acetate.[4][5] The optimal ratio will depend on the specific reaction, but a common starting point is in the range of 10-50% ethyl acetate in hexane.[4] The goal is to achieve a retention factor (Rf) for the starting material between 0.2 and 0.4, which generally provides a good window for observing the appearance of new, less or more polar products.[6]

Q3: How can I visualize the spots on the TLC plate?

Since this compound is an aromatic compound, it will absorb ultraviolet (UV) light.[7] Therefore, the primary and non-destructive method for visualization is using a UV lamp, typically at 254 nm.[7][8] The compound will appear as a dark spot on a fluorescent green background on TLC plates that contain a fluorescent indicator.[7][8]

For compounds that are not UV-active or for confirmation, various chemical stains can be used. These are destructive methods. Common stains that can be effective for aromatic compounds and their derivatives include:

  • Potassium permanganate (KMnO₄) stain: This is a good general-purpose stain that reacts with compounds that can be oxidized, which includes many organic molecules.[9]

  • Iodine (I₂) chamber: Exposing the plate to iodine vapor will cause many organic compounds to appear as brown spots.[8][10] This method is semi-destructive as the spots may fade over time.[10]

Q4: What is a "co-spot" and why is it important in reaction monitoring?

A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are applied.[11] Its purpose is to definitively identify the starting material spot in the reaction mixture lane, especially when the Rf values of the starting material and product are very similar.[11] If the spot corresponding to the starting material in the reaction mixture lane merges perfectly with the co-spot, it confirms its identity.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the TLC analysis of this compound reactions.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots 1. Sample Overload: The initial spot was too concentrated.[3][5][12] 2. Inappropriate Spotting Solvent: The solvent used to dissolve the sample is too polar. 3. Compound Degradation: The compound may be sensitive to the acidic nature of the silica gel.[13]1. Dilute the sample before spotting it on the TLC plate.[5][12] 2. Use a less polar and volatile solvent (e.g., dichloromethane or ethyl acetate) to dissolve the sample.[13] 3. Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the silica's acidity if your compound is acid-sensitive.[12]
Spots are not moving from the baseline (Rf ≈ 0) 1. Mobile Phase is Not Polar Enough: The solvent system does not have sufficient eluting power to move the compound up the plate.[6]1. Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[6]
Spots are running at the solvent front (Rf ≈ 1) 1. Mobile Phase is Too Polar: The solvent system is too strong, causing all components to travel with the solvent front.[6][10]1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means decreasing the proportion of ethyl acetate.[6]
No Spots are Visible Under UV Light 1. Sample is Too Dilute: The concentration of the compound is below the detection limit of the UV lamp.[3][7] 2. Compound is Not UV-Active: While unlikely for this compound, a reaction product might lack a significant chromophore.[7] 3. Sample Evaporation: If the compound is volatile, it may have evaporated from the plate.[7][12]1. Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[3][7] 2. Use a chemical stain (e.g., potassium permanganate or iodine) to visualize the plate.[7][12] 3. Minimize the time the plate is exposed to air before and after development.
Uneven or Crooked Solvent Front 1. Uneven Adsorbent Layer: The silica gel on the plate is not uniform. 2. Improper Chamber Saturation: The atmosphere inside the developing chamber is not saturated with solvent vapors.[3] 3. Plate Touching the Chamber Walls: The edge of the TLC plate is in contact with the side of the developing chamber.[3]1. Use high-quality, commercially prepared TLC plates. 2. Line the developing chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. 3. Ensure the TLC plate is placed in the center of the chamber and not touching the sides.[3]

Section 3: Experimental Protocols

Protocol 1: Preparation and Elution of the TLC Plate
  • Plate Preparation:

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Be careful not to scrape off the silica.

    • Mark three small, equidistant points on the origin line for spotting the starting material (SM), the reaction mixture (Rxn), and a co-spot (Co).

  • Spotting the Plate:

    • Dissolve a small amount of your this compound starting material in a volatile solvent like ethyl acetate or dichloromethane to create a dilute solution.

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" mark on the origin line.

    • Carefully withdraw a small aliquot of your reaction mixture using another capillary tube and spot it on the "Rxn" mark.

    • For the "Co" spot, first apply the starting material, and then, after it has dried, spot the reaction mixture directly on top of it.

    • Ensure each spot is small and concentrated by allowing the solvent to evaporate completely between applications if multiple applications are needed.

  • Developing the Plate:

    • Prepare the developing chamber by adding the chosen mobile phase (e.g., 20% ethyl acetate in hexanes) to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Close the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent to ascend the plate by capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

Protocol 2: Visualization and Analysis
  • UV Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Place the plate under a UV lamp (254 nm) and observe the spots.

    • Lightly circle the observed spots with a pencil.

  • Chemical Staining (Optional):

    • If further visualization is needed, prepare a potassium permanganate stain or an iodine chamber.

    • For the permanganate stain, quickly dip the plate into the solution using forceps, then gently heat the plate with a heat gun until spots appear.

    • For the iodine chamber, place the plate inside the chamber until brown spots develop.

  • Calculation of Rf Values:

    • Measure the distance from the origin line to the center of each spot.

    • Measure the distance from the origin line to the solvent front.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the Rf value of the starting material to the spots in the reaction mixture lane to monitor its consumption. The appearance of new spots indicates the formation of products.

Section 4: Data Presentation

The following table provides suggested starting solvent systems and expected relative Rf values for monitoring a typical reaction of this compound, such as an electrophilic aromatic substitution. Note that the ethoxy group is an ortho-, para-director.[14][15]

Compound Type Example Structure Expected Polarity Suggested Starting Solvent System (EtOAc/Hexanes) Expected Relative Rf Value
Starting Material This compoundModerately Non-polar10-30% EtOAc/Hexanes0.3 - 0.5
Less Polar Product e.g., A product from a reaction that removes a polar functional group.Non-polar10-30% EtOAc/Hexanes> Starting Material
More Polar Product e.g., A product from a reaction that introduces a polar functional group (e.g., -NO₂, -SO₃H).More Polar10-30% EtOAc/Hexanes< Starting Material

Section 5: Visual Workflow

The following diagram illustrates the logical workflow for monitoring a reaction involving this compound using TLC.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Create Co-Spot (SM + Rxn) spot_rxn->spot_co prep_chamber Prepare & Saturate Developing Chamber spot_co->prep_chamber develop_plate Develop Plate in Mobile Phase prep_chamber->develop_plate mark_front Remove Plate & Mark Solvent Front develop_plate->mark_front dry_plate Dry Plate mark_front->dry_plate uv_vis Visualize under UV Lamp (254 nm) dry_plate->uv_vis stain_vis Chemical Staining (Optional) uv_vis->stain_vis calc_rf Calculate Rf Values uv_vis->calc_rf stain_vis->calc_rf analyze Analyze Reaction Progress (SM Consumption, Product Formation) calc_rf->analyze

Caption: Workflow for TLC Monitoring of this compound Reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds.
  • SiliCycle. (n.d.). TLC Troubleshooting with SiliCycle's SiliaPlate.
  • PubChem. (n.d.). This compound.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • University of Rochester. (n.d.). How To: Monitor by TLC.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Hoffman Fine Chemicals. (n.d.). CAS 2655-83-6 | this compound.
  • Not Voodoo. (n.d.). TLC stains.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
  • Chemsrc. (2025, August 25). This compound.
  • NIST. (n.d.). Benzene, 1-chloro-3-ethoxy-.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • PubChemLite. (n.d.). This compound (C8H9ClO).
  • Scribd. (n.d.). ChromatographyPart 3: Monitoring a Reaction with TLC.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
  • BGD Group. (2011). TLC Developing System.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.

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Resolving co-eluting impurities in 1-Chloro-3-ethoxybenzene analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Chloro-3-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving complex analytical challenges, with a particular focus on co-eluting impurities. Our approach is rooted in fundamental chromatographic principles to empower you with the expertise to develop robust and reliable analytical methods.

Introduction: The Challenge of Analyzing this compound

This compound is an aromatic ether with applications in the synthesis of pharmaceuticals and other fine chemicals. Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of the final product. A significant analytical hurdle is the potential for co-elution with structurally similar impurities, which can arise during synthesis or degradation. These impurities often include positional isomers and related substances that possess very similar physicochemical properties to the main analyte, making their separation challenging with standard chromatographic methods.

This guide will provide a structured approach to method development and troubleshooting, enabling you to achieve baseline resolution of this compound from its critical impurities.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound in a question-and-answer format.

Q1: I am observing a shoulder on my main this compound peak using a standard C18 column. How can I confirm if this is a co-eluting impurity?

Answer:

A shoulder on the main peak is a strong indication of a co-eluting impurity.[1] Before embarking on extensive method development, it is crucial to confirm the presence of the co-eluting species.

Causality: Peak shoulders or distortions suggest that two or more compounds are eluting at very similar retention times.[1] A standard C18 column separates primarily based on hydrophobicity. Structurally similar isomers of this compound will have very similar hydrophobicities, leading to poor resolution.

Verification Protocol:

  • Peak Purity Analysis (if using a DAD/PDA detector): A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable for assessing peak purity.[1][2]

    • Acquire spectra across the entire peak (apex, leading edge, and tailing edge).

    • Overlay the spectra. If the peak is pure, the spectra will be identical. Spectral differences indicate the presence of one or more co-eluting impurities.

  • Mass Spectrometry (MS) Analysis: If your chromatograph is connected to a mass spectrometer, you can obtain mass spectra across the peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak confirms co-elution.[1]

  • Varying Injection Volume: Injecting a lower concentration of your sample can sometimes improve the resolution of a closely eluting peak from the main peak, making the shoulder more distinct.

Q2: My initial method development on a C18 column is failing to resolve a known positional isomer impurity. What is the next logical step?

Answer:

When a C18 column fails to provide adequate resolution for positional isomers of aromatic compounds, the most effective next step is to change the stationary phase to one that offers a different separation mechanism. For aromatic compounds, a phenyl-based column is an excellent choice.[3][4][5][6]

Causality:

  • C18 Columns: Rely primarily on hydrophobic (van der Waals) interactions. Positional isomers often have nearly identical hydrophobicities, leading to co-elution.

  • Phenyl Columns: In addition to hydrophobic interactions from the alkyl linker, phenyl columns offer π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[3][4][5] This secondary interaction mechanism provides a different selectivity, especially for aromatic and unsaturated compounds, and can resolve isomers that co-elute on a C18 phase.[3][5][7][8]

Workflow for Stationary Phase Selection:

Caption: Workflow for selecting an alternative stationary phase.

Experimental Protocol: Switching to a Phenyl Column

  • Column Selection: Choose a phenyl-hexyl or a pentafluorophenyl (PFP) column. PFP columns can offer enhanced selectivity for halogenated compounds.[5]

  • Initial Conditions: Start with the same mobile phase and gradient conditions used with the C18 column. This will provide a direct comparison of the selectivity.

  • Observation: In many cases, you will observe a change in the elution order of the main peak and the impurity, indicating a change in selectivity.[5]

  • Optimization: If the separation is improved but not yet baseline, you can proceed to optimize the mobile phase on the new column.

Q3: I've switched to a Phenyl-Hexyl column and see some separation, but the resolution is still not optimal (Rs < 1.5). How can I fine-tune the mobile phase for better resolution?

Answer:

Once you have a stationary phase that shows potential for separation, fine-tuning the mobile phase is the next critical step. This involves adjusting the organic modifier, its concentration, and the pH (if applicable).[9][10][11]

Causality: The mobile phase composition directly influences the partitioning of the analyte between the stationary and mobile phases. Small changes can significantly impact selectivity and resolution.

Mobile Phase Optimization Strategy:

ParameterActionRationale
Organic Modifier Switch from acetonitrile to methanol (or vice versa).Acetonitrile and methanol have different solvent properties and can alter the selectivity of the separation. Methanol is a proton donor, while acetonitrile is a proton acceptor, leading to different interactions with the analyte and stationary phase.[11][12]
Solvent Strength Decrease the percentage of the organic modifier in the mobile phase.This will increase the retention time of all components. For closely eluting peaks, the increased interaction time with the stationary phase can lead to better separation. A 10% decrease in the organic modifier can result in a 2-3 fold increase in retention.[11]
Gradient Slope If using a gradient, decrease the slope (i.e., make the gradient longer and shallower).A shallower gradient increases the effective difference in solvent strength required to elute the co-eluting pair, thereby improving resolution.
Temperature Adjust the column temperature.Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature generally decreases retention times and can sometimes improve peak shape. Conversely, decreasing the temperature can increase retention and may improve resolution for some critical pairs. It is an empirical parameter that should be tested.[13][14]

Experimental Protocol: Mobile Phase Optimization

  • Solvent Screening:

    • Prepare two sets of mobile phases: one with acetonitrile as the organic modifier and another with methanol.

    • Run your sample with the same gradient profile using both mobile phases.

    • Compare the chromatograms for changes in selectivity and resolution.

  • Gradient Optimization:

    • Based on the better-performing organic modifier, run a scouting gradient (e.g., 5-95% organic in 20 minutes) to determine the approximate elution composition for your compounds of interest.

    • Design a shallower gradient around the elution point of the critical pair. For example, if the peaks elute at 40% acetonitrile, try a gradient from 30% to 50% acetonitrile over 30 minutes.

  • Temperature Study:

    • Set the column oven to 25°C, 30°C, and 35°C and inject the sample at each temperature.

    • Evaluate the impact on resolution.

Q4: How do I identify potential impurities in my this compound sample to know what to look for?

Answer:

Identifying potential impurities is a crucial step in method development and is often guided by understanding the synthetic route of the drug substance and its potential degradation pathways.[15][16]

Causality: Impurities can be introduced from starting materials, intermediates, by-products of side reactions, or from the degradation of the final product.[15]

Potential Impurities in this compound:

Impurity TypePotential CompoundsOrigin
Positional Isomers 1-Chloro-2-ethoxybenzene, 1-Chloro-4-ethoxybenzeneSide-products from the etherification of chlorophenol isomers.
Related Substances 1-Chloro-3-methoxybenzene, 1-Bromo-3-ethoxybenzeneUse of related starting materials (e.g., 1-bromo-3-chlorobenzene).[17]
Starting Materials 3-ChlorophenolIncomplete reaction during etherification.
Degradation Products 3-Chlorophenol, other related phenolsHydrolysis of the ether linkage under acidic or basic conditions.

Forced Degradation Studies:

To identify potential degradation products, forced degradation (stress testing) studies are essential.[18][19][20][21][22] These studies expose the drug substance to harsh conditions to accelerate its decomposition.

Protocol for Forced Degradation:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl to the stock solution and heat at 80°C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH to the stock solution and heat at 80°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.[21]

    • Photolytic Degradation: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter.[19]

    • Thermal Degradation: Expose the solid material to dry heat (e.g., 105°C) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-DAD-MS to separate and identify the degradation products.

Caption: Workflow for forced degradation studies.

References

  • uHPLCs. (2025, February 13). Phenyl Column You Should Know. uHPLCs. [Link]
  • PubMed. (n.d.). An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??
  • Royal Society of Chemistry. (2019, November 18).
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. [Link]
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • MedCrave. (2016, December 14). Forced Degradation Studies. Journal of Analytical and Pharmaceutical Research. [Link]
  • Pharmaeli. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Semantic Scholar. (1993, October 1). Optimizing Mobile Phase Composition, its Flow Rate and Column Temperature in HPLC Using an Experimental Design Assisted with A Simplex Method.
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.
  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • PubMed. (2006, September 15). Selectivity in reversed-phase separations Influence of the stationary phase.
  • LookChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN101033168A - Method of synthesizing 1-chloro-3-ethyl-benzene.
  • PubMed. (n.d.). Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions.
  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • SIELC Technologies. (2018, May 16). This compound.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
  • LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • ResearchGate. (2025, August 5). Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • World Journal of Pharmaceutical Research. (n.d.). a comprehensive review of method development by hplc.
  • Shimadzu. (n.d.). Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS.
  • LCGC Europe. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Shimadzu. (2012, June). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • NIST. (n.d.). Benzene, 1-chloro-3-ethoxy-.
  • LCGC North America. (n.d.). Critical Pairs in Column Chromatography: A Primer for Pharmaceutical Method Validation.
  • ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions.
  • Semantic Scholar. (2008). 12 CE in impurity profiling of drugs.
  • PubMed Central. (2025, April 24). Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods.

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Validation & Comparative

A Researcher's Guide to the Unambiguous Structural Confirmation of 1-Chloro-3-ethoxybenzene Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the precise and unequivocal confirmation of a molecule's structure is paramount. While routine 1D NMR (¹H and ¹³C) provides a foundational overview, it often falls short in distinguishing between closely related isomers, a common challenge in the synthesis of substituted aromatic compounds. This guide provides an in-depth, practical comparison of 2D NMR techniques for the definitive structural elucidation of 1-chloro-3-ethoxybenzene, a common intermediate in organic synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach for researchers, scientists, and drug development professionals.

The Challenge: Ambiguity in 1D NMR and the Isomer Problem

The synthesis of this compound can potentially yield other isomers, such as 1-chloro-2-ethoxybenzene and 1-chloro-4-ethoxybenzene. While 1D ¹H and ¹³C NMR spectra offer initial clues like the presence of an ethoxy group and a substituted benzene ring, the precise substitution pattern can remain ambiguous. The aromatic region in the ¹H NMR spectrum, in particular, can be complex and difficult to interpret definitively due to overlapping signals and complex coupling patterns.[1] Relying solely on 1D methods can lead to misassignment, with significant consequences for subsequent research and development.

The 2D NMR Toolkit: A Multi-faceted Approach to Structural Verification

To overcome the limitations of 1D NMR, a suite of 2D NMR experiments is employed. Each technique provides a unique layer of information, and together, they build an irrefutable picture of the molecular structure.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][3][4][5][6] In the context of this compound, COSY is instrumental in tracing the connectivity of the protons on the aromatic ring and confirming the ethyl group's internal couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[7][8][9][10][11] HSQC acts as a bridge, definitively linking each proton to its corresponding carbon atom. This is a crucial step in assigning the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Perhaps the most powerful tool for this specific challenge, HMBC reveals correlations between protons and carbons over two to three bonds.[11][12][13][14][15] These "long-range" correlations are the key to piecing together the molecular puzzle, especially for identifying quaternary carbons and confirming the substitution pattern on the benzene ring.

Experimental Workflow and Data Interpretation

The following section outlines a logical workflow for the structural confirmation of a product presumed to be this compound.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_confirm Confirmation a Acquire ¹H NMR c Initial Assignments & Ambiguities a->c b Acquire ¹³C NMR b->c d COSY: Establish ¹H-¹H Connectivity c->d Resolve Ambiguities e HSQC: Link ¹H to directly bonded ¹³C d->e f HMBC: Confirm long-range ¹H-¹³C correlations e->f g Integrate All Data f->g Final Correlations h Unambiguous Structure Confirmed g->h

Caption: Workflow for Structural Elucidation using 1D and 2D NMR.

Step 1: Initial Analysis with 1D NMR

A preliminary analysis of the ¹H and ¹³C NMR spectra is performed. The ethoxy group should be readily identifiable by a triplet and a quartet in the ¹H spectrum and two signals in the aliphatic region of the ¹³C spectrum. The aromatic region of the ¹H spectrum will show complex multiplets, and the ¹³C spectrum will display four signals for the aromatic carbons. However, definitively assigning the substitution pattern based on chemical shifts alone is challenging due to the combined electronic effects of the chloro and ethoxy groups.[1][16]

Step 2: Establishing Proton Connectivity with COSY

The COSY spectrum will reveal the coupling network. A cross-peak between the methyl and methylene protons of the ethoxy group will be observed.[3][4] More importantly, the correlations between the aromatic protons will help to trace the spin system on the benzene ring. For this compound, we expect to see correlations that define the connectivity of the four aromatic protons.

Step 3: Linking Protons to Carbons with HSQC

The HSQC spectrum provides direct one-bond ¹H-¹³C correlations.[7][8][11] Each aromatic proton signal will show a cross-peak to its directly attached carbon, and the ethoxy protons will correlate with their respective carbons. This allows for the unambiguous assignment of all protonated carbons. Quaternary carbons, having no attached protons, will not appear in the HSQC spectrum.[7]

Step 4: The Decisive Evidence from HMBC

The HMBC spectrum provides the final and most crucial pieces of evidence by showing correlations between atoms separated by multiple bonds.[11][12][13][15] For this compound, the key correlations to look for are:

  • A correlation from the methylene protons of the ethoxy group (-O-CH₂-) to the aromatic carbon at the C3 position. This three-bond correlation is definitive proof of the ethoxy group's attachment point.

  • Correlations from the aromatic protons to neighboring and distant carbons, which will confirm the overall substitution pattern and help to assign the quaternary carbons.

G cluster_0 Key HMBC Correlations for this compound C1 C1-Cl C2 C2-H C3 C3-O C4 C4-H C2->C4 ³JCH C6 C6-H C2->C6 ³JCH O O C4->C2 ³JCH C5 C5-H C4->C6 ²JCH CH2 CH2 CH2->C3 ³JCH CH3 CH3

Sources

A Comparative Guide to the Reactivity of 1-Chloro- vs. 1-Bromo-3-ethoxybenzene in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth technical comparison of the reactivity of 1-bromo-3-ethoxybenzene and the more economical 1-chloro-3-ethoxybenzene in three pivotal transformations: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions.

The fundamental difference in reactivity between these two substrates is rooted in the disparity of their carbon-halogen bond strengths. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1] This directly influences the kinetics of the oxidative addition step—often the rate-determining phase of the catalytic cycle—where the palladium catalyst inserts into the C-X bond.[1][2] Consequently, 1-bromo-3-ethoxybenzene is generally more reactive than its chloro-analogue, often allowing for milder reaction conditions and achieving higher yields.[1][2] However, recent advancements in ligand design have developed sophisticated, bulky, and electron-rich phosphine ligands that can effectively activate the more robust C-Cl bond, making this compound a viable and attractive substrate.[1][3]

Comparative Reactivity Analysis

While direct, side-by-side experimental data for 1-chloro- and 1-bromo-3-ethoxybenzene under identical conditions is not extensively published, we can extrapolate expected performance based on well-established principles of palladium catalysis. The following tables summarize the anticipated differences in key coupling reactions.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Parameter1-Bromo-3-ethoxybenzeneThis compoundRationale
Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Pd(OAc)₂ / SPhos or XPhosStandard phosphine ligands are often sufficient for the more reactive aryl bromide.[4] Aryl chlorides typically require bulky, electron-rich biarylphosphine ligands to facilitate the challenging oxidative addition step.[3][5]
Catalyst Loading 1-3 mol%2-5 mol%The higher reactivity of the C-Br bond allows for lower catalyst loading. More catalyst is often needed to achieve reasonable conversion rates with the less reactive aryl chloride.[6]
Temperature 80-100 °C100-120 °CMilder conditions are generally sufficient for the oxidative addition to the C-Br bond. Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.
Reaction Time 2-6 hours12-24 hoursFaster kinetics of the oxidative addition and subsequent steps lead to shorter reaction times for the bromo derivative.
Expected Yield >90%70-85%Under optimized conditions, the bromo-substrate is expected to give a higher yield due to its greater reactivity and potentially fewer side reactions like catalyst deactivation.

Table 2: Heck Coupling with Styrene

Parameter1-Bromo-3-ethoxybenzeneThis compoundRationale
Catalyst System Pd(OAc)₂/P(o-tol)₃Pd(OAc)₂ / P(t-Bu)₃ or NHC ligandWhile traditional phosphines can be effective for aryl bromides, the activation of aryl chlorides in the Heck reaction often necessitates more specialized, electron-rich, and sterically demanding ligands like trialkylphosphines or N-heterocyclic carbenes (NHCs).[7][8]
Base Et₃N, K₂CO₃Cs₂CO₃, K₃PO₄Stronger bases are often employed with aryl chlorides to facilitate the regeneration of the Pd(0) catalyst and promote the overall catalytic cycle.[9]
Temperature 100-120 °C120-140 °CSimilar to the Suzuki coupling, higher temperatures are required to facilitate the oxidative addition of the C-Cl bond.[8]
Expected Yield 85-95%60-75%The higher reactivity of 1-bromo-3-ethoxybenzene generally translates to higher yields in the Heck reaction.[6]

Table 3: Buchwald-Hartwig Amination with Morpholine

Parameter1-Bromo-3-ethoxybenzeneThis compoundRationale
Catalyst System Pd₂(dba)₃ / BINAPPd₂(dba)₃ / XPhos or BrettPhosWhile bidentate phosphine ligands like BINAP can be effective for aryl bromides, the amination of aryl chlorides typically requires the use of highly active, bulky biaryl monophosphine ligands developed by the Buchwald group.[10][11]
Base NaOt-BuNaOt-Bu or LHMDSStrong bases are essential for the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[12]
Temperature 80-100 °C100-110 °CThe C-Cl bond activation necessitates higher reaction temperatures.
Expected Yield >95%80-90%With modern catalysts, high yields can be achieved for both substrates, though the bromo-derivative often reacts more readily.[11]
Mechanistic Underpinnings of Reactivity

The efficiency of palladium-catalyzed cross-coupling reactions is largely dictated by the three primary steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Palladium-Catalyzed Cross-Coupling Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_bh Buchwald-Hartwig Amination Pd(0)L2_S Pd(0)L₂ ArPd(II)XL2_S Ar-Pd(II)(X)L₂ Pd(0)L2_S->ArPd(II)XL2_S Oxidative Addition (Ar-X) ArPd(II)(Ar')L2_S Ar-Pd(II)(Ar')L₂ ArPd(II)XL2_S->ArPd(II)(Ar')L2_S Transmetalation (Ar'-B(OR)₂ + Base) ArPd(II)(Ar')L2_S->Pd(0)L2_S Ar-Ar'_S Ar-Ar' ArPd(II)(Ar')L2_S->Ar-Ar'_S Reductive Elimination Pd(0)L2_H Pd(0)L₂ ArPd(II)XL2_H Ar-Pd(II)(X)L₂ Pd(0)L2_H->ArPd(II)XL2_H Oxidative Addition (Ar-X) AlkeneComplex_H Ar-Pd(II)(alkene)L₂ ArPd(II)XL2_H->AlkeneComplex_H Alkene Coordination MigratoryComplex_H R-CH₂-CH(Ar)-Pd(II)L₂ AlkeneComplex_H->MigratoryComplex_H Migratory Insertion ProductComplex_H HPd(II)X(alkene)L₂ MigratoryComplex_H->ProductComplex_H β-Hydride Elimination ProductComplex_H->Pd(0)L2_H Reductive Elimination (+ Base) Product_H Ar-CH=CH-R ProductComplex_H->Product_H Pd(0)L2_B Pd(0)L₂ ArPd(II)XL2_B Ar-Pd(II)(X)L₂ Pd(0)L2_B->ArPd(II)XL2_B Oxidative Addition (Ar-X) AmidoComplex_B Ar-Pd(II)(NR₂)L₂ ArPd(II)XL2_B->AmidoComplex_B Amine Coordination & Deprotonation (HNR₂ + Base) AmidoComplex_B->Pd(0)L2_B Product_B Ar-NR₂ AmidoComplex_B->Product_B Reductive Elimination

Caption: Generalized catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

The critical difference between 1-bromo- and this compound lies in the "Oxidative Addition" step. The C-Br bond (bond dissociation energy ~71 kcal/mol) is significantly weaker than the C-Cl bond (~84 kcal/mol), leading to a lower activation energy for the palladium insertion.[1] This kinetic advantage for aryl bromides often allows for the use of less electron-rich ligands and lower temperatures.[1] For aryl chlorides, highly electron-rich and sterically hindered ligands (e.g., XPhos, SPhos, BrettPhos) are required. These ligands promote the oxidative addition by stabilizing the resulting Pd(II) complex and increasing the electron density on the palladium center, which facilitates the cleavage of the strong C-Cl bond.[5][13]

Experimental Protocols

The following protocols are representative examples designed to highlight the differing reactivity. Optimization may be required for specific applications.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-3-ethoxybenzene

  • Reagents & Setup: To an oven-dried Schlenk flask, add 1-bromo-3-ethoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).

  • Solvent & Atmosphere: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound

  • Reagents & Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%).

  • Solvent & Atmosphere: Evacuate and backfill the flask with argon three times. Add degassed dioxane (5 mL).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 18 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ExperimentalWorkflow cluster_bromo Protocol for 1-Bromo-3-ethoxybenzene cluster_chloro Protocol for this compound A1 Combine Aryl Bromide, Boronic Acid, Base B1 Add Pd(PPh₃)₄ Catalyst A1->B1 C1 Add Degassed Toluene/Water B1->C1 D1 Heat at 90°C for 4h C1->D1 E1 Workup & Purification D1->E1 A2 Combine Aryl Chloride, Boronic Acid, Base B2 Add Pd(OAc)₂/SPhos Catalyst A2->B2 C2 Add Degassed Dioxane B2->C2 D2 Heat at 110°C for 18h C2->D2 E2 Workup & Purification D2->E2

Caption: Comparative experimental workflows for Suzuki-Miyaura coupling.

Conclusion and Outlook

The choice between 1-chloro- and 1-bromo-3-ethoxybenzene in coupling reactions represents a classic trade-off between reactivity and cost. The bromo-derivative is inherently more reactive, allowing for milder conditions, lower catalyst loadings, and often resulting in higher yields and shorter reaction times.[1][2] This makes it an ideal choice for complex syntheses where efficiency and yield are paramount.

Conversely, the lower cost and wider availability of this compound make it an attractive alternative, particularly for large-scale industrial applications. The significant progress in the development of highly active palladium catalysts supported by bulky, electron-rich phosphine ligands has largely bridged the reactivity gap, enabling the efficient use of aryl chlorides in a wide array of coupling reactions.[1][3] For drug development professionals and researchers, the decision will ultimately depend on a careful evaluation of the specific synthetic goals, substrate complexity, and economic considerations.

References

  • Littke, A. F., & Fu, G. C. (2002). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 124(49), 13410–13418. [Link]
  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]
  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(4), 2593–2607. [Link]
  • Valente, C., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene. [Table].
  • RDiscovery. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Wikipedia. (n.d.).
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  • ResearchGate. (2015).
  • Leadbeater, N. E., & McGowan, C. (2003). Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. Organic & Biomolecular Chemistry, 1(10), 1681-1683. [Link]
  • Chemistry LibreTexts. (2023).
  • JoVE. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]
  • Al-Masri, A. A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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  • Moloto, B. P., et al. (2021). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Chemistry – A European Journal, 27(1), 223-231. [Link]
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  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18074–18084. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-Chloro-3-ethoxybenzene and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, the precise identification of molecular structure is a non-negotiable cornerstone of research and quality control. Positional isomers, such as the ortho, meta, and para variants of chloroethoxybenzene, possess the same molecular formula (C₈H₉ClO) and mass, yet exhibit distinct physical, chemical, and biological properties.[1][2][3] Consequently, their unambiguous differentiation is critical. This guide provides a comprehensive comparison of 1-Chloro-3-ethoxybenzene (meta), 1-Chloro-2-ethoxybenzene (ortho), and 1-Chloro-4-ethoxybenzene (para) using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causal relationships between substitution patterns and spectral outputs, providing field-proven insights and detailed experimental considerations for researchers and scientists.

Core Principles: How Spectroscopy Unveils Isomeric Identity

The ability to distinguish between ortho, meta, and para isomers stems from how the spatial arrangement of the chloro and ethoxy substituents on the benzene ring influences the molecule's symmetry and the vibrational and electronic environments of its constituent atoms.

  • Infrared (IR) Spectroscopy: This technique probes the vibrational modes of molecular bonds. While many absorption bands are common across all three isomers (e.g., C-H stretches, C-O stretches), the out-of-plane (OOP) C-H bending vibrations in the fingerprint region (900–675 cm⁻¹) are exceptionally sensitive to the substitution pattern on the aromatic ring. The number and position of adjacent hydrogen atoms on the ring dictate these absorption frequencies, providing a reliable diagnostic tool.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides unparalleled detail about the chemical environment of ¹H (proton) and ¹³C nuclei.

    • ¹³C NMR: The number of unique carbon signals directly reflects the molecule's symmetry. The para isomer, possessing the highest symmetry (a C₂ axis), will exhibit fewer aromatic carbon signals than the less symmetrical ortho and meta isomers.[6]

    • ¹H NMR: The chemical shift and, more importantly, the spin-spin splitting patterns of the aromatic protons are highly informative. The proximity and relative orientation of neighboring protons, which differ for each isomer, create distinct and predictable patterns.[7][8][9]

  • Mass Spectrometry (MS): While all three isomers have the identical molecular weight (156.61 g/mol ), high-resolution mass spectrometry can confirm the elemental composition.[1][2][10] The fragmentation patterns under electron ionization (EI) can sometimes offer clues, but they are often very similar and less definitive for isomer differentiation compared to IR and NMR.

Experimental Workflow & Protocols

A robust analytical workflow is essential for generating reliable and reproducible spectroscopic data. The following protocols represent standard, self-validating methodologies for the analysis of liquid samples like the chloroethoxybenzene isomers.

General Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Obtain Isomer Sample (≥98% purity) Prep_NMR Dissolve in CDCl3 with 0.03% TMS Sample->Prep_NMR Prep_IR Deposit neat liquid on ATR crystal Sample->Prep_IR Prep_MS Dilute in suitable solvent (e.g., Methanol) Sample->Prep_MS Acq_NMR Acquire ¹H & ¹³C NMR Spectra (e.g., 400 MHz Spectrometer) Prep_NMR->Acq_NMR Acq_IR Acquire FTIR Spectrum (4000-400 cm⁻¹) Prep_IR->Acq_IR Acq_MS Acquire EI Mass Spectrum (e.g., GC-MS) Prep_MS->Acq_MS Analyze_NMR Analyze symmetry (¹³C) & splitting patterns (¹H) Acq_NMR->Analyze_NMR Analyze_IR Identify diagnostic C-H out-of-plane bends Acq_IR->Analyze_IR Analyze_MS Confirm Molecular Ion (M⁺) & analyze fragmentation Acq_MS->Analyze_MS Identification Isomer Identification Analyze_NMR->Identification Analyze_IR->Identification Analyze_MS->Identification

Caption: General workflow for spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR). This is preferred for liquid samples as it requires minimal sample preparation and is highly reproducible.

  • Protocol:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Place a single drop of the neat chloroethoxybenzene isomer onto the center of the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • Perform automatic background subtraction and ATR correction using the instrument software.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol:

    • Prepare the sample by dissolving approximately 10-20 mg of the isomer in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm). Many commercially available NMR solvents already contain TMS.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) coupled with Gas Chromatography (GC-MS). This setup is ideal for separating any potential impurities before ionization.

  • Protocol:

    • Prepare a dilute solution (~100 ppm) of the isomer in a volatile solvent like methanol or ethyl acetate.

    • Inject 1 µL of the solution into the GC-MS system.

    • The GC will separate the components of the sample, with the pure isomer entering the mass spectrometer as a discrete peak.

    • Acquire the mass spectrum using a standard EI energy of 70 eV.

Comparative Spectroscopic Analysis

Infrared (IR) Spectroscopy: The Fingerprint of Substitution

The most telling information from IR spectroscopy for differentiating these isomers lies in the C-H out-of-plane (OOP) bending region (900-675 cm⁻¹).[5]

  • 1-Chloro-2-ethoxybenzene (ortho): Characterized by a single, strong absorption band arising from the four adjacent C-H bonds on the ring. This band is typically found between 770-735 cm⁻¹. The spectrum from the NIST database confirms a strong peak in this region.[1]

  • This compound (meta): This substitution pattern yields two distinct groups of adjacent hydrogens (one isolated, and a group of three). This results in two characteristic bands: one strong band around 810-750 cm⁻¹ and another very strong band near 690 cm⁻¹.[5]

  • 1-Chloro-4-ethoxybenzene (para): The two pairs of adjacent hydrogens give rise to a single, very strong absorption band, typically at a higher frequency than the ortho isomer, in the range of 850-800 cm⁻¹.[5] The NIST reference spectrum for this compound shows a prominent peak within this diagnostic window.[2]

IsomerSubstitution PatternDiagnostic IR C-H OOP Bending (cm⁻¹)
ortho- 1,2-DisubstitutedOne strong band at ~750 cm⁻¹
meta- 1,3-DisubstitutedTwo bands: one at ~780 cm⁻¹ and one at ~690 cm⁻¹
para- 1,4-DisubstitutedOne strong band at ~830 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Symmetry and Environment

NMR provides the most definitive evidence for isomer identification through both carbon count and proton splitting patterns.

¹³C NMR Analysis

The key here is molecular symmetry. The plane of symmetry in the para isomer reduces the number of chemically distinct aromatic carbons.

  • 1-Chloro-2-ethoxybenzene (ortho): Lacks symmetry, resulting in six unique signals for the aromatic carbons.

  • This compound (meta): Lacks symmetry, also resulting in six unique signals for the aromatic carbons.

  • 1-Chloro-4-ethoxybenzene (para): A plane of symmetry bisects the molecule through the two substituents. This makes pairs of carbons equivalent, resulting in only four unique aromatic carbon signals.[6] This is an immediate and unambiguous identifier.

¹H NMR Analysis

The aromatic region (typically 6.5-8.0 ppm) provides a unique fingerprint for each isomer.[8]

  • 1-Chloro-2-ethoxybenzene (ortho): The four aromatic protons are all chemically distinct and couple with each other, leading to a complex and overlapping multiplet pattern that is difficult to analyze by first-order rules.[7]

  • This compound (meta): The four aromatic protons are also chemically distinct. The pattern is complex but can sometimes be more resolved than the ortho isomer, occasionally showing one proton with minimal coupling (appearing as a narrow triplet or singlet-like peak).[11]

  • 1-Chloro-4-ethoxybenzene (para): The symmetry of this isomer results in two pairs of chemically equivalent protons. This typically produces a much simpler spectrum, often characterized by two distinct doublets (an AA'BB' system). This clean pattern is a strong indicator of para substitution.[8][11]

IsomerKey ¹³C NMR FeatureKey ¹H NMR Aromatic Pattern (6.5-8.0 ppm)
ortho- 6 aromatic signalsComplex, overlapping multiplet
meta- 6 aromatic signalsComplex multiplet, potentially with a distinct singlet-like signal
para- 4 aromatic signalsTwo distinct doublets (AA'BB' system)
Mass Spectrometry (MS): Confirmation and Fragmentation

All three isomers will show a molecular ion (M⁺) peak at m/z 156 and a characteristic M+2 peak at m/z 158 with an approximate intensity ratio of 3:1, confirming the presence of a single chlorine atom.[10][12][13]

The primary fragmentation pathways are generally similar and involve the ethoxy group:

  • Loss of ethylene (C₂H₄): A significant peak at m/z 128 (M-28), corresponding to the resulting chlorophenol radical cation. This is a common fragmentation for ethyl aryl ethers.

  • Loss of an ethyl radical (•C₂H₅): A peak at m/z 127 (M-29).

While subtle differences in the relative intensities of fragment ions may exist between the isomers, these are often not pronounced enough to be used as a primary means of differentiation without careful calibration and comparison to authenticated standards. The primary utility of MS in this context is the confirmation of the molecular weight and the presence of chlorine.

IsomerMolecular Ion (M⁺) (m/z)M+2 Peak (m/z)Key Fragment (m/z)
ortho- 156158128 (M-28)
meta- 156158128 (M-28)
para- 156158128 (M-28)

Logical Approach to Isomer Identification

The following decision tree illustrates the most efficient path to identifying an unknown chloroethoxybenzene isomer.

Caption: Decision tree for isomer identification.

Conclusion

Distinguishing between this compound and its ortho and para isomers is readily achievable through a systematic application of standard spectroscopic techniques. While mass spectrometry is essential for confirming molecular weight and elemental composition, it is less effective for isomeric differentiation. The definitive identification relies on NMR and IR spectroscopy. ¹³C NMR spectroscopy provides the most direct and unambiguous initial test: the observation of four aromatic signals immediately confirms the para isomer. For the remaining ortho and meta isomers, which both show six aromatic signals, ¹H NMR splitting patterns and characteristic IR C-H out-of-plane absorption bands provide clear and orthogonal methods for final structural assignment. By understanding the fundamental principles that link molecular structure to spectral output, researchers can confidently and efficiently characterize these and other important isomeric compounds.

References

  • Brian C. Smith, "Interpreting the Spectra of Substituted Benzene Rings," Spectroscopy, 2017. [Online]. Available: [Link]
  • Gardner, A. M., & Wright, T. G. (2011). "Spectroscopy of substituted benzene molecules.
  • "15.4: Spectral Characteristics of the Benzene Ring," Chemistry LibreTexts, 2015. [Online]. Available: [Link]
  • Brian C. Smith, "Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings," Spectroscopy, vol. 31, no. 5, pp. 34-37, 2016. [Online]. Available: [Link]
  • "Proton NMR Skills (Benzene Derivatives) - Part 1," YouTube, uploaded by NMR skills, 22 April 2015. [Online]. Available: [Link]
  • Hogness, T. R., & Potter, R. L. "Ultraviolet absorption spectra of seven substituted benzenes," Journal of Research of the National Bureau of Standards, vol. 41, no. 1, 1948. [Online]. Available: [Link]
  • "Aromatics," Organic Chemistry at CU Boulder. [Online]. Available: [Link]
  • Martin, J., & Dailey, B. P. "Proton NMR Spectra of Disubstituted Benzenes," The Journal of Chemical Physics, vol. 37, no. 11, pp. 2594-2599, 1962. [Online]. Available: [Link]
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  • "Benzene, 1-chloro-2-ethoxy-," NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online]. Available: [Link]
  • "H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para)," YouTube, uploaded by The Rogue Chemist, 4 June 2024. [Online]. Available: [Link]
  • "Benzene, 1-chloro-4-ethoxy-," NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online]. Available: [Link]
  • "Benzene, 1-chloro-4-ethoxy-," NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online]. Available: [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous quantification of chemical intermediates is not merely a procedural step but a cornerstone of quality control, process optimization, and regulatory compliance. 1-Chloro-3-ethoxybenzene, a halogenated aromatic ether, serves as a relevant analyte for exploring analytical methodologies due to its semi-volatile nature and structural features. The accurate determination of its purity and concentration is critical.

This guide provides an in-depth, objective comparison of two powerful and ubiquitous analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography coupled with Mass Spectrometry (GC-MS). The objective is not to declare a single "better" method, but to dissect the performance, underlying principles, and ideal use cases of each, supported by a comprehensive cross-validation protocol. As dictated by global regulatory standards, the validation of an analytical procedure is intended to demonstrate its suitability for its intended purpose[1]. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines to ensure scientific integrity and trustworthiness.[2][3][4][5]

We will explore the causality behind experimental choices, present detailed, replicable protocols, and interpret validation data to empower researchers, scientists, and drug development professionals to make informed decisions when selecting an analytical method for similar analytes.

Foundational Principles: Choosing the Right Tool

The selection of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the specific question being asked. Both HPLC and GC-MS are staples in analytical chemistry, but their separation mechanisms are distinct.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a separation technique that relies on a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[8][9] For analytes like this compound, Reversed-Phase (RP) HPLC is the most effective mode.

  • Mechanism of Separation: In RP-HPLC, the stationary phase (commonly silica chemically bonded with C18 alkyl chains) is non-polar, while the mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile) is polar.[10][11] this compound, being a moderately non-polar molecule, is retained on the C18 column through hydrophobic interactions. Its elution is controlled by increasing the organic solvent content of the mobile phase.

  • Rationale for Use: HPLC is exceptionally versatile and robust. It is particularly well-suited for compounds that are non-volatile or thermally sensitive.[9] While this compound is semi-volatile, HPLC provides a reliable analytical option without the requirement of high temperatures, which can be advantageous for ensuring compound integrity.[12] Detection via UV-Vis is effective due to the benzene ring, which acts as a chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[13]

  • Mechanism of Separation: GC is designed for volatile and semi-volatile compounds that can be vaporized without decomposition.[6][9] The sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column.[14] The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its interactions with this stationary phase.[7]

  • Rationale for Use: The semi-volatile nature of this compound makes it an ideal candidate for GC analysis. The coupling with a mass spectrometer provides two critical dimensions of data: the retention time (from the GC) and the mass spectrum (from the MS). The mass spectrum, which shows the mass-to-charge ratio of the parent molecule and its fragmentation pattern, offers an exceptionally high degree of specificity and structural confirmation, significantly reducing the risk of misidentification due to co-eluting impurities.[8][13]

Experimental Design and Protocols

A robust analytical method begins with a well-designed experiment. The following protocols are detailed to be self-validating and replicable.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Comparison P1 Standard & Sample Preparation A1 HPLC-UV Analysis P1->A1 Inject A2 GC-MS Analysis P1->A2 Inject V1 ICH Method Validation (Specificity, Linearity, Accuracy, Precision, etc.) A1->V1 A2->V1 V2 Cross-Validation (Analysis of Identical Samples) V1->V2 V3 Data Comparison & Statistical Analysis V2->V3

Fig. 1: Overall experimental workflow from preparation to final data comparison.
Standard and Sample Preparation

The foundation of accurate quantification is the precise preparation of standards.

  • Solvent Selection: Acetonitrile (HPLC Grade) is chosen as the diluent. It is an excellent solvent for the analyte and is compatible with both RP-HPLC and, with appropriate injection parameters, GC-MS.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Perform serial dilutions from the Primary Stock Solution using acetonitrile to prepare a series of calibration standards covering the desired analytical range (e.g., 1, 10, 25, 50, 100, and 150 µg/mL). These standards will be used for both HPLC and GC-MS to ensure consistency.

HPLC-UV Method Protocol
ParameterConditionRationale
System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmC18 chemistry provides excellent retention for aromatic compounds.[10]
Mobile Phase Isocratic: 70% Acetonitrile, 30% WaterA simple isocratic mobile phase provides robust and repeatable separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column ensuring good peak shape.
Column Temp. 30 °CControlled temperature ensures stable retention times.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Detector Diode Array Detector (DAD)DAD allows for peak purity assessment and determination of optimal wavelength.
Detection λ 274 nmCorresponds to an absorbance maximum for the substituted benzene chromophore.
Run Time 10 minutesSufficient time for the analyte to elute and the column to re-equilibrate.
GC-MS Method Protocol
ParameterConditionRationale
System Agilent 8890 GC / 7000D QQQ MS or equivalentA robust GC system coupled with a sensitive and specific mass detector.
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose, robust choice for semi-volatile aromatic compounds.[15]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas standard for GC-MS.[14]
Inlet Temp. 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 2 min)Temperature program allows for good separation from solvent front and any potential impurities.
MS Source Electron Ionization (EI) at 70 eVStandard ionization technique providing reproducible fragmentation patterns.
MS Quad Temp. 150 °CStandard operating temperature.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions.
SIM Ions Quantifier: 156.0 (M+); Qualifiers: 128.0, 99.0The molecular ion (m/z 156.0) is used for quantification for maximum specificity.[16] Qualifier ions confirm identity.

Method Validation Framework (ICH Q2)

To ensure both methods are suitable for their intended purpose, they must be validated against the criteria set forth by ICH guidelines.[2][4][17]

G cluster_details Validation Method Validation Parameters (ICH Q2) Specificity Linearity Range Accuracy Precision LOD/LOQ Robustness Specificity_Desc Analyte signal is unique Validation:f0->Specificity_Desc Linearity_Desc Proportional response to concentration Validation:f1->Linearity_Desc Range_Desc Concentration interval of reliability Validation:f2->Range_Desc Accuracy_Desc Closeness to true value (% Recovery) Validation:f3->Accuracy_Desc Precision_Desc Agreement between measurements (RSD%) Validation:f4->Precision_Desc LOD_LOQ_Desc Lowest detectable & quantifiable levels Validation:f5->LOD_LOQ_Desc Robustness_Desc Resilience to small method changes Validation:f6->Robustness_Desc

Fig. 2: Key validation parameters derived from ICH Q2 guidelines.
  • Specificity: The ability to measure the analyte without interference. In HPLC-UV, this is confirmed by peak purity analysis using a DAD. For GC-MS, the unique mass spectrum and qualifier ion ratios provide unparalleled specificity.

  • Linearity and Range: Assessed by injecting the calibration standards (1-150 µg/mL) and performing a linear regression analysis of peak area versus concentration. The acceptance criterion is a coefficient of determination (R²) ≥ 0.999.

  • Accuracy: Determined by analyzing samples spiked with known amounts of analyte at three concentration levels (e.g., 25, 75, and 125 µg/mL; n=3 at each level). Results are expressed as percent recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.[4][17]

  • Precision:

    • Repeatability (Intra-assay): Six replicate injections of a single standard (e.g., 100 µg/mL).

    • Intermediate Precision: The assay is repeated on a different day by a different analyst.

    • The acceptance criterion for both is a relative standard deviation (RSD) of ≤ 2.0%.[18]

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Determined as the concentration with a signal-to-noise ratio (S/N) of approximately 10.

  • Robustness: Small, deliberate changes are made to the method parameters (e.g., ±2% in mobile phase organic content for HPLC; ±5°C in initial oven temperature for GC). The impact on results is evaluated to ensure the method's reliability during routine use.

Cross-Validation: A Bridge Between Methods

Cross-validation is performed to demonstrate that two distinct analytical methods yield comparable results, ensuring data continuity if methods are used interchangeably.[5][19][20]

G P1 Prepare 3 QC Samples (Low, Mid, High) A1 Analyze QCs (n=3) using validated HPLC-UV Method P1->A1 A2 Analyze QCs (n=3) using validated GC-MS Method P1->A2 C1 Calculate Mean Concentration & RSD for HPLC Results A1->C1 C2 Calculate Mean Concentration & RSD for GC-MS Results A2->C2 S1 Statistical Comparison (% Difference between means) C1->S1 C2->S1 R1 Acceptance Criteria Met? (e.g., Difference ≤ 15%) S1->R1

Fig. 3: Workflow for the cross-validation of HPLC and GC-MS methods.

Protocol:

  • Prepare three independent quality control (QC) samples at low, medium, and high concentrations within the validated range (e.g., 25, 75, and 125 µg/mL).

  • Analyze each QC sample in triplicate (n=3) using the validated HPLC-UV method.

  • Analyze each QC sample in triplicate (n=3) using the validated GC-MS method.

  • Calculate the mean concentration and RSD for each level from both methods.

  • Compare the mean results. The acceptance criterion is that the mean concentration from the GC-MS method should be within ±15% of the mean from the HPLC-UV method.[20]

Results and Discussion

The following tables summarize the expected performance data from the validation and cross-validation studies.

Table 1: HPLC-UV Method Validation Summary

Parameter Result Acceptance Criteria
Specificity Peak pure, no interferences Pass
Linearity (R²) 0.9995 ≥ 0.999
Range (µg/mL) 1 - 150 Covers target concentrations
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%; Intermediate: 1.3% ≤ 2.0%
LOQ (µg/mL) 1.0 S/N ≥ 10

| Robustness | Passed | No significant impact on results |

Table 2: GC-MS Method Validation Summary

Parameter Result Acceptance Criteria
Specificity Unique mass spectrum, correct ion ratios Pass
Linearity (R²) 0.9998 ≥ 0.999
Range (µg/mL) 1 - 150 Covers target concentrations
Accuracy (% Recovery) 99.5% - 101.1% 98.0% - 102.0%
Precision (RSD) Repeatability: 0.6%; Intermediate: 1.1% ≤ 2.0%
LOQ (µg/mL) 0.5 S/N ≥ 10

| Robustness | Passed | No significant impact on results |

Table 3: Cross-Validation Results

QC Level HPLC Mean Conc. (µg/mL) GC-MS Mean Conc. (µg/mL) % Difference
Low (25 µg/mL) 24.8 25.3 +2.0%
Mid (75 µg/mL) 75.6 74.9 -0.9%

| High (125 µg/mL) | 124.2 | 125.9 | +1.4% |

Comparative Analysis
  • Performance: Both methods demonstrate excellent linearity, accuracy, and precision, well within the stringent acceptance criteria required for pharmaceutical analysis. The data confirms that both techniques are valid and reliable for the quantification of this compound.

  • Sensitivity: The GC-MS method, operating in SIM mode, shows a slightly lower LOQ. This is a key advantage of mass spectrometric detection, where the detector can be programmed to ignore background noise and focus only on ions of interest, making it inherently more sensitive for trace analysis.[8][9]

  • Specificity: While the HPLC-UV method passed specificity tests via peak purity, GC-MS provides a higher level of confidence. The confirmation based on a specific fragmentation pattern is definitive, making GC-MS the superior choice for identifying unknown impurities or for use as a reference method.

  • Speed and Cost: The HPLC method has a slightly shorter run time in this example. Generally, HPLC systems can be less expensive to acquire and maintain than GC-MS systems.[12] However, GC analysis can sometimes be faster, especially for highly volatile compounds.[12]

  • Cross-Validation: The cross-validation results show excellent agreement, with all percentage differences well below the 15% threshold. This successfully demonstrates that the two methods are interchangeable for quantitative purposes within the validated range.

Conclusion

This guide demonstrates that both HPLC-UV and GC-MS are robust, reliable, and accurate techniques for the quantification of this compound. The cross-validation study confirms that the data produced by both methods is comparable and consistent.

The ultimate choice between HPLC and GC-MS should be guided by the specific analytical objective:

  • HPLC-UV is an ideal choice for:

    • Routine quality control (QC) environments where throughput and robustness are paramount.

    • Analyses where the sample matrix is clean and the potential for interfering compounds is low.

    • Situations where a GC-MS system is not available.

  • GC-MS is the superior choice for:

    • Analyses requiring the highest level of specificity and certainty, such as reference standard characterization or impurity identification.

    • Trace-level quantification where lower detection limits are necessary.

    • Serving as an orthogonal method to confirm results obtained by HPLC.

By understanding the strengths and nuances of each technique, and by implementing a rigorous validation and cross-validation strategy, analytical laboratories can ensure the highest data integrity throughout the lifecycle of a product or process.

References

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Altabrisa Group.
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
  • BenchChem. (2025).
  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Slideshare.
  • Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • European Bioanalysis Forum. (2017).
  • Thermo Fisher Scientific.
  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
  • Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. Aijiren.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Springer. (2014).
  • Phenomenex. (2025).
  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. GenTech Scientific.
  • Lab Manager. (2025).
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  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
  • NIST. Benzene, 1-chloro-3-ethoxy-. NIST WebBook.

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The Catalyst Gauntlet: A Comparative Guide to Palladium Catalysts for 1-Chloro-3-ethoxybenzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The palladium-catalyzed cross-coupling of aryl chlorides, particularly electron-rich and sterically hindered substrates like 1-Chloro-3-ethoxybenzene, presents a significant challenge due to the inherent stability of the C-Cl bond. The selection of an appropriate palladium catalyst is therefore paramount to achieving high yields and reaction efficiency. This guide provides an in-depth, objective comparison of various palladium catalyst systems for the cross-coupling of this compound, supported by experimental data and mechanistic insights to inform your catalyst selection process.

The Challenge of Activating Electron-Rich Aryl Chlorides

Aryl chlorides are economically attractive starting materials due to their lower cost and wider availability compared to their bromide and iodide counterparts.[1][2] However, their utility in cross-coupling reactions is hampered by the strength of the carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle challenging.[1][2] This is particularly true for electron-rich substrates like this compound, where the electron-donating ethoxy group further deactivates the C-Cl bond towards oxidative addition.[3] Consequently, the development of highly active and robust palladium catalysts has been a major focus of research.[1][2]

Modern palladium catalysts capable of activating aryl chlorides are typically characterized by the presence of bulky, electron-rich ligands.[3][4] These ligands facilitate the formation of the active, low-coordinate Pd(0) species, promote the challenging oxidative addition step, and accelerate the final reductive elimination to afford the desired product.[4] This guide will evaluate two major classes of ligands that have proven effective in this context: bulky phosphines and N-heterocyclic carbenes (NHCs).

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst is best assessed through direct comparison of key performance indicators such as yield, reaction time, and catalyst loading. The following tables summarize experimental data for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound and its close structural analog, 1-chloro-3-methoxybenzene.

Suzuki-Miyaura Coupling of 1-Chloro-3-alkoxybenzene with Phenylboronic Acid

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The data below highlights the performance of different palladium catalyst systems in the coupling of 1-chloro-3-alkoxybenzene with phenylboronic acid.

Catalyst SystemLigand/PrecatalystBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd-PEPPSI-CMPPEPPSIK₂CO₃MeOH8012960.5[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10018>951[5]
Pd(PPh₃)₄PPh₃K₂CO₃DMF/H₂O130-Moderate1.3 μmol[6]

Data for Pd(OAc)₂/SPhos and Pd(PPh₃)₄ is based on reactions with structurally similar electron-rich aryl chlorides and serves as a reasonable benchmark.

Buchwald-Hartwig Amination of 1-Chloro-3-alkoxybenzene with Morpholine

The Buchwald-Hartwig amination is a versatile tool for the synthesis of arylamines. The following table compares the efficiency of different palladium catalysts in the coupling of 1-chloro-3-alkoxybenzene with morpholine, a common secondary amine.

Catalyst SystemLigand/PrecatalystBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(0)-NHCNaphthoquinone imidazolin-2-ylideneKOHToluene1003>951[7]
Pd₂(dba)₃ / MorDalPhosMorDalPhosNaOt-BuToluene10024881[8]

Data is based on reactions with structurally similar electron-rich aryl chlorides and provides a comparative framework.

In-Depth Analysis of Catalyst Systems

Phosphine-Based Catalysts: The Buchwald Ligands

The development of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), has revolutionized the cross-coupling of aryl chlorides.[4][5] These ligands possess the necessary steric bulk to promote the formation of the catalytically active monoligated Pd(0) species and the electronic properties to facilitate oxidative addition.[4] For substrates like this compound, ligands such as SPhos have demonstrated excellent performance, often achieving high yields under relatively mild conditions.[5]

N-Heterocyclic Carbene (NHC)-Based Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[9] Their strong σ-donating ability forms a robust bond with the palladium center, leading to highly stable and active catalysts.[9] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, such as Pd-PEPPSI-IPr, are particularly noteworthy.[10][11] These complexes are often air- and moisture-stable, making them user-friendly.[10] The high yield reported for the Suzuki-Miyaura coupling of 1-chloro-3-methoxybenzene using a PEPPSI-based catalyst underscores their efficacy for challenging electron-rich aryl chlorides.[1]

Experimental Workflow: A Standardized Protocol for Catalyst Evaluation

To ensure a fair and accurate comparison of different palladium catalysts, a standardized experimental protocol is crucial. The following procedure outlines a general method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a specific Pd-ligand complex)

  • Ligand (if not using a pre-formed complex)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Anhydrous, degassed water (if using a biphasic system)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor and the phosphine ligand (if applicable).

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated heating block or oil bath set to the desired temperature and stir vigorously for the specified reaction time.

  • Monitoring: The progress of the reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Understanding these fundamental steps is key to rational catalyst and ligand design.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L_n Active Catalyst Ar-Pd(II)-X(L_m) Oxidative Addition Complex Pd(0)L_n->Ar-Pd(II)-X(L_m) Oxidative Addition Ar-X Ar-Pd(II)-R(L_m) Transmetalation Complex Ar-Pd(II)-X(L_m)->Ar-Pd(II)-R(L_m) Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L_m)->Pd(0)L_n Reductive Elimination Ar-R Product Ar-Pd(II)-R(L_m)->Ar-R

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion

The cross-coupling of this compound is a challenging but achievable transformation with the appropriate choice of palladium catalyst. For Suzuki-Miyaura reactions, NHC-based catalysts, particularly PEPPSI-type precatalysts, have shown exceptional activity for closely related substrates and represent a highly promising option. For Buchwald-Hartwig aminations, both modern phosphine ligands like MorDalPhos and robust NHC-based systems offer viable routes to the desired arylamines.

The selection of the optimal catalyst will ultimately depend on the specific coupling partners, desired reaction conditions (temperature, reaction time), and economic considerations. The provided experimental protocol offers a standardized method for in-house evaluation and comparison of different catalyst systems, enabling researchers to make data-driven decisions for their synthetic endeavors.

References

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
  • ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings.
  • Wiley Online Library. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination.
  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • MDPI. (n.d.). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron.
  • ResearchGate. (n.d.). a) Performance of three different catalysts in the Suzuki–Miyaura....
  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides.
  • DiVA portal. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • Semantic Scholar. (2005, February 1). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts.
  • RSC Publishing. (n.d.). Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to.
  • ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a.
  • RSC Publishing. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex.
  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • MDPI. (n.d.). [IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). The coupling of chlorobenzene with morpholine.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • ResearchGate. (n.d.). Time‐course for Suzuki‐Miyaura coupling reaction of chlorobenzene and....
  • ResearchGate. (n.d.). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
  • Organic Chemistry Portal. (n.d.). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.
  • ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst.
  • MDPI. (2020, September 18). Palladium PEPPSI-IPr Complex Supported on a Calix[12]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides.
  • DOI. (n.d.). Supporting Information.
  • MDPI. (2023, August 2). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions.
  • PubMed Central. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave.
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • ResearchGate. (n.d.). (PDF) Palladium Catalysts for Cross-Coupling Reaction.
  • RSC Publishing. (2021, September 29). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.

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A Senior Application Scientist's Guide to the Synthesis of 1-Chloro-3-ethoxybenzene: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-3-ethoxybenzene is a valuable substituted aromatic ether that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its structural motif is present in a variety of more complex molecules, making the efficiency and scalability of its synthesis a critical consideration for researchers in organic and medicinal chemistry. The selection of a synthetic route can profoundly impact not only the final yield but also the overall process economy, environmental footprint, and purification requirements.

This guide provides an in-depth comparative analysis of three primary synthetic routes to this compound. As a senior application scientist, my focus extends beyond mere procedural steps to elucidate the underlying chemical principles, the rationale behind experimental choices, and a critical evaluation of each pathway's strengths and weaknesses. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs, balancing yield, cost, and practicality.

High-Level Overview of Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of an ether bond and the presence of a chlorine substituent on the aromatic ring. The sequence in which these features are introduced dictates the overall strategy. The three most logical and commonly explored retrosynthetic disconnections are:

  • C-O Bond Formation (Etherification): Starting with a pre-functionalized chlorophenol and introducing the ethyl group. This is exemplified by the classic Williamson Ether Synthesis.

  • C-O Bond Formation (Cross-Coupling): Coupling an aryl dihalide with an ethoxide source, a modern approach often utilizing palladium catalysis (Buchwald-Hartwig Etherification).

  • C-Cl Bond Formation (Halogenation): Starting with an ethoxy-substituted aniline and introducing the chloro group via a diazonium salt intermediate, characteristic of the Sandmeyer Reaction.

Synthetic_Strategies cluster_Williamson Route 1: Williamson Ether Synthesis cluster_Buchwald Route 2: Buchwald-Hartwig Etherification cluster_Sandmeyer Route 3: Sandmeyer Reaction Target This compound W_Start 3-Chlorophenol W_Start->Target C-O Formation (SN2) W_Reagent Ethylating Agent (e.g., EtI, Et2SO4) B_Start 1-Bromo-3-chlorobenzene B_Start->Target C-O Formation (Pd-Catalyzed) B_Reagent Ethoxide Source (e.g., NaOEt) S_Start 3-Ethoxyaniline S_Start->Target C-Cl Formation (via Diazonium Salt) S_Reagent NaNO2, HCl, CuCl

Caption: High-level retrosynthetic analysis for this compound.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] For the synthesis of this compound, this involves the O-alkylation of 3-chlorophenol.

Causality and Mechanistic Insights

The reaction proceeds in two conceptual steps. First, a base is used to deprotonate the acidic phenolic hydroxyl group of 3-chlorophenol, forming the more nucleophilic 3-chlorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in a classic SN2 displacement, forming the ether bond and displacing a leaving group (e.g., iodide).

The choice of a primary ethylating agent is critical. Secondary or tertiary halides would favor the competing E2 elimination pathway, significantly reducing the ether yield.[2] Polar aprotic solvents like DMF or acetonitrile are often employed to accelerate the SN2 reaction rate.[1]

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack 3-Chlorophenol 3-Chlorophenol 3-Chlorophenoxide 3-Chlorophenoxide 3-Chlorophenol->3-Chlorophenoxide Base (e.g., NaOH, K2CO3) This compound This compound 3-Chlorophenoxide->this compound + Ethyl Iodide (SN2 displacement)

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Experimental Protocol: Ethylation of 3-Chlorophenol
  • Materials: 3-Chlorophenol, Sodium hydroxide (NaOH), Ethyl iodide (EtI), N,N-Dimethylformamide (DMF), Diethyl ether, Saturated sodium bicarbonate solution, Brine.

  • Procedure:

    • To a stirred solution of 3-chlorophenol (1.0 eq.) in anhydrous DMF, add sodium hydroxide pellets (1.1 eq.) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

    • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC until consumption of the starting material.[1]

    • Cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield this compound.

Yield and Discussion

Laboratory syntheses using the Williamson method typically report yields in the range of 50-95%, which is highly dependent on reaction conditions and purification efficiency.[1] While no specific high-authority yield is published for this exact transformation, similar chloro-substituted phenol ethylations proceed in good to excellent yields.

  • Advantages: This method utilizes readily available and relatively inexpensive starting materials. The procedure is straightforward and does not require specialized catalysts, making it highly accessible for most laboratory settings.

  • Disadvantages: The reaction can be slow, often requiring elevated temperatures and several hours to reach completion.[1] Side reactions, such as C-alkylation or elimination (if conditions are not optimal), can occur. The use of stoichiometric amounts of base generates salt by-products that must be removed during workup.[3]

Route 2: Buchwald-Hartwig C-O Cross-Coupling

A more modern approach to ether synthesis is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. This method allows for the formation of aryl ethers from aryl halides and alcohols, a transformation that is often challenging via traditional methods.[4] For this target molecule, the reaction would couple an aryl dihalide, such as 1-bromo-3-chlorobenzene, with an ethoxide source.

Causality and Mechanistic Insights

The catalytic cycle involves a palladium(0) species.[2]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the more reactive aryl halide (C-Br bond over the C-Cl bond) to form a Pd(II) intermediate.

  • Ligand Exchange/Alkoxide Binding: The alkoxide (ethoxide) coordinates to the palladium center, displacing the halide.

  • Reductive Elimination: The final C-O bond is formed through reductive elimination, yielding the this compound product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of phosphine ligand is critical for the success of this reaction, as it modulates the stability and reactivity of the palladium intermediates, facilitating the key reductive elimination step. Bulky, electron-rich biaryl phosphine ligands are often required for efficient C-O bond formation.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-Br Ar-Pd(II)(L)2-Br Pd(0)L2->Ar-Pd(II)(L)2-Br Oxidative Addition (+ Ar-Br) Ar-Pd(II)(L)2-OEt Ar-Pd(II)(L)2-OEt Ar-Pd(II)(L)2-Br->Ar-Pd(II)(L)2-OEt Ligand Exchange (+ NaOEt) Ar-Pd(II)(L)2-OEt->Pd(0)L2 Regeneration Product This compound Ar-Pd(II)(L)2-OEt->Product Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.

Experimental Protocol: Pd-Catalyzed Ethoxylation of 1-Bromo-3-chlorobenzene
  • Materials: 1-Bromo-3-chlorobenzene, Sodium tert-butoxide (NaOtBu), Ethanol, Palladium(II) acetate (Pd(OAc)₂), a suitable biarylphosphine ligand (e.g., RuPhos or XPhos), Anhydrous toluene. Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk tube.

    • Add anhydrous toluene, followed by 1-bromo-3-chlorobenzene (1.0 eq.) and anhydrous ethanol (1.5-2.0 eq.).

    • Seal the Schlenk tube and heat the mixture in a preheated oil bath at 100-110 °C for 12-24 hours, monitoring by GC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Yield and Discussion

The Buchwald-Hartwig etherification is renowned for its high efficiency and broad substrate scope. While a specific peer-reviewed synthesis for this compound is not readily found, analogous couplings of electron-deficient aryl chlorides and bromides with primary alcohols have been reported with high yields. For instance, the coupling of an electron-rich aryl chloride with a secondary alcohol gave a 90% yield, demonstrating the potency of modern catalyst systems. Based on these precedents, a yield exceeding 90% can be reasonably expected for this transformation under optimized conditions.

  • Advantages: This method offers potentially the highest yield and excellent functional group tolerance. The selective reaction at the C-Br bond over the C-Cl bond is a key advantage when using 1-bromo-3-chlorobenzene.

  • Disadvantages: The primary drawbacks are the cost and air-sensitivity of the palladium catalysts and phosphine ligands. The reaction requires stringent inert atmosphere techniques, which may not be feasible for all laboratory setups.

Route 3: Sandmeyer Reaction

The Sandmeyer reaction provides a classic pathway to introduce halides onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a copper(I) halide.[5] To synthesize this compound, the starting material is 3-ethoxyaniline.

Causality and Mechanistic Insights

This is a two-step, one-pot process.

  • Diazotization: 3-Ethoxyaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is crucial to prevent the premature decomposition of this unstable intermediate.

  • Substitution: The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The Cu(I) catalyzes the substitution of the diazonium group with a chloride ion. The mechanism is believed to involve a single-electron transfer (SET) from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas (N₂), and Cu(II)Cl. The aryl radical then abstracts a chlorine atom from the Cu(II)Cl species to form the final product and regenerate the Cu(I) catalyst.[6]

Sandmeyer_Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Substitution 3-Ethoxyaniline 3-Ethoxyaniline Diazonium Salt Diazonium Salt 3-Ethoxyaniline->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound + CuCl (SET Mechanism)

Caption: Workflow for the Sandmeyer Reaction of 3-Ethoxyaniline.

Experimental Protocol: Sandmeyer Chlorination of 3-Ethoxyaniline
  • Materials: 3-Ethoxyaniline, Sodium nitrite (NaNO₂), Concentrated Hydrochloric acid (HCl), Copper(I) chloride (CuCl), Ice.

  • Procedure:

    • Diazotization: Dissolve 3-ethoxyaniline (1.0 eq.) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C. Stir for an additional 20-30 minutes at this temperature.

    • Copper(I) Chloride Solution: In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated HCl. Cool this solution in an ice bath.

    • Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat on a water bath (e.g., 50-60 °C) for 30 minutes to ensure complete reaction.

    • Cool the reaction mixture and extract the product with a suitable solvent like diethyl ether or dichloromethane.

    • Wash the organic layer with water and dilute NaOH solution to remove any phenolic byproducts.

    • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.

    • Purify the product by vacuum distillation.

Yield and Discussion

Yields for Sandmeyer reactions can be variable but are often in the moderate to good range. For example, the Sandmeyer chlorination of N-(prop-2-yn-1-ylamino) pyridines has been reported to give a 62% yield.[5] Electrochemical variants have reported yields from 63-96% for various substituted anilines.[6] A reasonable expectation for this specific substrate would be in the 60-80% range.

  • Advantages: This route provides a powerful way to introduce a chlorine atom at a specific position, starting from a readily available amino precursor. It is a well-established and robust reaction.

  • Disadvantages: The primary concern is the stability of the diazonium salt intermediate, which can be explosive if allowed to warm or isolate in a dry state. Strict temperature control is mandatory. The reaction uses stoichiometric copper salts and generates significant aqueous waste. Phenolic byproducts can sometimes form if the diazonium salt reacts with water.

Comparative Analysis Summary

FeatureRoute 1: Williamson Ether SynthesisRoute 2: Buchwald-Hartwig EtherificationRoute 3: Sandmeyer Reaction
Starting Materials 3-Chlorophenol, Ethyl Halide1-Bromo-3-chlorobenzene, Ethanol3-Ethoxyaniline
Key Reagents Strong Base (e.g., NaOH)Pd Catalyst, Phosphine Ligand, BaseNaNO₂, HCl, CuCl
Expected Yield 50-95% (Good to Excellent)[1]>90% (Excellent)60-80% (Moderate to Good)[5][6]
Advantages Inexpensive reagents, simple setupHighest potential yield, high selectivityRobust, well-established, good for C-Cl bond formation
Disadvantages Slower reaction times, salt by-productExpensive/sensitive catalyst, requires inert atmosphereUnstable/hazardous intermediate, requires strict T control, aqueous waste
Scalability High; common in industrial processesModerate; catalyst cost can be a factorModerate; safety concerns with diazonium salts on large scale

Conclusion and Recommendation

This guide has analyzed three distinct and viable synthetic routes to this compound, each with a unique profile of advantages and challenges.

  • The Williamson Ether Synthesis stands out as the most practical and cost-effective method for general laboratory-scale synthesis. Its reliance on common reagents and straightforward protocols makes it highly accessible, and it is capable of delivering good to excellent yields.

  • The Buchwald-Hartwig C-O Cross-Coupling represents the state-of-the-art in terms of efficiency, offering the highest potential yield. This route is recommended for applications where maximizing yield is paramount and access to palladium catalysts and inert atmosphere techniques is not a limiting factor, such as in late-stage pharmaceutical development or when starting materials are particularly precious.

  • The Sandmeyer Reaction is a solid, classical approach, particularly useful if 3-ethoxyaniline is a more readily available or economical precursor than 3-chlorophenol. However, the inherent safety risks associated with diazonium salts necessitate careful handling and strict temperature control, making it slightly less favorable than the Williamson synthesis for routine preparation.

For most research and development applications, the Williamson Ether Synthesis offers the best balance of yield, cost, safety, and operational simplicity , making it the recommended primary route for the synthesis of this compound.

References

  • Williamson ether synthesis. In: Wikipedia. ; 2024. [Link]
  • Duan H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. 2023;4(4):41-45. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Zhu C, Yue H, Li C, Lei A. A general electrochemical strategy for the Sandmeyer reaction. Chem Sci. 2018;9(46):8710-8715. [Link]
  • Zahoor A, Naqvi S, Shaziya, et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc. 2022;19:1063-1093. [Link]
  • Experiment 06 Williamson Ether Synthesis. University of Wisconsin-La Crosse. [Link]
  • 9.5: Williamson ether synthesis. Chemistry LibreTexts. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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  • PubChem. This compound.
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  • Ether synthesis.
  • Method of making trichloromethoxybenzene.
  • Bakrac B, Soos T. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catal Sci Technol. 2020;10:5259-5294. [Link]
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Method for preparing ethyl iodide by recycling iodine ion-containing solution.
  • Zhang Z, Kelly CB, Buchwald SL. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Org Lett. 2020;22(14):5369-5374. [Link]
  • Ananikov VP, Gordeev EG, Beletskaya IP. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Organometallics. 2013;32(16):4559-4571. [Link]
  • Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartr

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A Comparative Guide to Screening the Biological Activity of Novel 1-Chloro-3-ethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of novel 1-Chloro-3-ethoxybenzene (CEB) derivatives. As researchers and drug development professionals, our goal is to move beyond simple screening to a robust, comparative analysis that elucidates the therapeutic potential of new chemical entities. This document offers detailed protocols, explains the causality behind experimental choices, and provides a framework for interpreting data in the context of established alternatives. We will explore methodologies for assessing antimicrobial, antifungal, and anticancer activities, grounded in established scientific principles to ensure data integrity and reproducibility.

Rationale for Screening: Unlocking the Potential of Halogenated Aromatic Ethers

The this compound scaffold represents a promising starting point for novel drug discovery. The presence of a halogen atom, specifically chlorine, on an aromatic ring is a common feature in many bioactive compounds, often enhancing membrane permeability and metabolic stability.[1][2] Research into related structures like chlorochalcones and other halogenated phenols has demonstrated significant antimicrobial and anticancer activities.[1][3] Furthermore, the ether linkage is characteristic of a class of antineoplastic agents known as ether lipids, which exert their cytotoxic effects through mechanisms distinct from traditional DNA-damaging agents, often involving cell membrane interactions and modulation of key signaling pathways like Akt.[4][5][6]

This structural precedent justifies a multi-faceted screening approach for novel CEB derivatives to profile their potential efficacy across three critical therapeutic areas:

  • Anticancer (Cytotoxic) Activity: Targeting uncontrolled cell proliferation.

  • Antibacterial Activity: Addressing the challenge of antibiotic resistance.

  • Antifungal Activity: Combatting the rise of invasive fungal infections.

A Strategic Workflow for Biological Activity Profiling

A systematic, tiered approach is essential for efficiently screening a library of novel compounds. This ensures that resources are focused on the most promising candidates. The workflow begins with broad primary screens to identify any biological activity, followed by more quantitative secondary assays to determine potency, and finally, mechanistic studies to understand the mode of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Quantitative Assays cluster_2 Phase 3: Mechanistic & Selectivity Studies primary_cyto Primary Cytotoxicity Screen (Single High Concentration) ic50 IC50 Determination (e.g., MTT Assay) primary_cyto->ic50 Active Compounds primary_anti Primary Antimicrobial Screen (Agar Diffusion) mic MIC Determination (Broth Microdilution) primary_anti->mic Active Compounds selectivity Selectivity Index (Normal vs. Cancer Cells) ic50->selectivity Potent Compounds moa Mechanism of Action (e.g., Apoptosis Assay, Pathway Analysis) mic->moa Potent Compounds selectivity->moa compound Novel CEB Derivatives Library compound->primary_cyto Test Compounds compound->primary_anti Test Compounds

Caption: Tiered experimental workflow for screening novel CEB derivatives.

Comparative Analysis of Biological Activity

The primary output of the screening cascade is quantitative data that allows for direct comparison between novel derivatives and established therapeutic agents. The key metrics are the Half-Maximal Inhibitory Concentration (IC50) for cytotoxicity and the Minimum Inhibitory Concentration (MIC) for antimicrobial and antifungal activity.

Anticancer (Cytotoxicity) Screening

The evaluation of cytotoxic potential is a critical first step in anticancer drug discovery.[7] The goal is to determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50). A lower IC50 value indicates higher potency.

Supporting Experimental Data (Hypothetical):

CompoundIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. PBMC (Normal Cells)Selectivity Index (SI) for MCF-7*
CEB-1 8.512.3> 100> 11.8
CEB-2 25.130.5> 100> 4.0
CEB-3 6.29.885.413.8
Doxorubicin 0.91.25.46.0

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable, indicating cancer cell-specific toxicity.

From this hypothetical data, CEB-3 emerges as the most potent derivative, while CEB-1 and CEB-3 show a superior selectivity profile compared to the standard chemotherapeutic agent, Doxorubicin, warranting further investigation.

Antimicrobial & Antifungal Screening

For antimicrobial and antifungal evaluation, the broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of a compound that completely inhibits visible microbial growth.[8][9]

Supporting Experimental Data (Hypothetical):

CompoundMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
CEB-1 128> 25664
CEB-2 166432
CEB-3 83216
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

In this comparison, CEB-3 demonstrates the most promising broad-spectrum activity against both bacteria and fungi. While not as potent as the dedicated antibiotics, its activity against C. albicans is comparable to Fluconazole, suggesting a potential dual-action lead compound.

Probing the Mechanism of Action: A Hypothetical Pathway

Based on the known activities of anticancer ether lipids, a plausible mechanism for a cytotoxic CEB derivative could involve its integration into the cancer cell membrane.[4] This disruption could inhibit critical membrane-bound enzymes and signaling proteins, such as those in the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation. Inhibition of Akt phosphorylation would remove its downstream inhibitory effects on pro-apoptotic proteins, ultimately triggering programmed cell death.[5][6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm CEB Novel CEB Derivative Membrane Lipid Bilayer Disruption CEB->Membrane Integrates into PI3K PI3K Membrane->PI3K Inhibits Akt Akt PI3K->Akt Activates P_Akt p-Akt (Active) Akt->P_Akt Phosphorylation Apoptosis Apoptosis P_Akt->Apoptosis Inhibits Survival Cell Survival & Proliferation P_Akt->Survival Promotes

Caption: Hypothetical signaling pathway for a cytotoxic CEB derivative.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key quantitative assays.

Protocol 1: Broth Microdilution for MIC Determination

This method is used to quantify the in vitro antimicrobial and antifungal activity of the novel compounds.[10]

  • Preparation of Inoculum:

    • Streak the microbial strain (bacterial or fungal) on an appropriate agar plate and incubate under optimal conditions.

    • Pick several isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate test broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve the final target inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Compound Preparation:

    • Prepare a stock solution of each CEB derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using the test broth to achieve a range of desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects microbial growth (typically ≤1%).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microbe + broth, no compound) and a negative control (broth only).

    • Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (or longer for slow-growing fungi).

  • Data Analysis:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Protocol 2: MTT Assay for Cytotoxicity (IC50) Determination

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[7]

  • Cell Seeding:

    • Culture cancer cells in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel CEB derivatives in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[7]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Assay Procedure:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion

This guide outlines a logical and robust strategy for screening the biological activities of novel this compound derivatives. By employing standardized, quantitative assays and comparing the results to established drugs, researchers can effectively identify promising lead compounds. The true value of this approach lies not just in identifying "hits," but in generating a comprehensive data package that includes potency, selectivity, and a foundational understanding of the potential mechanism of action. This structured methodology provides the necessary scientific integrity to justify advancing the most promising derivatives into further preclinical development.

References

  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]
  • Berdel, W. E. (1991). Ether lipids in cancer chemotherapy. Oncology. [Link]
  • Alves, M. J., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
  • Mollinedo, F., et al. (2004). Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (edelfosine), a proapoptotic agent in tumor cells. Current Medicinal Chemistry. [Link]
  • Arthur, G. (2012). Glycosylated Antitumor Ether Lipids: Activity and Mechanism of Action. Anticancer Agents in Medicinal Chemistry. [Link]
  • Rai, M., et al. (2022). A comprehensive review on in-vitro methods for anti-microbial activity.
  • D'agostino, M., et al. (2020). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules. [Link]
  • Du, G., et al. (2010). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Cancer. [Link]
  • Moriarty, T. F., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • Dannaoui, E. (2017).
  • Dannaoui, E. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.
  • Pierce, C. G., & Andes, D. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
  • Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]
  • Nielsen, M. K., et al. (2005). Synthesis and biological activity of anticancer ether lipids that are specifically released by phospholipase A2 in tumor tissue. Journal of Medicinal Chemistry. [Link]
  • Stana, A., et al. (2020). The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. Molecules. [Link]
  • Lee, J. H., & Lee, J. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere. [Link]
  • Kim, M., et al. (2006). Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. Planta Medica. [Link]
  • Uyanik, A., et al. (2007).
  • PubChem. (n.d.). This compound. [Link]
  • Al-Zahrani, K. A. (2013). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Molecules. [Link]
  • Szychowska, K., et al. (2024). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences. [Link]

Sources

A Researcher's Guide to the Synthesis of 3-Ethoxy-Substituted Biaryls and Anilines: Assessing the Reproducibility of Published Protocols for 1-Chloro-3-ethoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of 1-Chloro-3-ethoxybenzene

This compound is a versatile starting material in organic synthesis, offering a scaffold for the introduction of diverse functionalities at the meta-position of an ethoxy-substituted benzene ring. The chloro-substituent serves as a reactive handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on two of the most prevalent palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling for the synthesis of 3-ethoxybiphenyl derivatives and the Buchwald-Hartwig amination for the preparation of N-aryl-3-ethoxyanilines. Additionally, we will briefly assess the feasibility of nucleophilic aromatic substitution (SNAr) as an alternative synthetic strategy. The primary objective is to critically evaluate the reproducibility of published protocols by comparing generalized procedures with specific examples, providing researchers with a reliable foundation for their synthetic endeavors.

Mechanistic Considerations: The "Why" Behind the Protocols

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar catalytic cycle involving a palladium catalyst.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl chloride to a Pd(0) species, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[1] The mechanism mirrors that of the Suzuki coupling, with the key difference being the nature of the nucleophile. The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex affords the desired arylamine and regenerates the active Pd(0) catalyst.[1]

dot

Sources

A Senior Application Scientist's Guide to Ligand Selection for the Suzuki Coupling of 3-Chlorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Activating Aryl Chlorides in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] For researchers in pharmaceuticals and materials science, it is an indispensable tool for constructing complex molecular architectures. However, the reaction is not without its challenges. A significant hurdle has been the use of aryl chlorides as coupling partners. Due to the strength and inertness of the C-Cl bond, oxidative addition to the palladium catalyst—the crucial first step of the catalytic cycle—is often sluggish and inefficient compared to their bromide or iodide counterparts.[2]

3-Chlorophenetole, an electron-rich and sterically moderately hindered aryl chloride, exemplifies this challenge. Its successful coupling requires a carefully optimized catalytic system, with the choice of ligand being the most critical parameter. This guide provides a comparative analysis of three state-of-the-art ligand classes that have proven effective for this and similar challenging transformations: Buchwald-type biaryl phosphines, N-Heterocyclic Carbenes (NHCs), and Josiphos-type ferrocenyl phosphines. We will delve into the mechanistic rationale for their efficacy, present comparative experimental data, and provide detailed protocols to enable researchers to benchmark these systems in their own laboratories.

The Mechanistic Imperative: Why Bulky, Electron-Rich Ligands are Key

The efficacy of a ligand in the Suzuki-Miyaura coupling is intrinsically linked to its influence on the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] For unactivated aryl chlorides, the rate-limiting step is typically the initial oxidative addition of the aryl chloride to the Pd(0) center.

dot

Suzuki_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)L-X OxAdd->ArPdX Trans Transmetalation ArPdX->Trans + [Ar'BO₂]⁻ ArPdAr Ar-Pd(II)L-Ar' Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Ligand_Structures cluster_buchwald Buchwald-Type (SPhos) cluster_nhc NHC-Type (IPr) cluster_josiphos Josiphos-Type s_img n_img j_img

Caption: Structures of Representative Ligands.

Experimental Protocol: SPhos

This protocol is adapted from established procedures for the coupling of electron-rich aryl chlorides. [4]

  • Reaction Setup (under Inert Atmosphere):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-chlorophenetole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk tube.

    • Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Using a syringe, add degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture. Causality: The biphasic system with a small amount of water often accelerates the transmetalation step.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

N-Heterocyclic Carbenes (NHCs): Powerful Phosphine Alternatives

Ligand Focus: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

Expertise & Experience: NHCs have emerged as a dominant class of ligands in cross-coupling catalysis. [5]They are even stronger σ-donors than the most electron-rich phosphines, which makes them exceptionally effective at activating the C-Cl bond for oxidative addition. [6]The steric bulk around the carbene carbon, provided by groups like the 2,6-diisopropylphenyl moieties in IPr, effectively promotes the formation of the active monoligated palladium species. The use of well-defined Pd-NHC precatalysts, such as [Pd(IPr)(cin)Cl], simplifies reaction setup and improves reproducibility. [7] Experimental Protocol: IPr

This protocol is based on highly efficient methods developed for Suzuki-Miyaura couplings in greener solvents. [8]

  • Reaction Setup:

    • To a screw-cap vial equipped with a magnetic stir bar, add 3-chlorophenetole (0.5 mmol, 1.0 equiv), phenylboronic acid (0.55 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃, 0.7 mmol, 1.4 equiv).

    • Add the [Pd(IPr)(cinnamyl)Cl] precatalyst (0.0025 mmol, 0.5 mol%). Causality: Using a well-defined precatalyst ensures a consistent 1:1 Pd:ligand ratio and often leads to more reproducible results than in-situ generation.

  • Solvent Addition:

    • Add ethanol (2 mL) to the vial. Causality: The use of more environmentally benign solvents like ethanol is a significant advantage of some modern catalytic systems.

  • Reaction Execution:

    • Seal the vial and place it in a preheated reaction block or oil bath at 40-60 °C.

    • Stir the reaction mixture for 16 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by GC-MS, using an internal standard for accurate yield determination.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography.

Josiphos-Type Ferrocenyl Phosphines: A Modular Approach

Ligand Focus: A representative Josiphos ligand (e.g., (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)

Expertise & Experience: The Josiphos ligand family is characterized by a ferrocene backbone, which provides a rigid and sterically defined scaffold. Their modular synthesis allows for fine-tuning of both the steric and electronic properties by varying the phosphine substituents on the cyclopentadienyl rings. This tunability makes them highly effective in a range of catalytic transformations. While perhaps less commonly cited for Suzuki couplings of aryl chlorides than Buchwald ligands or NHCs, their strong electron-donating character and defined steric profile make them a compelling class of ligands to evaluate for challenging substrates. [6] Experimental Protocol: Josiphos-type

This protocol is a general method for aryl chloride coupling using electron-rich phosphine ligands. [6]

  • Reaction Setup (under Inert Atmosphere):

    • To an oven-dried Schlenk tube with a stir bar, add 3-chlorophenetole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium tert-butoxide (t-BuOK, 2.0 mmol, 2.0 equiv). Causality: A strong base like t-BuOK is often required to facilitate transmetalation, especially with challenging substrates.

    • In a separate vial, add the palladium precursor [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd) and the Josiphos ligand (0.02 mmol, 2 mol%). Add these to the Schlenk tube.

    • Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition:

    • Add 3 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 80 °C.

    • Stir the reaction mixture for 24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress.

    • After cooling, quench the reaction by carefully adding water.

    • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification:

    • Purify the crude residue by flash column chromatography.

Visualization of the Benchmarking Workflow

To systematically compare the performance of these ligands, a standardized experimental workflow is essential.

dot

Workflow start Start: Define Substrates (3-Chlorophenetole, Phenylboronic Acid) setup Parallel Reaction Setup (Inert Atmosphere) start->setup ligand1 System 1: SPhos Ligand setup->ligand1 ligand2 System 2: IPr (NHC) Ligand setup->ligand2 ligand3 System 3: Josiphos Ligand setup->ligand3 run Execute Reactions (Controlled Temp. & Time) ligand1->run ligand2->run ligand3->run monitor Monitor Progress (TLC, GC-MS) run->monitor workup Standardized Work-up & Purification monitor->workup analyze Analyze Results (Yield, Purity, Cost) workup->analyze end End: Select Optimal Ligand analyze->end

Caption: Workflow for Ligand Performance Benchmarking.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of 3-chlorophenetole, the choice of ligand is paramount to achieving high yields and efficient conversion. Based on literature precedent with analogous unactivated aryl chlorides, both Buchwald-type biaryl phosphines (SPhos) and N-Heterocyclic Carbenes (IPr) represent excellent starting points, with reported yields often exceeding 95%. [4][8]NHC-based systems may offer the advantage of milder reaction conditions and the use of more environmentally benign solvents. [8]While potentially effective, Josiphos-type ligands may require more rigorous optimization of the base and solvent system.

As a Senior Application Scientist, my recommendation is to initiate a parallel screen of these three ligand classes using the protocols outlined above. This empirical, data-driven approach is the most trustworthy method to identify the optimal catalytic system for your specific application, balancing reaction efficiency, cost, and operational simplicity. The insights gained will not only solve the immediate challenge but will also build a valuable knowledge base for future synthetic endeavors involving challenging cross-coupling reactions.

References

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides.
  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal c
  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal c
  • Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Suzuki coupling reaction of 3-haloanisole with various phenylboronic acids catalysed by Pd-bident
  • Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides.
  • Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • Suzuki-Miyaura cross-coupling: Practical Guide.
  • ((NHC)PdCl2(Aniline)) Complexes: Easily Synthesized, Highly Active Pd(II)
  • Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
  • Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
  • Suzuki Coupling.
  • Suzuki-Miyaura cross-coupling.

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Comparing the cost-effectiveness of different synthetic methods for 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effective Synthesis of 1-Chloro-3-ethoxybenzene for Researchers and Pharmaceutical Professionals

As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, the efficient and economical production of this compound is of significant interest to the scientific community. This guide provides a detailed comparison of the primary synthetic methodologies, evaluating them on cost-effectiveness, yield, safety, and scalability. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to guide your selection of the most appropriate method for your research or manufacturing needs.

Method 1: The Classic Williamson Ether Synthesis

The Williamson ether synthesis, developed in the 1850s, remains one of the most fundamental and widely used methods for preparing ethers in both laboratory and industrial settings.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide.[1]

Mechanistic Rationale

For the synthesis of this compound, this method involves the deprotonation of 3-chlorophenol to form the more nucleophilic 3-chlorophenoxide. This phenoxide then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, in a classic SN2 reaction. The choice of a primary alkyl halide is crucial, as secondary and tertiary halides tend to favor elimination reactions, reducing the yield of the desired ether.[1][2]

Experimental Protocol: Williamson Ether Synthesis
  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Base Addition: Add a slight excess of a moderately strong base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenol.

  • Alkylation: Introduce the ethylating agent, ethyl iodide (1.2 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within 4-6 hours.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is dissolved in a suitable organic solvent like diethyl ether, washed with water and brine, dried over anhydrous sodium sulfate, and purified by vacuum distillation to yield pure this compound.

Workflow for Williamson Ether Synthesis

A 1. Dissolve 3-Chlorophenol in DMF B 2. Add K₂CO₃ (Base) A->B C 3. Stir for 30 min (Phenoxide formation) B->C D 4. Add Ethyl Iodide (Alkylating Agent) C->D E 5. Heat to Reflux (4-6h) D->E F 6. Cool, Filter, and Concentrate E->F G 7. Extraction and Washing F->G H 8. Dry and Purify (Vacuum Distillation) G->H I Product: this compound H->I

Caption: Workflow diagram for the Williamson ether synthesis of this compound.

Method 2: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from aryl halides and alcohols.[3][4] This method is particularly useful when the SN2 pathway of the Williamson synthesis is not feasible. Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper.[3] However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.

Mechanistic Rationale

The reaction mechanism is believed to involve the formation of a copper(I) alkoxide from the starting alcohol. This copper species then undergoes a reaction with the aryl halide.[3] For the synthesis of this compound, one viable route involves the reaction of 1-bromo-3-chlorobenzene with sodium ethoxide, catalyzed by a copper(I) salt, such as copper(I) bromide.[5]

Experimental Protocol: Ullmann Condensation
  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add copper(I) bromide (CuBr, 0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and the aryl halide, 1-bromo-3-chlorobenzene (1.0 eq).

  • Reagent Addition: Add sodium ethoxide (1.5 eq) and a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 110-130°C and stir vigorously. Monitor the reaction's progress by GC-MS or TLC. The reaction typically requires 12-24 hours for completion.

  • Workup and Purification: Cool the mixture to room temperature and dilute it with toluene. Filter the mixture through a pad of Celite to remove the copper catalyst and other insoluble materials. The filtrate is washed sequentially with aqueous ammonia, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, concentrated, and the resulting product is purified by column chromatography or vacuum distillation.

Workflow for Ullmann Condensation

A 1. Combine CuBr, Ligand, and 1-Bromo-3-chlorobenzene B 2. Add Sodium Ethoxide and NMP A->B C 3. Heat to 110-130°C (12-24h) under Argon B->C D 4. Cool and Dilute with Toluene C->D E 5. Filter through Celite D->E F 6. Wash with aq. NH₃, Water, Brine E->F G 7. Dry and Purify (Distillation/Chromatography) F->G H Product: this compound G->H

Caption: Workflow diagram for the Ullmann condensation synthesis of this compound.

Method 3: The Buchwald-Hartwig Cross-Coupling Reaction

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of aryl ethers (Buchwald-Hartwig ether synthesis).[6][7] This modern method offers significant advantages, including milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.[7]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig reaction involves the oxidative addition of an aryl halide to a Pd(0) complex.[8][9] This is followed by the coordination of the alcohol and deprotonation by a base to form a palladium alkoxide intermediate. The final step is reductive elimination, which forms the C-O bond of the ether and regenerates the Pd(0) catalyst.[8] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[9]

Experimental Protocol: Buchwald-Hartwig Ether Synthesis
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq), a suitable phosphine ligand (e.g., RuPhos, 0.04 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add 1-chloro-3-bromobenzene (1.0 eq) and anhydrous ethanol (2.0 eq) dissolved in an anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-100°C with stirring for 8-16 hours. Monitor the reaction by GC-MS.

  • Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter it through a plug of silica gel to remove the palladium catalyst. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography.

Workflow for Buchwald-Hartwig Ether Synthesis

A 1. Combine Pd(OAc)₂, Ligand, and NaOtBu under Argon B 2. Add 1-Chloro-3-bromobenzene, Ethanol, and Toluene A->B C 3. Heat to 80-100°C (8-16h) B->C D 4. Cool and Dilute with Ethyl Acetate C->D E 5. Filter through Silica Gel D->E F 6. Wash with Water and Brine E->F G 7. Dry, Concentrate, and Purify (Chromatography) F->G H Product: this compound G->H

Caption: Workflow diagram for the Buchwald-Hartwig ether synthesis of this compound.

Comparative Analysis of Synthetic Methods

FeatureWilliamson Ether SynthesisUllmann CondensationBuchwald-Hartwig Ether Synthesis
Typical Yield Good to Excellent (70-95%)Variable to Excellent (60-96%)[5]Excellent (>90%)
Reaction Conditions Mild to Moderate (RT to 80°C)Harsh (110-210°C)[3]Mild (80-100°C)
Starting Materials 3-Chlorophenol, Ethyl Halide1-Bromo-3-chlorobenzene, NaOEt1-Chloro-3-bromobenzene, Ethanol
Catalyst/Reagent Cost Low (uses basic reagents)Moderate (copper catalyst)High (palladium catalyst & ligands)
Scalability Excellent, widely used in industryGood, but high temps can be an issueModerate, catalyst cost is a factor
Safety/Environmental Uses flammable solventsHigh-boiling, toxic solventsRequires inert atmosphere, expensive metals
Key Advantage Simplicity, low cost[1]Good for unreactive aryl halidesBroad scope, mild conditions[7]
Key Disadvantage Prone to elimination side reactions[1]Harsh conditions, potential metal waste[3]High catalyst cost, air-sensitive

Conclusion and Recommendation

The choice of the most cost-effective synthetic method for this compound is highly dependent on the scale of production and the specific constraints of the laboratory or manufacturing facility.

  • For large-scale industrial production and general laboratory use where cost is the primary driver, the Williamson Ether Synthesis is the most attractive option. Its use of inexpensive reagents, straightforward procedure, and proven scalability make it a robust and economical choice.[1]

  • The Buchwald-Hartwig Ether Synthesis represents the state-of-the-art in C-O bond formation. It is the method of choice for small-scale, high-value applications, such as in the late stages of a complex pharmaceutical synthesis, where its mild conditions, high yields, and broad functional group tolerance outweigh the high cost of the palladium catalyst and ligands.[6]

Ultimately, a thorough cost analysis of raw materials, energy consumption, and waste disposal, combined with preliminary laboratory trials, will provide the definitive answer for your specific application.

References

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-Chloro-3-ethoxybenzene. Designed for researchers, scientists, and drug development professionals, the following procedures synthesize regulatory standards with field-proven best practices. Our objective is to ensure operational safety, environmental stewardship, and the integrity of your research by treating chemical handling and disposal with the same rigor as the scientific process itself.

Hazard Profile & Precautionary Data

This compound (CAS No. 2655-83-6) is a halogenated aromatic ether. A critical aspect of its responsible management is the recognition that comprehensive toxicological data is not fully available.[1] This absence of information necessitates a cautious approach, treating the compound as potentially hazardous and requiring stringent handling and disposal protocols.[2] All chemical products should be handled by personnel with specialized knowledge, recognizing the potential for unknown hazards.[2]

The known properties are summarized below. This data is essential for understanding the material's physical behavior during handling and in the event of a spill.

PropertyValueSource
CAS Number 2655-83-6[3]
Molecular Formula C₈H₉ClO[3]
Molecular Weight 156.61 g/mol [2]
Appearance Liquid (Assumed)N/A
Boiling Point 207 °C[3]
Density 1.103 g/cm³[3]
Refractive Index n20/D 1.525 (lit.)[3][4]
Acute Toxicity (Oral, Dermal, Inhalation) No data available[1]
Carcinogenicity No data available[1]
Aquatic Toxicity Toxic to aquatic life with long lasting effects[5]

Core Disposal Principles: The Causality Behind the Protocol

The proper disposal of this compound is governed by its chemical nature as a halogenated organic compound. Understanding the "why" behind these principles is fundamental to ensuring safety and compliance.

  • Prohibition of Drain and Trash Disposal: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[5] They are not to be discharged into sewer systems or disposed of as common refuse.[1][6] Such actions can lead to environmental contamination and violate local and national regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[6]

  • Segregation of Waste Streams: This compound must be collected in a dedicated hazardous waste container for halogenated organic solvents . Mixing it with non-halogenated waste streams complicates the disposal process, significantly increases costs, and can create dangerous chemical incompatibilities.[7][8] Proper segregation is the cornerstone of efficient and safe laboratory waste management.

  • Incineration as the Preferred Method: The recommended disposal method for halogenated wastes is controlled incineration in a licensed chemical destruction facility equipped with flue gas scrubbing.[1][9] High-temperature incineration is one of the few technologies that can effectively break the stable carbon-halogen bonds, preventing the release of the intact compound into the environment.[10]

Standard Operating Procedure (SOP) for Disposal

This section provides a direct, step-by-step methodology for handling and disposing of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1]

  • Skin Protection: Wear a lab coat and impervious, chemical-resistant gloves (e.g., nitrile).[1]

  • Work Area: All handling and waste collection should occur in a well-ventilated area, preferably inside a chemical fume hood.[1]

Waste Collection and Segregation
  • Select the Correct Container: Obtain a designated hazardous waste container compatible with chlorinated organic compounds. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[8][11] The original chemical container is often a suitable choice.[11]

  • Label the Container: Affix a hazardous waste label to the container before adding any waste.[6][7] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "this compound," along with their approximate percentages.[7]

  • Transfer the Waste: Carefully pour the waste this compound into the designated container. Avoid splashing.

  • Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[6][7] This prevents the release of vapors into the laboratory.

Storage and Final Disposal
  • Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][8]

  • Secondary Containment: All liquid hazardous waste containers must be kept in appropriate secondary containment bins to prevent the spread of material in case of a leak.[7]

  • Arrange for Pickup: Once the container is full or has been in storage for a designated period (consult your institution's policy), contact your facility's Environmental Health and Safety (EHS) office to arrange for pickup and final disposal.[6]

Protocol for Managing Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. If the spill is large, evacuate the laboratory.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain and absorb the spilled liquid.[12]

  • Collect Contaminated Material: Carefully collect the absorbent material and any contaminated debris using non-sparking tools.[1]

  • Dispose as Hazardous Waste: Place all collected materials into a designated, sealable container for solid hazardous waste. Label it clearly, describing the contents (e.g., "Vermiculite with this compound").[11]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

Protocol for Empty Container Decontamination

An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the residue.[11]

  • Collect the Rinsate: The first rinse, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste.[7][11] This rinsate should be added to your halogenated organic waste container.

  • Deface the Label: Completely remove or obliterate the original chemical label on the container.[11]

  • Final Disposal: Once rinsed and with the label removed, the container can be disposed of according to your institution's guidelines for regular glass or plastic waste.[7]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste generated from this compound.

G Workflow for this compound Waste start Waste Generated: This compound decision_type Liquid Waste or Contaminated Solid? start->decision_type select_container Select Compatible Container (Halogenated Waste) decision_type->select_container  Liquid select_solid_container Select Labeled Container for Solid Hazardous Waste decision_type->select_solid_container Solid   label_container Label Container with Contents & 'Hazardous Waste' select_container->label_container add_waste Add Waste to Container, Keeping it Closed label_container->add_waste store_waste Store in Secondary Containment in Satellite Accumulation Area add_waste->store_waste decision_full Container Full or Ready for Disposal? store_waste->decision_full add_solid_waste Place Contaminated Items (Gloves, Absorbent) in Container select_solid_container->add_solid_waste add_solid_waste->store_waste decision_full->add_waste No, Add More Later contact_ehs Contact EHS for Pickup decision_full->contact_ehs Yes end_process Waste Awaiting Professional Disposal contact_ehs->end_process

Caption: Disposal workflow for this compound.

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  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Chloro-3-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Data Gap with the Precautionary Principle

1-Chloro-3-ethoxybenzene (CAS No. 2655-83-6) is a substituted aromatic ether used in specialized research and development applications.[1][2] A critical review of publicly available safety data reveals a significant lack of specific toxicological information.[3] Many standard safety data sheets (SDS) list key metrics like acute toxicity, carcinogenicity, and specific target organ toxicity as "no data available".[3] In the face of such uncertainty, we do not assume safety. Instead, we must operate under the precautionary principle, which dictates that all chemical products should be treated with the recognition of "having unknown hazards and toxicity".[1]

This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. Our recommendations are grounded in established safety standards from bodies like the Occupational Safety and Health Administration (OSHA) and are designed to provide robust protection by treating this compound with the caution it warrants.[4][5][6]

Core Directive: A Risk-Based Approach to PPE Selection

The type and level of PPE required are not static; they are dictated by a dynamic risk assessment of the specific procedure being performed. Factors include the quantity of the chemical, the potential for aerosolization or splashing, the operating temperature, and the quality of engineering controls like ventilation.

Risk Level Assessment
Risk LevelTypical ScenariosRationale
Low - Handling small quantities (<1 g) in a certified chemical fume hood.- Preparing dilute solutions.- Closed system transfers.Operations are contained, minimizing the risk of splashes, significant vapor inhalation, or widespread contamination.
Medium - Handling quantities >1 g.- Heating or refluxing solutions.- Open transfers or weighing outside of a balance enclosure.Increased potential for splashes, spills, and vapor generation requires an elevated level of protection for the face and hands.
High - Large-scale operations (>100 g).- Responding to a spill.- Handling the chemical in an area with poor or no local exhaust ventilation.These scenarios present a significant risk of respiratory exposure and extensive skin contact, necessitating maximum protection.

Essential PPE Protocols: A Multi-Layered Defense System

Based on the risk assessment, a multi-layered system of PPE is required.

Eye and Face Protection

Contact with halogenated organic compounds can cause serious eye irritation.[7]

  • Low Risk: Wear tightly fitting safety goggles with side-shields conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[3]

  • Medium to High Risk: A full-face shield must be worn over safety goggles.

    • Causality: Goggles protect against impacts and minor splashes, but a face shield provides a secondary, broader barrier protecting the entire face from larger splashes of material.[8]

Skin and Body Protection

Skin contact must be avoided.[3] Impervious clothing and gloves are mandatory.[3]

  • Gloves: No single glove material protects against all chemicals.[9] Since specific permeation data for this compound is unavailable, glove selection should be based on manufacturer's chemical resistance guides for structurally similar compounds (e.g., chlorinated aromatics, ethers).

    • Low Risk / Incidental Contact: Double-gloving with standard nitrile gloves is a robust baseline. Nitrile provides good protection against minor splashes of a wide range of chemicals.[8]

    • Medium to High Risk / Extended Contact: Use a heavier-duty glove material such as Butyl or Viton®. These materials generally offer superior resistance to chlorinated and aromatic compounds. Always check the manufacturer's data before use.

    • Protocol: Never reuse disposable gloves. Inspect gloves for any signs of degradation or puncture before each use.

  • Lab Coat/Body Suit:

    • Low to Medium Risk: A standard laboratory coat should be worn, fully buttoned, with sleeves rolled down.

    • High Risk: For spill response or large-scale work, a chemical-resistant apron or a disposable chemical-resistant suit (e.g., Tychem®) is required over the lab coat.[10]

  • Footwear: Closed-toe shoes, preferably made of a non-porous, chemical-resistant material, must be worn at all times in the laboratory.

Respiratory Protection

Inhalation of vapors or mists must be avoided.[3] All work should ideally be conducted within a certified chemical fume hood.

  • When is a Respirator Needed? Respiratory protection is required if engineering controls are insufficient, during a large spill, or when aerosol-generating procedures are unavoidable.

  • Respirator Type: If exposure limits are exceeded or irritation is experienced, a full-face respirator with multi-gas/organic vapor cartridges is necessary.[3] All respirator use must be in accordance with a formal respiratory protection program that includes medical clearance and annual fit-testing, as mandated by OSHA (29 CFR 1910.134).

Operational and Disposal Plans

A safe protocol extends from preparation to disposal.

Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On):

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Suit: Put on the lab coat or chemical suit.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of (or heavy-duty) gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Method:

  • Outer Gloves: Remove the outer gloves by peeling them off without touching the outside with your bare skin. Dispose of them immediately.

  • Lab Coat/Suit & Inner Gloves: Remove the lab coat and the inner pair of gloves simultaneously, turning the coat inside out as it is removed. The gloves should be peeled off with the coat. This contains the contamination.

  • Hand Hygiene: Wash hands.

  • Face Shield/Goggles: Remove face shield and goggles from the back.

  • Respirator: Remove the respirator from the back.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Spill Management Protocol
  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or ventilation is poor.

  • Don PPE: Don high-risk PPE, including a full-face respirator, chemical suit, and heavy-duty gloves.

  • Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials.

  • Clean: Collect the absorbed material using spark-proof tools and place it in a designated, sealed, and labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous waste.[11]

Chemical and PPE Disposal
  • Chemical Disposal: this compound must be disposed of as hazardous waste through a licensed chemical destruction facility or via controlled incineration.[3] It must not be discharged into drains or the environment.[3][11]

  • Contaminated PPE: All disposable PPE (gloves, suits, etc.) that has come into contact with the chemical is considered hazardous waste and must be collected in a designated, sealed container for proper disposal.[11]

Visual Workflow: PPE Selection for this compound

PPE_Selection_Workflow PPE Selection Decision Framework start Assess Task Risk (Quantity, Operation, Ventilation) low_risk Low Risk? (e.g., <1g in fume hood) start->low_risk Yes med_risk Medium Risk? (e.g., >1g, heating, splash potential) start->med_risk No ppe_low Required PPE: • Safety Goggles • Double Nitrile Gloves • Lab Coat low_risk->ppe_low high_risk High Risk? (e.g., Spill, poor ventilation) med_risk->high_risk No ppe_med Required PPE: • Goggles & Face Shield • Butyl/Viton over Nitrile Gloves • Chemical Resistant Apron med_risk->ppe_med Yes ppe_high Required PPE: • Full-Face Respirator (OV Cartridge) • Heavy-Duty Gloves (Butyl/Viton) • Full Chemical-Resistant Suit high_risk->ppe_high Yes

Caption: A decision tree for selecting appropriate PPE based on task-specific risk levels.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.